Product packaging for Tricyclazole(Cat. No.:CAS No. 41814-78-2)

Tricyclazole

Cat. No.: B1682534
CAS No.: 41814-78-2
M. Wt: 189.24 g/mol
InChI Key: DQJCHOQLCLEDLL-UHFFFAOYSA-N
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Description

Tricyclazole (CAS 41814-78-2) is a systemic fungicide of the triazolobenzothiazole class, widely used in agricultural research for managing rice blast disease caused by Pyricularia oryzae . Its primary mode of action is the inhibition of melanin biosynthesis in the fungal appressorium, a specialized infection structure . By disrupting the production of this critical pigment, this compound prevents the appressorial wall from achieving the necessary rigidity to penetrate the plant epidermis, thereby stopping the infection process at its initial stage . This unique mechanism classifies it as a protectant fungicide and places it in Fungicide Resistance Action Committee (FRAC) code 16.1 . Beyond its foundational role in controlling rice blast, research has demonstrated this compound's effect on other fungi, such as Bipolaris sorokiniana , the causative agent of spot blotch in barley, where it similarly reduces melanin content and impacts fungal morphology and aggressiveness . The compound is systemic in nature, being rapidly absorbed by plant roots and foliage with translocation throughout the plant, which contributes to its prolonged protective activity . This compound is typically formulated as a Wettable Powder (WP), such as a 75% WP, for application as a foliar spray . From an environmental perspective, it is characterized as moderately soluble in water and exhibits low volatility, but is persistent in soil . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3S B1682534 Tricyclazole CAS No. 41814-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
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InChI

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3
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InChI Key

DQJCHOQLCLEDLL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C2C(=CC=C1)SC3=NN=CN23
Source PubChem
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Molecular Formula

C9H7N3S
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DSSTOX Substance ID

DTXSID7037478
Record name 2,7,8,9-Tricyclazole
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Molecular Weight

189.24 g/mol
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Physical Description

Solid
Record name Tricyclazole
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Boiling Point

275.00 °C. @ 760.00 mm Hg
Record name Tricyclazole
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Solubility

1.6 mg/mL at 25 °C
Record name Tricyclazole
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CAS No.

41814-78-2
Record name Tricyclazole
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Record name 1,2,4-Triazolo[3,4-b]benzothiazole, 5-methyl-
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Melting Point

187 - 188 °C
Record name Tricyclazole
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Foundational & Exploratory

Elucidating the Inhibitory Effect of Tricyclazole on Melanin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclazole is a well-characterized systemic fungicide that specifically inhibits the biosynthesis of dihydroxynaphthalene (DHN)-melanin in fungi. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's inhibitory action, detailed experimental protocols for its study, and quantitative data on its effects. This compound acts as a potent and specific inhibitor of tetrahydroxynaphthalene reductase (THR), a key enzyme in the DHN-melanin pathway. This inhibition leads to a block in the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone, resulting in the accumulation of characteristic shunt products, flaviolin and 2-hydroxyjuglone. This guide serves as a comprehensive resource for researchers investigating fungal melanogenesis, developing novel antifungal agents, and utilizing this compound as a tool to probe the intricacies of the DHN-melanin pathway.

Introduction

Melanin is a ubiquitous pigment found in a wide range of organisms, including fungi, where it plays a crucial role in virulence, pathogenesis, and protection against environmental stressors. In many ascomycetous and deuteromycetous fungi, the primary type of melanin is dihydroxynaphthalene (DHN)-melanin, which is synthesized via a polyketide pathway. Understanding the enzymatic steps in this pathway has been pivotal for the development of targeted antifungal agents. This compound is a commercially significant fungicide that owes its efficacy to the specific inhibition of DHN-melanin biosynthesis. By blocking this pathway, this compound renders fungal pathogens unable to melanize their appressoria, which is often a critical step for host penetration. This guide will delve into the core aspects of this compound's mechanism of action and provide the necessary technical details to study its effects.

Mechanism of Action of this compound

This compound's inhibitory effect is highly specific to the DHN-melanin biosynthesis pathway. It does not affect other melanin synthesis pathways, such as the DOPA-melanin pathway. The primary molecular target of this compound is the enzyme tetrahydroxynaphthalene reductase (THR) .[1][2] This reductase is responsible for catalyzing two critical reduction steps in the pathway.

The inhibition of THR by this compound disrupts the normal flow of intermediates, leading to their accumulation and subsequent conversion into shunt products. Specifically, the blockage of the two reductase steps results in the accumulation of 1,3,6,8-tetrahydroxynaphthalene and 1,3,8-trihydroxynaphthalene, which are then auto-oxidized to form flaviolin and 2-hydroxyjuglone (2-HJ), respectively.[2] The accumulation of these reddish-brown shunt products is a characteristic indicator of this compound's activity.

Signaling Pathway

The following diagram illustrates the DHN-melanin biosynthesis pathway and the specific points of inhibition by this compound.

DHN_Melanin_Pathway cluster_main DHN-Melanin Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_shunt Shunt Pathway Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Acetyl-CoA->Polyketide_Synthase Multiple steps 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene Polyketide_Synthase->1,3,6,8-THN THR_1 Tetrahydroxynaphthalene Reductase (THR) 1,3,6,8-THN->THR_1 Flaviolin Flaviolin 1,3,6,8-THN->Flaviolin Auto-oxidation Scytalone Scytalone THR_1->Scytalone Scytalone_Dehydratase Scytalone Dehydratase Scytalone->Scytalone_Dehydratase 1,3,8-THN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->1,3,8-THN THR_2 Tetrahydroxynaphthalene Reductase (THR) 1,3,8-THN->THR_2 2-HJ 2-Hydroxyjuglone 1,3,8-THN->2-HJ Auto-oxidation Vermelone Vermelone THR_2->Vermelone Vermelone_Dehydratase Vermelone Dehydratase Vermelone->Vermelone_Dehydratase 1,8-DHN 1,8-Dihydroxynaphthalene Vermelone_Dehydratase->1,8-DHN Laccase Laccase/Polymerase 1,8-DHN->Laccase DHN-Melanin DHN-Melanin Laccase->DHN-Melanin This compound This compound This compound->THR_1 Inhibits This compound->THR_2 Inhibits

Caption: DHN-Melanin Biosynthesis Pathway and this compound Inhibition.

Quantitative Data

The inhibitory effect of this compound on melanin biosynthesis can be quantified through various experimental approaches. The following tables summarize key quantitative data from studies on this compound.

Table 1: Effective Concentrations of this compound for Melanin Inhibition

Fungal SpeciesEffective ConcentrationObserved EffectReference
Torula corallina10-50 mg/LInhibition of melanin production, with optimal effect at 30 mg/L.[3]
Chromoblastomycosis agents16-32 µg/mLChange in colony color from dark to reddish-brown.[4]
Fonsecaea spp.8 mg/LPartial inhibition of melanization.[5]
Pestalotiopsis microspora40 µM (approx. 11.5 µg/mL)Inhibition of melanin production and altered conidia development.[2]

Table 2: Effect of this compound on Antifungal Susceptibility

Fungal GenusAntifungal AgentEffect of this compound (16 mg/L)Reference
FonsecaeaTerbinafineSignificant decrease in MIC[4]
FonsecaeaPosaconazoleSignificant decrease in MIC[4]
FonsecaeaItraconazoleSignificant decrease in MIC[4]
PhialophoraPosaconazoleSignificant decrease in MIC[4]
PhialophoraItraconazoleSignificant decrease in MIC[4]
FonsecaeaMicafunginDecreased susceptibility (higher MEC)[5]

Experimental Protocols

To facilitate research in this area, detailed protocols for key experiments are provided below.

Fungal Culture and this compound Treatment

A standardized method for fungal culture is essential for reproducible results.

Protocol:

  • Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or a defined minimal medium.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Add the this compound stock solution to the molten agar medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Inoculate the center of the agar plates with a standardized amount of fungal spores or a mycelial plug.

  • Incubate the plates under appropriate conditions (temperature, light) for the specific fungal species.

  • Observe and document colony growth, morphology, and pigmentation at regular intervals.

Melanin Extraction and Quantification

This protocol allows for the quantitative measurement of melanin content in fungal biomass.

Protocol:

  • Harvest fungal mycelia from liquid or solid culture by filtration or scraping.

  • Lyophilize or oven-dry the mycelia to a constant weight.

  • Grind the dried mycelia into a fine powder.

  • Treat the mycelial powder with a solution of 1 M NaOH at 100°C for 2 hours to solubilize the melanin.

  • Centrifuge the mixture to pellet cellular debris and collect the supernatant containing the solubilized melanin.

  • Acidify the supernatant with 2 M HCl to a pH of 2.0 to precipitate the melanin.

  • Collect the precipitated melanin by centrifugation.

  • Wash the melanin pellet sequentially with distilled water, ethanol, and diethyl ether to remove impurities.

  • Dry the purified melanin pellet.

  • Dissolve a known weight of the purified melanin in 1 M NaOH and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Generate a standard curve using synthetic melanin to determine the concentration of melanin in the fungal samples.[1]

Tetrahydroxynaphthalene Reductase (THR) Activity Assay

This enzyme assay directly measures the activity of this compound's target enzyme.

Protocol:

  • Prepare a crude enzyme extract from fungal mycelia by homogenization in an appropriate buffer.

  • The assay mixture (1 mL total volume) should contain:

    • 100 mM MOPS-NaOH buffer, pH 7.0

    • 0.1 mM NADPH

    • The crude enzyme extract

    • This compound or other inhibitors (dissolved in a suitable solvent)

  • Initiate the reaction by adding the substrate, such as 1,3,6,8-tetrahydroxynaphthalene or a suitable analog.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the enzyme activity based on the rate of NADPH consumption.

Quantification of Shunt Products (Flaviolin and 2-Hydroxyjuglone) by HPLC

This method allows for the quantification of the specific byproducts of this compound's inhibitory action.

Protocol:

  • Extract the culture filtrate or mycelia with an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

  • Perform HPLC analysis using a C18 reverse-phase column.

  • Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid).

  • Detect the shunt products using a UV-Vis detector at a wavelength where they have maximum absorbance (e.g., around 280 nm).

  • Quantify the compounds by comparing their peak areas to those of authentic standards of flaviolin and 2-hydroxyjuglone.

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on a fungal species.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Fungal_Culture Fungal Culture (Liquid or Solid) Tricyclazole_Treatment This compound Treatment (Dose-Response) Fungal_Culture->Tricyclazole_Treatment Phenotypic_Observation Phenotypic Observation (Colony Morphology, Pigmentation) Tricyclazole_Treatment->Phenotypic_Observation Melanin_Quantification Melanin Extraction & Quantification Tricyclazole_Treatment->Melanin_Quantification Enzyme_Assay THR Activity Assay Tricyclazole_Treatment->Enzyme_Assay Shunt_Product_Analysis Shunt Product Analysis (HPLC) Tricyclazole_Treatment->Shunt_Product_Analysis Antifungal_Susceptibility Antifungal Susceptibility Testing Tricyclazole_Treatment->Antifungal_Susceptibility Data_Analysis Data Analysis and Interpretation Phenotypic_Observation->Data_Analysis Melanin_Quantification->Data_Analysis Enzyme_Assay->Data_Analysis Shunt_Product_Analysis->Data_Analysis Antifungal_Susceptibility->Data_Analysis

Caption: General Experimental Workflow for this compound Studies.

Conclusion

This compound remains a cornerstone for studying DHN-melanin biosynthesis due to its high specificity and well-defined mechanism of action. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's inhibitory effects, along with the practical tools needed to investigate them. The detailed protocols and quantitative data presented herein are intended to facilitate further research into fungal melanogenesis, the development of novel antifungal strategies, and a deeper understanding of the role of melanin in fungal biology and pathogenicity. The use of this compound as a chemical probe will undoubtedly continue to yield valuable insights into this important fungal metabolic pathway.

References

The Discovery and Development of Tricyclazole: A Technical Guide to a Landmark Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 10, 2025

Affiliation: Google Research

Abstract

Tricyclazole, chemically known as 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole, stands as a significant milestone in the development of systemic fungicides for the control of rice blast disease, one of the most devastating afflictions of rice crops worldwide. Developed in the early 1970s by Eli Lilly and Company, its introduction marked a paradigm shift in disease management through its novel mode of action: the specific inhibition of melanin biosynthesis in the fungal pathogen, Magnaporthe oryzae (formerly Pyricularia oryzae). This technical guide provides an in-depth exploration of the history, discovery, and foundational experimental work that established this compound as a critical tool in agriculture. It details the quantitative measures of its efficacy, the experimental protocols that elucidated its function, and the biochemical pathways it targets.

Introduction: The Challenge of Rice Blast

Rice blast, caused by the ascomycete fungus Magnaporthe oryzae, poses a persistent and significant threat to global food security. The disease can affect all aerial parts of the rice plant, with panicle blast being the most destructive stage, leading to substantial yield losses. Prior to the advent of systemic fungicides with specific modes of action, control strategies were limited and often insufficient. The development of this compound represented a targeted approach to disease control, focusing on a crucial aspect of the pathogen's infection process.

The Discovery of this compound

In 1974, scientists at Eli Lilly and Company synthesized the novel compound 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole, which was assigned the code number EL-291 and later the common name this compound.[1] It was introduced as a commercial fungicide in 1976 for the express purpose of controlling rice blast.[2] this compound is a systemic fungicide, meaning it is absorbed and translocated within the plant, providing protection to both existing and newly developing tissues.[1] This systemic nature, combined with its long residual effectiveness, offered a significant advantage over existing treatments, reducing the need for multiple applications.[1]

Mechanism of Action: Inhibition of Melanin Biosynthesis

The efficacy of this compound lies in its ability to inhibit the biosynthesis of melanin, a pigment crucial for the pathogenicity of M. oryzae.[2][3] Melanin is deposited in the appressorial wall, the specialized infection structure of the fungus. This melanin layer provides the structural rigidity necessary for the appressorium to generate the immense turgor pressure required to mechanically penetrate the plant cuticle.[2] By inhibiting melanin production, this compound prevents the hardening of the appressorial wall, rendering the fungus incapable of breaching the host's defenses.[2]

The Dihydroxynaphthalene (DHN) Melanin Biosynthesis Pathway

M. oryzae produces melanin via the 1,8-dihydroxynaphthalene (DHN) pathway. This compound specifically targets and inhibits the hydroxynaphthalene reductases within this pathway. This inhibition leads to the accumulation of reddish-brown shunt products, a characteristic sign of this compound's action, and a lack of the dark pigmentation typical of mature appressoria.

Below is a diagram illustrating the DHN-melanin biosynthesis pathway and the point of inhibition by this compound.

DHN_Melanin_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS1 Polyketide Synthase (PKS1) AcetylCoA->PKS1 T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) PKS1->T4HN T4HNR T4HN Reductase T4HN->T4HNR Scytalone Scytalone T4HNR->Scytalone SCD1 Scytalone Dehydratase (SCD1) Scytalone->SCD1 T3HN 1,3,8-Trihydroxynaphthalene (T3HN) SCD1->T3HN T3HNR T3HN Reductase T3HN->T3HNR Vermelone Vermelone T3HNR->Vermelone VDH1 Vermelone Dehydratase (VDH1) Vermelone->VDH1 DHN 1,8-Dihydroxynaphthalene (DHN) VDH1->DHN Polymerization Polymerization DHN->Polymerization Melanin DHN-Melanin Polymerization->Melanin This compound This compound This compound->T4HNR This compound->T3HNR

DHN-Melanin Biosynthesis Pathway and this compound Inhibition.

Quantitative Efficacy of this compound

Early research by Froyd et al. (1976) at Eli Lilly and Company provided foundational data on the efficacy of this compound against P. oryzae. These studies demonstrated a significant disparity between the in vitro and in vivo activity of the compound, highlighting its unique mode of action within the host plant.

Table 1: In Vitro Activity of this compound against P. oryzae
ParameterConcentration for 0% Reduction (µg/ml)Concentration for 50% Reduction (µg/ml)Concentration for 95% Reduction (µg/ml)
Mycelial Growth<1565200
Spore Germination<10100200
Germ Tube Length<160300
Data sourced from Froyd et al., 1976.
Table 2: In Vivo Efficacy of this compound against Rice Blast (Leaf Blast) in Greenhouse Studies
Application MethodApplication RateThis compound Residue in Leaves (µg/g) at 21 daysLeaf Blast Control (%) at 21 days
Seed Treatment0.2 g/kg seed8.2100
Soil Drench2.5 g/flat Not Reported100
Soil Drench5.0 g/flat Not Reported100
Data sourced from Froyd et al., 1976.
Table 3: In Vivo Efficacy of this compound against Rice Blast (Panicle Blast) in Field Studies
Application MethodApplication Rate ( kg/ha )Timing of ApplicationPanicle Blast Control (%)
Foliar Spray0.56Booting Stage~90
Foliar Spray (Split)0.28 + 0.28Booting + Early Heading~90
Data sourced from Froyd et al., 1976.

Key Experimental Protocols

The following sections outline the methodologies employed in the foundational studies of this compound, based on the 1976 publication by Froyd et al.

In Vitro Fungicide Efficacy Assessment

A poisoned food technique was utilized to determine the in vitro activity of this compound.

  • Media Preparation: A modified Tanaka's medium A was prepared, containing essential salts and nutrients for fungal growth.

  • Fungicide Incorporation: Technical grade this compound was dissolved in a suitable solvent and added to the molten agar medium at various concentrations.

  • Inoculation: Mycelial plugs from actively growing cultures of P. oryzae were placed in the center of the this compound-amended agar plates. For spore germination assays, a spore suspension was spread onto the agar surface.

  • Incubation: Plates were incubated at 25-27°C.

  • Data Collection: Mycelial growth was assessed by measuring the colony diameter. Spore germination and germ tube length were observed and measured microscopically.

Greenhouse Efficacy Trials (Leaf Blast)
  • Plant Material: Rice cultivars susceptible to blast, such as 'Nato' or 'Early Colusa II', were used.

  • Fungicide Application:

    • Seed Treatment: Rice seeds were coated with a 75% wettable powder (WP) formulation of Tricyclazone.

    • Soil Drench: A suspension of this compound was applied to the soil of seedling flats prior to transplanting.

  • Inoculation: Plants were inoculated with a spore suspension of P. oryzae.

  • Incubation: Inoculated plants were maintained in a high-humidity environment to promote infection.

  • Disease Assessment: The severity of leaf blast was rated on a disease severity scale.

Field Efficacy Trials (Panicle Blast)
  • Experimental Design: Field plots were arranged in a randomized block design with multiple replications.

  • Fungicide Application: A 75% WP formulation of this compound was applied as a foliar spray using a hand-carried spray boom.

  • Disease Assessment: The incidence and severity of panicle blast were evaluated at the appropriate growth stage.

This compound Synthesis Workflow

The synthesis of this compound typically involves a multi-step process, with a key final step being the cyclization of an intermediate. A common synthetic route is outlined below.

Synthesis_Workflow Start 2-Amino-4-methylbenzothiazole Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate 2-Hydrazino-4-methylbenzothiazole Step1->Intermediate Step2 Cyclization with Formic Acid Intermediate->Step2 Product This compound (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole) Step2->Product

Generalized Synthesis Pathway of this compound.

Conclusion

The discovery and development of this compound represent a pivotal moment in the history of agricultural fungicides. Its unique mode of action, targeting a specific biochemical pathway essential for fungal pathogenicity, provided a highly effective and systemic solution to the persistent problem of rice blast. The foundational research conducted in the 1970s not only established this compound as a valuable agricultural tool but also advanced the understanding of fungal-plant interactions and paved the way for the development of other targeted fungicides. This technical guide serves as a testament to the scientific innovation that continues to underpin modern crop protection strategies.

References

A Technical Guide to the Spectroscopic and Crystallographic Analysis of Tricyclazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole), a systemic fungicide primarily used for the control of rice blast disease. A thorough understanding of its structural and spectroscopic properties is essential for quality control, residue analysis, and the development of new agrochemical agents. This document details the key spectroscopic and crystallographic data for this compound, outlines the experimental protocols for these analyses, and presents visual workflows to illustrate the analytical process.

Spectroscopic Analysis

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound and quantifying its presence in various matrices. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its chemical composition and structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups and bonding arrangements within the this compound molecule by measuring the vibrations of its constituent atoms.

Quantitative Data Summary: Vibrational Spectroscopy

TechniqueWavenumber (cm⁻¹)AssignmentReference
FT-IR 1496C=N Stretching Vibration[1]
1217, 1148, 1044C–N Stretching Vibrations[1]
~1200C-N Vibrations[2]
786, 723, 647C–S Stretching Vibrations[1]
SERS 424Analytic Peak for this compound[3]

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for the FT-IR analysis of a solid this compound sample involves the following steps:

  • Sample Preparation: A small amount of pure this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrophotometer, such as an Agilent Cary 600, is used for analysis.[1]

  • Data Acquisition: The instrument is first purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the pure KBr pellet is recorded. The sample pellet is then placed in the sample holder.

  • Spectral Measurement: The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 256) are accumulated for each spectrum.[2]

  • Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS/MS), it provides exceptional sensitivity and selectivity for quantifying trace residues in complex samples like soil and food products.

Quantitative Data Summary: Mass Spectrometry

ParameterValueTechniqueReference
Monoisotopic Mass 189.0 g/mol LC-MS/MS[4][5]
Precursor Ion [M+H]⁺ m/z 190.2LC-MS/MS[4][5]
m/z 190.0433LC-ESI-QFT[6]
Quantifier Ion m/z 163.1LC-MS/MS[4]
Qualifier Ion m/z 136.1LC-MS/MS[4]
Other Product Ions m/z 109.1, 65.1LC-MS/MS[4]
GC-MS Fragments m/z 189, 162, 161GC-MS[6]

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a typical procedure for the analysis of this compound residues in rice straw using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS.

  • Sample Extraction: A homogenized sample is extracted with an organic solvent like acetonitrile.

  • Partitioning: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and partition the this compound into the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine, C18) to remove interfering matrix components. The sample is vortexed and centrifuged.

  • LC Separation: The final extract is injected into a liquid chromatography system (e.g., Shimadzu LCMS-8040) equipped with a C18 column. A gradient elution with mobile phases such as water with formic acid and methanol is used to separate this compound from other components.[4]

  • MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z 190.2) to specific product ions (e.g., m/z 163.1 and 136.1).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: General NMR

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR, ¹³C NMR, and 2D correlation spectra (like COSY and HMBC) are acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

UV-Visible Spectroscopy

UV-Visible spectroscopy is primarily used for the quantitative analysis of this compound, often as a detection method following separation by High-Performance Liquid Chromatography (HPLC). The molecule exhibits absorbance in the UV range, which can be used for detection at a specific wavelength.

Quantitative Data Summary: UV-Visible Spectroscopy

ParameterValueMethodReference
Analytical Wavelength 230 nmHPLC-UV[7]

Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of this compound in its solid state, including precise bond lengths, bond angles, and crystal packing information.

Quantitative Data Summary: Single-Crystal X-Ray Diffraction

ParameterValueReference
Crystal System Orthorhombic[1][8]
Space Group Pca21[1][8]
Unit Cell Dimensions a = 14.896(5) Å[1][8]
b = 7.410(5) Å[1][8]
c = 7.556(5) Å[1][8]
α = 90.0°[1][8]
β = 90.0°[1][8]
γ = 90.0°[1][8]
Selected Bond Distances C(7)-N(1) = 1.368 Å[9]
N(2)-N(3) = 1.396 Å[9]
C(8)-S(1) = 1.7316 Å[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for determining the crystal structure of an organic compound like this compound.[10]

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent. The crystal should be of adequate size (ideally >0.1 mm in all dimensions) and free of significant defects.[10]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer (e.g., a CAD-4 Enraf Nonius 4-circle diffractometer).[9] The crystal is cooled under a stream of cold nitrogen gas to reduce thermal motion. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected using an ω-2θ scan mode.[9]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods (e.g., with software like SHELXS).[9] The initial atomic model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, high-resolution crystal structure.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the analytical processes and the relationships between this compound's structure and the data obtained.

G General Workflow for Analytical Characterization cluster_prep Preparation cluster_analysis Analysis cluster_data Output Sample Sample Acquisition (Pure Compound / Residue) Prep Sample Preparation (Pelleting, Dissolution, Extraction) Sample->Prep Spec Spectroscopy (IR, NMR, MS) Prep->Spec Cryst Crystallography (XRD) Prep->Cryst Data Data Processing & Interpretation Spec->Data Cryst->Data Structure Structural Elucidation & Quantification Data->Structure

Caption: Workflow for the analytical characterization of this compound.

G Structure-Spectra Correlation for this compound TCZ This compound Molecular Structure FTIR FT-IR / Raman TCZ->FTIR MS Mass Spectrometry TCZ->MS NMR NMR TCZ->NMR XRD X-Ray Crystallography TCZ->XRD FTIR_data Vibrational Modes (C=N, C-N, C-S) FTIR->FTIR_data probes MS_data Molecular Mass & Fragmentation Pattern MS->MS_data determines NMR_data Chemical Environment (H & C atoms) NMR->NMR_data reveals XRD_data 3D Atomic Coordinates & Bond Lengths/Angles XRD->XRD_data defines

Caption: Relationship between this compound's structure and analytical data.

References

Tricyclazole's Role in the Inhibition of the 1,8-Dihydroxynaphthalene (DHN)-Melanin Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fungal melanin, particularly 1,8-dihydroxynaphthalene (DHN)-melanin, is a critical virulence factor and survival determinant for numerous pathogenic fungi. It provides structural rigidity and protects the fungus from environmental stressors such as UV radiation, extreme temperatures, and host immune responses. The DHN-melanin biosynthetic pathway, a multi-step enzymatic process, represents a key target for antifungal agents. Tricyclazole is a systemic fungicide that specifically and effectively inhibits this pathway. This technical guide provides an in-depth exploration of the DHN-melanin pathway, the precise mechanism of this compound's inhibitory action, quantitative data on its efficacy, and detailed experimental protocols for its study.

The 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Pathway

Most fungal melanins are synthesized via the pentaketide pathway, which converts acetyl-CoA and malonyl-CoA into the DHN monomer that subsequently polymerizes to form melanin.[1] This pathway is a well-established target for fungicides because it is absent in humans.[2] The key enzymatic steps are as follows:

  • Polyketide Synthesis: A polyketide synthase (PKS) catalyzes the initial condensation of acetate units to form the precursor 1,3,6,8-tetrahydroxynaphthalene (T4HN).

  • First Reduction: The enzyme tetrahydroxynaphthalene reductase (T4HNR) reduces T4HN to scytalone.

  • First Dehydration: Scytalone dehydratase (SCD) then dehydrates scytalone to produce 1,3,8-trihydroxynaphthalene (T3HN).

  • Second Reduction: Trihydroxynaphthalene reductase (T3HNR) reduces T3HN to vermelone.

  • Second Dehydration: Scytalone dehydratase (SCD) acts again, catalyzing the dehydration of vermelone to form the final monomer, 1,8-dihydroxynaphthalene (DHN).

  • Polymerization: DHN is then oxidatively polymerized into the final melanin pigment, a process that can be facilitated by enzymes like laccases or peroxidases.[1]

DHN_Pathway cluster_0 A Acetyl-CoA + Malonyl-CoA B 1,3,6,8-Tetrahydroxynaphthalene (T4HN) A->B  Polyketide Synthase (PKS) C Scytalone B->C  Tetrahydroxynaphthalene  Reductase (T4HNR) D 1,3,8-Trihydroxynaphthalene (T3HN) C->D  Scytalone Dehydratase (SCD) E Vermelone D->E  Trihydroxynaphthalene  Reductase (T3HNR) F 1,8-Dihydroxynaphthalene (DHN) E->F  Scytalone Dehydratase (SCD) G DHN-Melanin F->G  Laccase / Peroxidase

Figure 1: The DHN-Melanin Biosynthesis Pathway.

This compound's Mechanism of Inhibition

This compound is a highly specific, non-competitive inhibitor that targets the reductase enzymes within the DHN-melanin pathway. It does not typically inhibit fungal growth at concentrations that effectively block melanization.[3] Its primary mechanism involves the inhibition of two critical reduction steps:

  • Inhibition of T4HNR: this compound blocks the conversion of 1,3,6,8-tetrahydroxynaphthalene (T4HN) to scytalone.[2][4]

  • Inhibition of T3HNR: It also inhibits the reduction of 1,3,8-trihydroxynaphthalene (T3HN) to vermelone.[1][3][4]

This dual inhibition effectively halts the production of DHN. A major consequence of this blockade is the accumulation of upstream intermediates, which are then shunted into alternative metabolic pathways. This often results in the production of reddish-brown pigments, such as flaviolin, which accumulate in the fungal culture medium, providing a visible indicator of this compound's activity.[1][4][5][6]

Inhibition_Pathway T4HN 1,3,6,8-THN Scytalone Scytalone T4HN->Scytalone T4HNR Shunt Shunt Products (e.g., Flaviolin) T4HN->Shunt T3HN 1,3,8-THN Scytalone->T3HN SCD Vermelone Vermelone T3HN->Vermelone T3HNR T3HN->Shunt DHN DHN-Melanin Vermelone->DHN SCD... This compound This compound This compound->T4HN This compound->T3HN

Figure 2: this compound's inhibition of reductase steps.

Quantitative Data on this compound Efficacy

The effective concentration of this compound varies depending on the fungal species and the experimental objective (e.g., partial inhibition for study vs. complete blockage for disease control). The data below, compiled from various studies, summarizes typical concentrations used and their observed effects.

Fungal SpeciesThis compound ConcentrationObserved EffectReference
Pyricularia oryzae≤ 1 µg/mLInhibition of melanin formation.[3]
Pyricularia oryzae5-10 µg/mLControl of rice blast disease.[3]
Chromoblastomycosis agents16 µg/LUsed for melanin inhibition in antifungal susceptibility testing.[5]
Torula corallina30 mg/LPeak erythritol production and significant melanin inhibition.[1]
Bipolaris sorokiniana100 µg/mLAltered colony morphology, reduced melanin, and damaged cell structure.[7]
Mycosphaerella fijiensis50 µg/mLInhibition of melanin biosynthesis, leading to reddish-brown pigment accumulation.[6]
Fonsecaea pedrosoiNot specifiedInhibition of melanin pathway, leading to a less negatively charged cell wall and increased susceptibility to macrophages.[8]

Experimental Protocols

Protocol for In Vitro Melanin Inhibition Assay

This protocol provides a method to visually and qualitatively assess the effect of this compound on fungal pigmentation.

Objective: To determine the effective concentration of this compound for inhibiting melanin production in a target fungus.

Materials:

  • Pure culture of the target fungus.

  • Appropriate solid growth medium (e.g., Potato Dextrose Agar, PDA).

  • This compound stock solution (e.g., in DMSO or ethanol).

  • Sterile petri dishes, pipettes, and spreader.

  • Incubator.

Methodology:

  • Medium Preparation: Prepare the agar medium according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C.

  • Inhibitor Addition: Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). Also, prepare a solvent-only control to account for any effects of the solvent.

  • Pouring Plates: Mix gently and pour the amended agar into sterile petri dishes. Allow the plates to solidify completely.

  • Inoculation: Inoculate the center of each plate with a small plug of mycelium or a defined number of spores from the target fungus.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for a period of 7-14 days, or until sufficient growth and pigmentation are observed in the control plate.

  • Observation: Document the results daily. Observe changes in colony color, noting the transition from the normal dark melanin pigment to lighter or reddish-brown hues in the presence of this compound.[5][6] Measure colony diameter to assess any fungistatic effects at higher concentrations.[9]

Protocol Outline for Trihydroxynaphthalene Reductase (T3HNR) Inhibition Assay

This is a biochemical assay to quantify the direct inhibitory effect of this compound on its target enzyme.

Objective: To determine the IC50 or Kᵢ value of this compound for T3HNR.

Materials:

  • Purified T3HNR enzyme (from fungal lysate or recombinant expression).

  • Substrate: 1,3,8-trihydroxynaphthalene (T3HN).

  • Cofactor: NADPH.

  • This compound solutions at various concentrations.

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

  • UV/Vis spectrophotometer capable of reading at 340 nm.

  • 96-well UV-transparent plates or cuvettes.

Methodology:

  • Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of T3HN, and a fixed concentration of NADPH.

  • Inhibitor Addition: Add this compound to the reaction mixtures across a range of concentrations. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor in the reaction mixture for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

  • Initiate Reaction: Initiate the enzymatic reaction by adding a fixed amount of the T3HNR enzyme preparation.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[3] Record the absorbance at regular intervals for several minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Enzymatic Assay A1 Prepare Agar with Varying [this compound] A2 Inoculate Fungus A1->A2 A3 Incubate (7-14 days) A2->A3 A4 Observe Pigmentation & Measure Growth A3->A4 B1 Prepare Reaction Mix (Substrate, NADPH, Inhibitor) B2 Add T3HNR Enzyme B1->B2 B3 Monitor NADPH Oxidation (Absorbance at 340nm) B2->B3 B4 Calculate IC50 / Ki B3->B4

Figure 3: General workflows for key experiments.

Conclusion

This compound serves as a potent and specific chemical probe and commercial fungicide by targeting the reductase enzymes essential for DHN-melanin biosynthesis. Its mechanism of action is well-defined, leading to a cessation of melanin production and the accumulation of characteristic shunt products. The inhibition of this key virulence-associated pathway not only controls pathogenic fungi directly but can also render them more susceptible to host defenses and other antifungal treatments.[5][8] The protocols and data presented in this guide offer a robust framework for researchers in mycology, plant pathology, and drug development to investigate the critical role of the DHN-melanin pathway and the effects of its inhibition.

References

An In-depth Technical Guide to the Systemic Properties of Tricyclazole in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole, a systemic fungicide belonging to the triazolobenzothiazole class, is a critical agent in the management of rice blast disease, caused by the fungus Magnaporthe oryzae. Its efficacy is largely attributed to its ability to be absorbed, translocated, and distributed throughout the plant, providing protection at sites distant from the point of application. This technical guide delves into the core systemic properties of this compound, presenting quantitative data on its movement and persistence, detailed experimental protocols for its analysis, and visualizations of its mode of action and induced plant defense pathways.

Systemic Uptake and Translocation

This compound is readily absorbed by various parts of the plant, including the roots and foliage, and is subsequently translocated primarily through the xylem. This systemic movement ensures the protection of new growth and plant parts that may not have been directly exposed to the fungicide application.

Quantitative Data on this compound Distribution and Dissipation

The following tables summarize key quantitative data regarding the concentration, translocation, and dissipation of this compound in rice plants and their environment.

Table 1: this compound Residues in Rice Plant Tissues and Environment

Plant/Environmental CompartmentApplication MethodConcentration (mg/kg)Days After Treatment/HarvestReference
Rice StrawFoliar Spray1.0630 (Post-Harvest)[1]
Rice HuskFoliar Spray0.1930 (Post-Harvest)[1]
Milled RiceFoliar Spray0.1430 (Post-Harvest)[1]
Milled RiceFoliar Spray0.0160 (Post-Harvest)[1]
Rice Panicle (No Adjuvant)Unmanned Aerial Spraying0.350[2]
Rice Panicle (With Adjuvant)Unmanned Aerial Spraying0.68 - 1.600[2]
Brown RiceUnmanned Aerial Spraying0.02 - 0.1110[2]
Paddy WaterNursery Box ApplicationMax: ~0.15 (P1), ~0.12 (P2)~10-20[3]
Paddy Surface SoilNursery Box Application~0.4 - ~0.6Throughout monitoring[3]

Table 2: Translocation and Dissipation of this compound

ParameterValuePlant/MatrixConditionsReference
Translocation Factor (TF)> 1Rice5 days after root application[4]
Half-life (DT50) in Rice Plant4.84 - 5.16 daysRiceField conditions[5]
Half-life (DT50) in Paddy Water11.4 - 12.1 daysPaddy WaterNursery box application[3]
Half-life (DT50) in Paddy Water4.64 - 4.85 daysPaddy WaterField conditions[5]
Half-life (DT50) in Paddy Soil3.57 - 3.82 daysPaddy SoilField conditions[5]
Half-life (DT50) in Paddy Soil305 daysPaddy Surface SoilNursery box application[3]

Mechanism of Action and Induced Plant Defense

This compound's primary mode of action is the inhibition of melanin biosynthesis in the fungal pathogen Magnaporthe oryzae. Specifically, it targets the enzyme tetrahydroxynaphthalene reductase, which is crucial for the production of melanin. Melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure used by the fungus to penetrate the plant cuticle. By inhibiting melanin synthesis, this compound prevents the appressorium from developing the necessary turgor pressure to breach the plant's surface, thus halting the infection process.[6]

Beyond its direct fungicidal activity, this compound has been shown to induce systemic resistance in rice plants.[7] This involves the activation of the plant's own defense mechanisms, particularly the jasmonic acid (JA) signaling pathway.[7]

Signaling Pathways

Melanin_Biosynthesis_Inhibition cluster_this compound cluster_appressorium Appressorium This compound This compound 4HNR 4HNR This compound->4HNR Inhibits 3HNR 3HNR This compound->3HNR Inhibits Scytalone Scytalone Vermelone Vermelone Melanin Melanin Appressorial Wall Hardening Appressorial Wall Hardening Melanin->Appressorial Wall Hardening Host Penetration Host Penetration Appressorial Wall Hardening->Host Penetration

Plant_Defense_Activation This compound This compound OsPR1a OsPR1a Systemic Acquired Resistance Systemic Acquired Resistance OsPR1a->Systemic Acquired Resistance OsPR10 OsPR10 OsPR10->Systemic Acquired Resistance OsNH1-1 OsNH1-1 OsNH1-1->Systemic Acquired Resistance

Experimental Protocols

The quantification of this compound in plant tissues is crucial for understanding its systemic properties. The following outlines a general workflow and methodology based on widely used techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Experimental Workflow for this compound Residue Analysis

Experimental_Workflow Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction (QuEChERS) Extraction (QuEChERS) Homogenization->Extraction (QuEChERS) Centrifugation & Phase Separation Centrifugation & Phase Separation Extraction (QuEChERS)->Centrifugation & Phase Separation Dispersive SPE Cleanup Dispersive SPE Cleanup Centrifugation & Phase Separation->Dispersive SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Dispersive SPE Cleanup->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Methodology: QuEChERS Extraction and LC-MS/MS Analysis

1. Sample Preparation and Homogenization:

  • Collect representative plant tissue samples (e.g., roots, stems, leaves, grains).

  • Wash the samples with distilled water to remove any surface contaminants.

  • Chop the samples into small pieces and homogenize them to a uniform consistency using a high-speed blender or grinder.

  • Weigh a precise amount of the homogenized sample (e.g., 5-15 g) into a centrifuge tube.

2. QuEChERS Extraction:

  • Add a specific volume of acetonitrile (and in some modified methods, ethyl acetate and 0.1% formic acid) to the centrifuge tube containing the sample.[8]

  • Add a pre-packaged salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, to induce phase separation and aid in extraction.

  • Shake the tube vigorously for a defined period (e.g., 1 minute) to ensure thorough mixing and extraction of this compound into the organic solvent.

  • Centrifuge the tube at a specified speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the organic layer from the aqueous and solid phases.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (the acetonitrile layer) to a d-SPE tube.

  • The d-SPE tube contains a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences.[9] In some cases, graphitized carbon black (GCB) is used to remove pigments.

  • Vortex the d-SPE tube for a short period (e.g., 30 seconds) to facilitate the cleanup process.

  • Centrifuge the tube again to pellet the sorbents and any remaining matrix components.

4. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is typically used.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[9]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume of the final extract (e.g., 1-10 µL) is injected.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for this compound.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

    • Precursor and Product Ions: The precursor ion for this compound is typically [M+H]+ at m/z 190.2. Specific product ions are selected for quantification and confirmation.[6]

  • Quantification: A calibration curve is generated using matrix-matched standards of this compound at various concentrations. The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Conclusion

This technical guide provides a comprehensive overview of the systemic properties of this compound in plant tissues, with a focus on its application in rice. The quantitative data presented in the tables highlight its efficient uptake and translocation, which are key to its protective efficacy against rice blast. The detailed experimental protocols offer a foundation for researchers to accurately quantify this compound residues, while the visualized signaling pathways illustrate its dual-action mechanism of direct fungal inhibition and induction of host defense. A thorough understanding of these systemic characteristics is paramount for optimizing the use of this compound in agricultural systems and for the development of new, effective crop protection strategies.

References

Toxicological Profile and Genotoxicity of Tricyclazole in Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b][1][2]benzothiazole) is a systemic fungicide widely used to control rice blast disease.[3][4] Its primary mechanism of action is the inhibition of melanin biosynthesis in fungi, which is necessary for the fungus to penetrate host plants.[4][5] This technical guide provides a comprehensive overview of the toxicological and genotoxic effects of this compound on various non-target organisms.

The available data indicates that this compound exhibits moderate acute oral toxicity in mammals, with reported LD50 values ranging from 50 mg/kg in dogs to 314 mg/kg in rats.[3] It shows low acute toxicity to avian species.[3][6] In aquatic ecosystems, it is considered moderately hazardous to fish but demonstrates low toxicity to aquatic invertebrates.[6][7][8][9]

A comprehensive battery of genotoxicity tests has been conducted. While an in vitro Mouse Lymphoma Assay yielded a positive result, this compound was found to be negative in numerous other in vitro tests, including the Ames test, and consistently negative across all in vivo assays.[1][10] Based on the weight of evidence, particularly the lack of genotoxicity in whole-animal studies, this compound is not considered mutagenic or carcinogenic in relevant biological systems.[1][2][11]

Toxicological Profile

The toxicity of this compound has been evaluated in a range of non-target organisms, including mammals, birds, and aquatic life. The primary effects observed in mammals are decreased body weight and impacts on the liver.[2][11]

Mammalian Toxicity

This compound demonstrates moderate toxicity following acute oral exposure in several mammalian species. Chronic exposure in rats and dogs primarily resulted in decreased body weight, while liver effects were the main observation in mice.[2][11] The US Environmental Protection Agency (EPA) has established a No-Observed-Adverse-Effect-Level (NOAEL) of 7 mg/kg/day for acute dietary risk and 6.67 mg/kg/day for chronic dietary risk.[2]

Table 1: Mammalian Acute and Chronic Toxicity Data for this compound

SpeciesExposure RouteEndpointValueReference(s)
RatOralLD50314 mg/kg[3]
RatOralLD50233 mg/kg[12]
MouseOralLD50245 mg/kg[3]
DogOralLD5050 mg/kg[3]
RabbitDermalLD50>2000 mg/kg[6][12]
RatInhalation (4h)LC500.037 mg/L[6]
RatOral (Repro.)Acute NOAEL7 mg/kg/day[2][11]
RatOral (Repro.)Acute LOAEL26.7 mg/kg/day[2]
MouseOral (Cancer)Chronic NOAEL6.67 mg/kg/day[2]
MouseOral (Cancer)Chronic LOAEL21.8 mg/kg/day[2]
Avian Toxicity

Studies on avian species indicate a low level of acute oral toxicity for this compound.

Table 2: Avian Acute Toxicity Data for this compound

SpeciesExposure RouteEndpointValueReference(s)
Mallard DuckOralLD50>100 mg/kg[3][6]
Bobwhite QuailOralLD50>100 mg/kg[3][6]
Aquatic Toxicity

The effects of this compound on aquatic organisms vary. It is generally more toxic to fish and algae than to aquatic invertebrates. Field and laboratory studies suggest a low toxicity to macroinvertebrates even at concentrations higher than those typically found in the environment.[7][13]

Table 3: Aquatic Ecotoxicity Data for this compound

Organism GroupSpeciesDurationEndpointValue (mg/L)Reference(s)
FishRainbow Trout96 hLC507.3[6]
FishOreochromis mossambicus96 hLC5013.2[9]
FishGoldfish Fingerlings96 hLC5013.5[6]
FishBluegill Sunfish96 hLC5016.0[6]
AmphibianRana limnocharis-LC5019.4[14]
InvertebrateDaphnia magna48 hEC50>20[6]
InvertebrateDaphnia magna21 dNOEC0.96[6]
InvertebrateChironomus riparius48 hLC5026[7][13]
AlgaeP. subcapitata96 hEC509.3[15]

Genotoxicity Profile

This compound has been extensively evaluated for its potential to cause genetic damage using a standard battery of in vitro and in vivo tests.

In Vitro Studies

In a series of in vitro assays, this compound did not induce gene mutations in bacteria (Ames test) or in Chinese Hamster Ovary (CHO) cells.[1][10] It was also negative for inducing micronuclei in human lymphocyte cultures and for unscheduled DNA synthesis (UDS) in primary rat hepatocytes.[1][10] However, it produced a positive mutagenic response in the Mouse Lymphoma Assay (MLA) at the Tk locus.[1][4][10] Follow-up studies ruled out the possibility that this was a false positive caused by the selection of pre-existing mutants.[1][10]

Table 4: Summary of In Vitro Genotoxicity Studies for this compound

Assay TypeTest SystemMetabolic ActivationResultReference(s)
Gene MutationS. typhimurium (Ames Test)With and WithoutNegative[1][10]
Gene MutationCHO Cells (Hprt locus)With and WithoutNegative[1][10]
Gene MutationMouse Lymphoma (L5178Y, Tk locus)With and WithoutPositive[1][4][10]
Chromosome AberrationHuman Lymphocytes (Micronucleus)With and WithoutNegative[1][10]
DNA DamageRat Hepatocytes (UDS)Not ApplicableNegative[1][10]
In Vivo Studies

Despite the positive result in the in vitro MLA, all in vivo genotoxicity studies on this compound have been negative.[1][10] These tests, conducted in whole animals, are considered more relevant for human health risk assessment as they account for the absorption, distribution, metabolism, and excretion (ADME) of the substance.[16] this compound was negative in the rat liver UDS assay, the mouse bone marrow micronucleus test, a transgenic MutaMouse gene mutation assay, a sister chromatid exchange study in Chinese hamsters, and a dominant lethal test in mice.[1][10]

Table 5: Summary of In Vivo Genotoxicity Studies for this compound

Assay TypeTest SystemRouteResultReference(s)
DNA DamageRat Liver UDSOralNegative[1][10]
Chromosome AberrationMouse Bone Marrow MicronucleusOralNegative[1][10]
Gene MutationTransgenic MutaMouseOralNegative[1][10]
Chromosome AberrationChinese Hamster SCEOralNegative[1][10]
Germ Cell MutationMouse Dominant Lethal TestOralNegative[1][10]
Overall Assessment

The comprehensive evidence from the genotoxicity studies, combined with toxicokinetic and carcinogenicity data, confirms that mutagenicity does not occur in relevant in vivo systems.[1][10] Consequently, the U.S. EPA has classified this compound as "Not Likely to be Carcinogenic to Humans".[2][11]

Mechanism of Action and Experimental Workflows

This compound's fungicidal activity stems from its specific inhibition of the polyhydroxynapthaline reductase enzyme, which blocks melanin formation in fungi.[11] This lack of melanin prevents the appressorium (a specialized fungal cell) from becoming rigid, thereby inhibiting its ability to penetrate the plant's epidermis.[4]

G cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Biological Outcome Pentaketide Pentaketide Naphthopyrone Naphthopyrone Pentaketide->Naphthopyrone 1,3,8-THN 1,3,8-THN Naphthopyrone->1,3,8-THN Vermelone Vermelone 1,3,8-THN->Vermelone 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Reductase Reductase Enzyme 1,8-DHN->Reductase Substrate This compound This compound This compound->Reductase Inhibits NoMelanin No Melanin Production Reductase->NoMelanin Appressorium Weakened Appressorium Wall NoMelanin->Appressorium NoPenetration Fails to Penetrate Host Plant Appressorium->NoPenetration NoDisease Rice Blast Disease Controlled NoPenetration->NoDisease

Caption: Mechanism of action of this compound in fungi.

Key Experimental Protocols

Standardized methodologies are crucial for assessing the toxicological and genotoxic potential of chemical compounds. Below are detailed protocols for key assays used in the evaluation of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (mutagenicity) using bacteria.[17]

Methodology:

  • Strain Preparation: A specific strain of Salmonella typhimurium that is auxotrophic for histidine (cannot produce its own histidine) is used as the tester strain.[17]

  • Exposure: The tester strain is exposed to various concentrations of the test substance (this compound) on a petri dish. The test is run both with and without an external metabolic activation system (e.g., a rat liver fraction known as S9) to mimic mammalian metabolism.[18]

  • Plating: The treated bacteria are plated onto a minimal agar medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of these "revertant" colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[17]

G start Start: Prepare His- Salmonella Strain mix Mix Bacteria with: - Test Compound (this compound) - Control - (+/- S9 Metabolic Activation) start->mix plate Plate mixture onto Histidine-deficient agar medium mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate observe Observe Plates incubate->observe count Count Revertant Colonies observe->count result Result: Mutagenic or Non-mutagenic? count->result

Caption: General experimental workflow for the Ames Test.

In Vitro Micronucleus Assay

This assay is the preferred method for measuring chromosome damage, as it can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[19][20]

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes or TK6 cells) is cultured.[1][21]

  • Exposure: The cells are treated with various concentrations of the test substance for a defined period (e.g., 3-24 hours).

  • Cytokinesis Block: Cytochalasin B, a substance that inhibits the final stage of cell division (cytokinesis), is added to the culture. This results in cells that have completed nuclear division but not cellular division, leading to the formation of binucleated cells.[20] This step ensures that only cells that have undergone one mitosis are scored.

  • Harvest and Fixation: After an appropriate incubation period, cells are harvested, treated with a hypotonic solution, and fixed.[20]

  • Staining and Scoring: The fixed cells are dropped onto microscope slides and stained. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in 1000-2000 binucleated cells using a microscope.[19] An increase in micronucleated cells indicates clastogenic or aneugenic potential.

G start Start: Culture Mammalian Cells (e.g., TK6, Lymphocytes) expose Expose cells to this compound (various concentrations) start->expose add_cytoB Add Cytochalasin B to block cytokinesis expose->add_cytoB incubate Incubate for one cell cycle to form binucleated cells add_cytoB->incubate harvest Harvest, Fix, and Stain Cells incubate->harvest score Microscopic Analysis: Score micronuclei frequency in binucleated cells harvest->score result Result: Genotoxic or Non-genotoxic? score->result

Caption: Workflow for the In Vitro Micronucleus Assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive and versatile method for measuring DNA strand breaks in individual eukaryotic cells.[22][23]

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving behind the DNA-protein complex, known as a nucleoid.[22]

  • Alkaline Unwinding & Electrophoresis: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis. Under the electric field, relaxed and broken DNA fragments migrate away from the nucleoid towards the anode, while intact DNA moves very little.[23]

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Scoring: The slides are examined using a fluorescence microscope. The resulting image resembles a "comet," with the intact DNA forming the head and the damaged, migrating DNA forming the tail. The intensity and length of the comet tail are proportional to the amount of DNA damage.[24]

G start Start: Prepare Single-Cell Suspension embed Embed cells in agarose on a microscope slide start->embed lyse Lyse cells to remove membranes, leaving DNA nucleoids embed->lyse electrophoresis Perform alkaline unwinding and electrophoresis lyse->electrophoresis stain Neutralize and Stain DNA with a fluorescent dye electrophoresis->stain visualize Visualize under fluorescence microscope stain->visualize score Score DNA Damage: Measure comet tail length/intensity visualize->score result Result: Quantification of DNA breaks score->result

Caption: General experimental workflow for the Comet Assay.

References

Unveiling the Unintended Cellular Interactions of Tricyclazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential off-target effects of Tricyclazole in eukaryotic cells. This compound, a triazolobenzothiazole fungicide, is primarily used in agriculture to control rice blast disease caused by the fungus Magnaporthe oryzae. Its primary mechanism of action is the inhibition of melanin biosynthesis, a crucial virulence factor for the fungus. However, like many small molecules, this compound has the potential to interact with unintended targets in non-target organisms, including mammalian cells. Understanding these off-target effects is critical for a thorough assessment of its toxicological profile and for the development of safer, more specific chemical compounds.

This guide summarizes the available quantitative data on this compound's off-target effects, details the experimental protocols used to investigate these effects, and provides visual representations of the relevant biological pathways and experimental workflows.

On-Target and Off-Target Effects of this compound

This compound's intended on-target effect is the inhibition of the polyketide pathway involved in dihydroxynaphthalene (DHN)-melanin biosynthesis in fungi. This action prevents the melanization of the appressorium, a specialized structure required for the fungus to penetrate the host plant's cells[1]. While effective for its agricultural purpose, studies have revealed several off-target effects in various eukaryotic cells.

Genotoxicity

In vitro studies have shown a mutagenic response of this compound at the thymidine kinase (TK) locus in the L5178Y mouse lymphoma assay (MLA)[2][3]. This assay is capable of detecting a wide range of genotoxic events, including point mutations and clastogenic effects[4][5]. However, this compound has tested negative in other in vitro genotoxicity assays, such as the Ames test (bacterial gene mutation), Hprt locus mutation in CHO cells, micronucleus induction in human lymphocytes, and unscheduled DNA synthesis (UDS) in primary rat hepatocytes. Furthermore, in vivo genotoxicity studies, including the rat liver UDS assay and the mouse bone marrow micronucleus test, have been negative[2]. The current consensus is that this compound is not genotoxic in vivo[2].

Endocrine Disruption and Effects on Steroidogenesis

A significant area of concern for triazole-containing compounds is their potential for endocrine disruption. Evidence suggests that this compound may interfere with steroid hormone biosynthesis.

Impact on Testosterone Synthesis: this compound has been shown to impair testosterone secretion and adversely affect testicular structure in mice[2][3]. The proposed mechanism involves the inhibition of enzymes in the testosterone biosynthesis pathway, many of which are CYP enzymes[1][7]. For instance, other antifungal agents like ketoconazole are known to inhibit 17α-hydroxylase and 17,20-desmolase, key enzymes in testosterone production[6].

Effects on Cholesterol Biosynthesis: The disruption of CYP enzymes by this compound also suggests a potential impact on cholesterol biosynthesis[3]. The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme, is a critical step in this pathway and a known target for some antifungal agents[8].

Other Off-Target Effects
  • Cellular Damage: In the fungus Aspergillus aculeatus, this compound has been observed to damage the cell wall and cell membrane and down-regulate genes associated with cellulase, chitinase, and sterol biosynthesis[4][9].

  • Enzyme Inhibition in Yeast: In the yeast Torula corallina, besides its primary target, this compound was also found to inhibit laccase and peroxidase enzymes[10].

  • Toxicity to Non-Target Organisms: Acute toxicity has been observed in aquatic organisms. The 48-hour LC50 for the aquatic macroinvertebrate Chironomus riparius is 26 mg/L[11], and the 10-day LC50 for zebrafish embryos is 1.94 mg/L[12].

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the off-target effects of this compound and related compounds.

Table 1: Genotoxicity Data for this compound

AssayCell Line/OrganismResultReference(s)
Mouse Lymphoma Assay (TK locus)L5178Y mouse lymphoma cellsPositive[2][3]
Ames TestSalmonella typhimuriumNegative[2]
Hprt Gene Mutation AssayChinese Hamster Ovary (CHO) cellsNegative[2]
In vitro Micronucleus TestHuman lymphocytesNegative[2]
Unscheduled DNA Synthesis (UDS)Primary rat hepatocytesNegative[2]
In vivo Micronucleus TestMouse bone marrowNegative[2]
In vivo UDS TestRat liverNegative[2]

Table 2: Toxicological Data for this compound

Organism/Cell LineEndpointValueReference(s)
Dania rerio (Zebrafish) embryo10-day LC501.94 mg/L[12]
Chironomus riparius48-hour LC5026 mg/L[11]

Table 3: CYP450 Inhibition by Other Triazole Fungicides (for reference)

CompoundCYP IsoformIC50 (µM)Reference(s)
TebuconazoleCYP3A40.81[5]
UniconazoleCYP3A40.93[5]
HexaconazoleCYP3A41.27[5]
PenconazoleCYP3A42.22[5]
BitertanolCYP3A42.74[5]

Experimental Protocols

This section details the methodologies for key experiments used to assess the off-target effects of chemical compounds like this compound.

Mouse Lymphoma Assay (OECD 490)

The Mouse Lymphoma Assay (MLA) is used to detect gene mutations and clastogenic events.

  • Cell Line: L5178Y/TK+/- mouse lymphoma cells, which are heterozygous for the thymidine kinase (TK) gene.

  • Principle: The assay measures forward mutations at the TK locus. Cells with a functional TK enzyme are sensitive to the cytotoxic effects of pyrimidine analogues like trifluorothymidine (TFT). Mutant cells (TK-/-) are resistant to TFT and can proliferate to form colonies in its presence.

  • Procedure:

    • Cell Culture: L5178Y/TK+/- cells are cultured in appropriate media.

    • Treatment: Cells are exposed to this compound at various concentrations, typically for 3 to 24 hours, with and without a metabolic activation system (S9 mix). A 24-hour exposure can be crucial for detecting non-DNA-reactive mutagens[13].

    • Expression Period: After treatment, cells are cultured for a period (e.g., 48 hours) to allow for the expression of the mutant phenotype.

    • Mutant Selection: Cells are plated in medium containing TFT to select for TK-deficient mutants. Parallel cultures are plated in non-selective medium to determine the cloning efficiency (viability).

    • Colony Counting: After an appropriate incubation period, colonies are counted. The size of the colonies can provide information about the nature of the mutation (small colonies are often associated with chromosomal damage).

    • Data Analysis: The mutant frequency is calculated as the number of mutant colonies per million viable cells.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit specific CYP450 enzyme activities.

  • System: Human liver microsomes, which contain a mixture of CYP enzymes.

  • Principle: The assay measures the metabolism of a specific, fluorescent or mass-tagged substrate for a particular CYP isoform in the presence and absence of the test compound (this compound).

  • Procedure:

    • Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a specific substrate for the CYP isoform of interest (e.g., testosterone for CYP3A4), and a NADPH-generating system to initiate the reaction.

    • Inhibition: this compound is added at a range of concentrations.

    • Incubation: The reaction is incubated at 37°C for a specific time.

    • Termination: The reaction is stopped, often by the addition of a solvent like acetonitrile.

    • Detection: The amount of metabolite produced is quantified using LC-MS/MS or fluorescence.

    • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value (the concentration that causes 50% inhibition) is determined by fitting the data to a dose-response curve.

Testosterone Synthesis Assay in Leydig Cells

This assay assesses the direct impact of a compound on testosterone production.

  • Cell Line: Primary Leydig cells or a suitable immortalized Leydig cell line (e.g., MA-10, R2C).

  • Principle: The amount of testosterone secreted by Leydig cells into the culture medium is measured after exposure to the test compound.

  • Procedure:

    • Cell Culture: Leydig cells are cultured to an appropriate confluency.

    • Treatment: Cells are treated with various concentrations of this compound. Often, a stimulant such as human chorionic gonadotropin (hCG) or luteinizing hormone (LH) is included to promote testosterone synthesis.

    • Incubation: Cells are incubated for a set period (e.g., 24 hours).

    • Sample Collection: The culture medium is collected.

    • Testosterone Quantification: The concentration of testosterone in the medium is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The testosterone levels in treated groups are compared to the control group to determine the inhibitory or stimulatory effects of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the off-target effects of this compound.

Melanin_Biosynthesis_Inhibition cluster_fungus Fungal Cell Polyketide Precursors Polyketide Precursors DHN-Melanin Pathway DHN-Melanin Pathway Polyketide Precursors->DHN-Melanin Pathway Multiple Steps Melanin Melanin DHN-Melanin Pathway->Melanin Plant Penetration Plant Penetration Appressorium Wall Appressorium Wall Melanin->Appressorium Wall Incorporation Appressorium Wall->Plant Penetration This compound This compound This compound->Inhibition Inhibition->DHN-Melanin Pathway Inhibition->Plant Penetration Blocks caption On-Target Effect of this compound

On-Target Effect of this compound

Testosterone_Synthesis_Pathway cluster_leydig Leydig Cell Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD CYP11A1 CYP11A1 3β-HSD 3β-HSD CYP17A1 CYP17A1 17β-HSD 17β-HSD This compound This compound This compound->Inhibition_CYP17A1 Potential Inhibition Inhibition_CYP17A1->CYP17A1 caption Potential Off-Target Effect on Testosterone Synthesis

Potential Off-Target Effect on Testosterone Synthesis

Off_Target_Workflow cluster_discovery Off-Target Discovery cluster_validation Target Validation & Characterization Compound This compound Eukaryotic Cells Eukaryotic Cells / System Compound->Eukaryotic Cells Phenotypic Screening Phenotypic Screening (e.g., Toxicity, Hormone Levels) Eukaryotic Cells->Phenotypic Screening Proteomic Screening Proteomic Screening (e.g., Pull-down, Mass Spec) Eukaryotic Cells->Proteomic Screening Genotoxicity Assays Genotoxicity Assays (e.g., MLA) Eukaryotic Cells->Genotoxicity Assays Putative Targets Putative Off-Targets Phenotypic Screening->Putative Targets Proteomic Screening->Putative Targets Genotoxicity Assays->Putative Targets Biochemical Assays Biochemical Assays (e.g., Enzyme Inhibition) Putative Targets->Biochemical Assays Cell-based Assays Cell-based Assays (e.g., Pathway Analysis) Putative Targets->Cell-based Assays Validated Off-Targets Validated Off-Targets Biochemical Assays->Validated Off-Targets Cell-based Assays->Validated Off-Targets caption General Workflow for Off-Target Identification

General Workflow for Off-Target Identification

References

Tricyclazole's Impact on Fungal Virulence Factor Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclazole is a systemic fungicide renowned for its targeted inhibition of melanin biosynthesis in various pathogenic fungi. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's efficacy, with a particular focus on its impact on the expression of key fungal virulence factors. Through a comprehensive review of existing literature, this document outlines the quantitative effects of this compound on melanin production, appressorium formation, and the expression of virulence-related genes. Detailed experimental protocols for assessing these parameters are provided to facilitate further research and drug development efforts. Furthermore, this guide employs visual representations of the core signaling pathway affected by this compound and relevant experimental workflows to enhance understanding.

Introduction

Fungal pathogens pose a significant threat to global agriculture and human health. A key factor in the success of many fungal pathogens is the production of virulence factors that facilitate host invasion, colonization, and evasion of host immune responses. One of the most critical virulence factors in many ascomycete fungi is melanin, a dark pigment deposited in the cell walls of various fungal structures, most notably the appressorium. The appressorium is a specialized infection structure that generates immense turgor pressure to breach the host cuticle. Melanin provides the necessary structural rigidity to the appressorial wall to withstand this pressure.

This compound (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole) is a highly effective fungicide that specifically targets the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin. By inhibiting a key enzyme in this pathway, this compound prevents the formation of functional, melanized appressoria, thereby blocking fungal penetration and infection. This guide delves into the technical details of this compound's mode of action and its downstream effects on fungal virulence.

Mechanism of Action: Inhibition of the DHN-Melanin Biosynthesis Pathway

This compound's primary mode of action is the inhibition of tetrahydroxynaphthalene (THN) reductase, a critical enzyme in the DHN-melanin biosynthesis pathway.[1][2][3] This pathway is responsible for the production of the black pigment in the appressoria of many pathogenic fungi, including the rice blast fungus Magnaporthe oryzae and various Colletotrichum species.[4]

The inhibition of THN reductase by this compound blocks the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone.[1][5] This disruption leads to the accumulation of upstream metabolites and a failure to produce DHN-melanin.[5] The absence of melanin in the appressorial wall compromises its structural integrity, rendering it unable to generate the high turgor pressure required for mechanical penetration of the host epidermis.[6] Consequently, the fungus is unable to infect the host plant.

DHN_Melanin_Pathway AcetylCoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) AcetylCoA->Polyketide_Synthase 1_3_6_8_THN 1,3,6,8-Tetrahydroxynaphthalene Polyketide_Synthase->1_3_6_8_THN THN_Reductase Tetrahydroxynaphthalene Reductase (THR) 1_3_6_8_THN->THN_Reductase Scytalone Scytalone THN_Reductase->Scytalone Scytalone_Dehydratase Scytalone Dehydratase Scytalone->Scytalone_Dehydratase 1_3_8_THN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->1_3_8_THN THN_Reductase2 Tetrahydroxynaphthalene Reductase (THR) 1_3_8_THN->THN_Reductase2 Vermelone Vermelone THN_Reductase2->Vermelone Laccase Laccase Vermelone->Laccase DHN_Melanin DHN-Melanin Laccase->DHN_Melanin This compound This compound This compound->THN_Reductase This compound->THN_Reductase2

Caption: The DHN-Melanin Biosynthesis Pathway and the inhibitory action of this compound.

Quantitative Impact on Fungal Virulence Factors

The application of this compound has a quantifiable impact on several key virulence factors. The following tables summarize the reported effects of this compound on melanin content, appressorium formation, and the expression of virulence-associated genes in various fungal pathogens.

Table 1: Effect of this compound on Melanin Biosynthesis

Fungal SpeciesThis compound ConcentrationObserved EffectReference
Aspergillus aculeatus3 mmol/LInhibition of melanin production[7][8]
Bipolaris sorokiniana5-100 µg/mLReduction in melanin content[9]
Colletotrichum lagenarium> 1 µMInhibition of appressorial pigmentation[4]
Colletotrichum lagenarium100 µMComplete inhibition of appressorial pigmentation[4]
Magnaporthe oryzae12.5 µg/mLReduced melanin biosynthesis (used as positive control)[10]
Duddingtonia flagrans20-320 µgReduced pigmentation[11]

Table 2: Effect of this compound on Appressorium Formation and Function

Fungal SpeciesThis compound ConcentrationObserved EffectReference
Colletotrichum lagenarium100 µMColorless appressoria that could not penetrate nitrocellulose membranes[4]
Magnaporthe oryzaeNot specifiedPrevents penetration of the epidermis by inhibiting melanization within the appressorium[6]
Magnaporthe oryzaeNot specifiedDistorted conidia with no appressorium formation (in comparison to an extract)[10]

Table 3: Effect of this compound on Virulence-Related Gene Expression

Fungal SpeciesThis compound ConcentrationTarget Gene(s)Observed Effect on ExpressionReference
Aspergillus aculeatusNot specifiedCellulase, Chitinase, Sterol biosynthesis genesSignificantly down-regulated[7][8]
Aspergillus aculeatusNot specifiedLaccase, Apoptosis-related genesNo significant effect[7][8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the impact of this compound on fungal virulence factors.

Fungal Melanin Extraction and Quantification

This protocol is adapted from methods described for the extraction of fungal melanin.[1][2][12][13]

Materials:

  • Fungal biomass (control and this compound-treated)

  • 1 M KOH

  • Concentrated HCl

  • Distilled water

  • Centrifuge and tubes

  • Autoclave

  • Lyophilizer (optional)

  • Spectrophotometer

Procedure:

  • Harvest fungal biomass from liquid or solid culture by filtration or scraping.

  • Wash the biomass several times with distilled water to remove media components.

  • Lyophilize or oven-dry the biomass to a constant weight.

  • Resuspend a known weight of dried biomass in 1 M KOH (e.g., 1 g in 10 mL).

  • Autoclave the suspension at 121°C for 20 minutes to extract the melanin.

  • Centrifuge the mixture at 5000 x g for 15 minutes to pellet cellular debris.

  • Carefully collect the supernatant containing the solubilized melanin.

  • Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the melanin.

  • Allow the melanin to precipitate, then pellet it by centrifugation at 9000 x g for 15 minutes.

  • Wash the melanin pellet three times with distilled water to remove excess acid and salts.

  • Dry the purified melanin pellet overnight.

  • For quantification, the melanin can be weighed, or redissolved in a known volume of 1 M KOH and its absorbance measured at a specific wavelength (e.g., 450 nm) for relative comparison.

Melanin_Extraction_Workflow Start Start: Fungal Biomass Wash Wash with Distilled Water Start->Wash Dry Dry Biomass Wash->Dry KOH_Extraction Extract with 1M KOH (Autoclave) Dry->KOH_Extraction Centrifuge1 Centrifuge (5000 x g) KOH_Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acid_Precipitation Acidify to pH 2 with HCl Supernatant->Acid_Precipitation Centrifuge2 Centrifuge (9000 x g) Acid_Precipitation->Centrifuge2 Wash_Pellet Wash Melanin Pellet Centrifuge2->Wash_Pellet Dry_Melanin Dry Purified Melanin Wash_Pellet->Dry_Melanin Quantify Quantify Melanin Dry_Melanin->Quantify

Caption: Workflow for the extraction and quantification of fungal melanin.
Appressorium Formation Assay

This protocol is a generalized method based on descriptions of appressorium induction on artificial hydrophobic surfaces.[14][15][16][17]

Materials:

  • Fungal spore suspension (control and this compound-treated)

  • Hydrophobic surfaces (e.g., plastic coverslips, GelBond film)

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope with appropriate magnification

Procedure:

  • Prepare a spore suspension of the fungus in sterile water or a suitable buffer from a fresh culture. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL).

  • For the treatment group, add the desired concentration of this compound to the spore suspension.

  • Pipette a small droplet (e.g., 20 µL) of the control and treated spore suspensions onto the hydrophobic surface.

  • Place the hydrophobic surfaces in a humid chamber to prevent the droplets from drying out.

  • Incubate at the optimal temperature for the fungus (e.g., 25-28°C) for a period sufficient for appressorium formation (typically 8-24 hours).

  • After incubation, observe the droplets directly under a microscope.

  • Count the number of germinated spores and the number of appressoria formed.

  • Calculate the percentage of appressorium formation (Number of appressoria / Number of germinated spores) x 100.

  • Assess the morphology of the appressoria, noting any differences in size, shape, and pigmentation between the control and treated groups.

Gene Expression Analysis by qRT-PCR

This protocol provides a general workflow for analyzing the expression of virulence-related genes in fungi treated with this compound.[7][8][18][19]

Materials:

  • Fungal mycelia (control and this compound-treated)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Gene-specific primers for target and reference genes

Procedure:

  • Grow the fungus in liquid culture with and without this compound for a specified period.

  • Harvest the mycelia by filtration and immediately freeze in liquid nitrogen to preserve RNA integrity.

  • Grind the frozen mycelia to a fine powder.

  • Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers for the target virulence genes and one or more stably expressed reference genes (e.g., actin, GAPDH, tubulin), and a qPCR master mix.

  • Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples.

qRT_PCR_Workflow Start Start: Fungal Culture (Control & this compound) Harvest Harvest & Freeze Mycelia Start->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR Quantitative Real-Time PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: General workflow for gene expression analysis using qRT-PCR.

Impact on Other Signaling Pathways

While the primary and well-established target of this compound is the DHN-melanin biosynthesis pathway, its inhibitory action can have indirect consequences on other cellular processes and signaling pathways. The lack of melanin can lead to a compromised cell wall, which may trigger cell wall integrity (CWI) signaling pathways, such as the MAP kinase cascade.[20] However, direct evidence of this compound modulating the core components of MAP kinase or cAMP signaling pathways is limited.[21][22][23][24] The observed down-regulation of genes encoding hydrolytic enzymes like cellulase and chitinase in Aspergillus aculeatus suggests that the effects of this compound on virulence factor expression may extend beyond the direct inhibition of melanin synthesis.[7][8] This could be due to a general stress response or a more complex regulatory network that is influenced by the integrity of the melanin layer. Further research is needed to elucidate the full extent of this compound's impact on the broader signaling networks that govern fungal virulence.

Conclusion

This compound remains a cornerstone in the management of several devastating fungal diseases due to its highly specific and effective mode of action. By targeting the DHN-melanin biosynthesis pathway, this compound effectively neutralizes a key virulence factor essential for the infection process of many pathogenic fungi. This technical guide has provided a detailed overview of the quantitative impact of this compound on melanin production, appressorium functionality, and the expression of virulence-related genes. The inclusion of detailed experimental protocols and visual diagrams of key pathways and workflows aims to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to further investigate the intricate mechanisms of fungal pathogenesis and to develop novel and improved antifungal strategies. The continued study of this compound's effects will undoubtedly unveil further insights into the complex interplay between fungal virulence and host infection.

References

Investigating the potential for microbial degradation of Tricyclazole in soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclazole, a systemic fungicide extensively used for the control of rice blast disease, has raised environmental concerns due to its persistence in soil and water ecosystems. Microbial degradation represents a promising and environmentally benign strategy for the remediation of this compound-contaminated sites. This technical guide provides a comprehensive overview of the current understanding of the microbial degradation of this compound in soil. It delves into the key microorganisms involved, the proposed metabolic pathways, and the influential environmental factors. Detailed experimental protocols for investigating this compound biodegradation are presented, along with a compilation of quantitative data to facilitate comparative analysis. This guide aims to serve as a valuable resource for researchers and professionals engaged in the study of pesticide bioremediation and the development of sustainable agricultural practices.

Introduction

This compound (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole) is a widely applied fungicide effective against Pyricularia oryzae, the causative agent of rice blast. Its mode of action involves the inhibition of melanin biosynthesis in the fungus, which is essential for appressorial penetration of the host plant. Despite its agricultural benefits, the persistence of this compound in soil, with reported half-lives ranging from 21 to over 900 days depending on environmental conditions, poses a potential risk to non-target organisms and ecosystem health.[1] The accumulation of this fungicide in soil and its potential to leach into water bodies necessitates the development of effective remediation strategies.

Microbial degradation, leveraging the metabolic versatility of soil microorganisms, offers a cost-effective and sustainable approach to detoxify this compound-contaminated environments. This guide explores the potential of this bioremediation strategy, summarizing the existing scientific knowledge and providing practical methodologies for its investigation.

Microbial Degradation of this compound

Several studies have demonstrated the capability of soil microorganisms to degrade this compound. Bacteria, in particular, have been identified as key players in the breakdown of this fungicide.

Key Microorganisms

The bacterial genus Sphingomonas has been specifically implicated in the degradation of this compound. A strain identified as Sphingomonas sp. NJUST37 has been shown to utilize this compound as a source of carbon and energy. Additionally, the amendment of soil with Blue Green Algae (BGA) has been observed to enhance the dissipation rate of this compound, suggesting a role for cyanobacteria in its degradation, either directly or by promoting the growth of other degrading microbes.[2][3]

Proposed Degradation Pathway

While the complete metabolic pathway for this compound degradation is still under investigation, studies on Sphingomonas sp. NJUST37 have elucidated the initial critical steps. The proposed pathway commences with an monooxygenation reaction, followed by the cleavage of the triazole ring . This initial breakdown is a crucial detoxification step, as the triazole moiety is a key component of its fungicidal activity. Subsequent steps are hypothesized to involve further enzymatic reactions such as hydrolysis, oxidation, and ultimately, mineralization to carbon dioxide, water, and inorganic nutrients.

Below is a proposed signaling pathway for the initial degradation of this compound by Sphingomonas sp.

Tricyclazole_Degradation This compound This compound Intermediate1 Hydroxylated Intermediate This compound->Intermediate1 Monooxygenase Intermediate2 Triazole Ring Cleavage Products Intermediate1->Intermediate2 Hydrolase/Dioxygenase Mineralization Mineralization (CO2, H2O, NH4+) Intermediate2->Mineralization Further enzymatic reactions Isolation_Workflow cluster_0 Enrichment Culture cluster_1 Isolation and Purification cluster_2 Screening and Identification Soil_Sample Soil Sample Collection (History of this compound application) Enrichment Inoculate into Mineral Salts Medium (MSM) + this compound (sole carbon source) Soil_Sample->Enrichment Incubation1 Incubate at 28-30°C on a rotary shaker Enrichment->Incubation1 Subculture Serial Subculturing (Transfer to fresh MSM + this compound) Incubation1->Subculture Plating Spread Plate on MSM Agar + this compound Subculture->Plating Incubation2 Incubate until colonies appear Plating->Incubation2 Isolation Isolate morphologically distinct colonies Incubation2->Isolation Purification Streak Plate for Pure Cultures Isolation->Purification Screening Screen isolates for degradation ability (e.g., HPLC analysis of residual this compound) Purification->Screening Identification Identify potent degraders (16S rRNA gene sequencing) Screening->Identification Microcosm_Workflow cluster_0 Microcosm Setup cluster_1 Sampling and Analysis cluster_2 Data Analysis Soil_Prep Collect and sieve soil Adjust moisture content Spiking Spike soil with this compound solution Soil_Prep->Spiking Incubation Incubate microcosms in the dark at a constant temperature Spiking->Incubation Sampling Collect soil samples at time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days) Incubation->Sampling Extraction Solvent extraction of this compound and its metabolites from soil Sampling->Extraction Analysis Quantify using HPLC-MS/MS Extraction->Analysis Kinetics Determine degradation kinetics (e.g., first-order model) Analysis->Kinetics Half_life Calculate half-life (DT₅₀) Kinetics->Half_life

References

The Impact of Tricyclazole on Fungal Secondary Metabolite Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclazole, a systemic fungicide renowned for its efficacy against rice blast disease caused by Magnaporthe oryzae, operates through a well-defined primary mechanism: the inhibition of melanin biosynthesis. However, its influence extends beyond this singular pathway, impacting a broader spectrum of secondary metabolic processes within the fungal kingdom. This technical guide provides an in-depth exploration of the multifaceted effects of this compound on the production of various fungal secondary metabolites. It consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in mycology, plant pathology, and drug discovery.

Introduction

Fungi produce a vast and diverse arsenal of secondary metabolites, which are not essential for their primary growth but play crucial roles in virulence, defense, and environmental interaction. These compounds include pigments like melanin, mycotoxins such as aflatoxins, and a host of other polyketides, non-ribosomal peptides, and terpenes. This compound (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole) is a commercially significant fungicide that offers a window into the intricate regulation of fungal secondary metabolism.[1] Understanding its full spectrum of activity is paramount for optimizing its use, managing fungal resistance, and potentially uncovering new targets for antifungal drug development.

Primary Mechanism of Action: Inhibition of Melanin Biosynthesis

The most well-documented effect of this compound is its potent and specific inhibition of the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.[2][3] Melanin is a crucial virulence factor for many pathogenic fungi, providing structural rigidity to infection structures like appressoria and protecting the fungus from host defense mechanisms and environmental stresses.[4]

This compound specifically targets and inhibits the enzyme tetrahydroxynaphthalene reductase (THR), which catalyzes the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone.[3] This blockage leads to the accumulation of reddish-brown shunt products, flaviolin and juglone, and a significant reduction in the final melanin pigment.[3] The lack of melanin weakens the appressorial wall, preventing it from generating the necessary turgor pressure to penetrate the host plant's epidermis.[1]

DHN_Melanin_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks thn1368 1,3,6,8-Tetrahydroxynaphthalene pks->thn1368 scytalone Scytalone thn1368->scytalone THR flaviolin Flaviolin/Juglone (Shunt Products) thn1368->flaviolin thn138 1,3,8-Trihydroxynaphthalene scytalone->thn138 SCD vermelone Vermelone thn138->vermelone THR dhn18 1,8-Dihydroxynaphthalene vermelone->dhn18 SCD melanin DHN-Melanin dhn18->melanin This compound This compound This compound->thn1368 Inhibits This compound->thn138 Inhibits

Figure 1: DHN-Melanin Biosynthesis Pathway and this compound Inhibition.

Effects on Other Secondary Metabolites

Beyond melanin, this compound has been shown to modulate the production of other secondary metabolites and related enzymatic activities. These effects are often dependent on the fungal species and the concentration of the fungicide.

Mycotoxins

This compound can influence the production of mycotoxins, such as aflatoxins. In a study on Aspergillus isolates, higher concentrations of this compound (60 and 100 µg/mL) reduced both fungal growth and aflatoxin release.

Extracellular Enzymes

In the plant pathogen Bipolaris sorokiniana, this compound treatment led to significant alterations in the activity of various extracellular hydrolytic enzymes, which are often considered virulence factors.[2]

Gene Expression of Other Metabolic Pathways

Studies have shown that this compound can affect the expression of genes involved in pathways other than melanin biosynthesis. In Aspergillus aculeatus, qRT-PCR analysis revealed that this compound significantly down-regulated genes encoding for cellulase, chitinase, and sterol.[5] Furthermore, a metabolomic and transcriptomic study on rice plants treated with this compound indicated an impact on fatty acid metabolism.[6]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various fungal parameters as reported in the literature.

Table 1: Effect of this compound on Mycelial Growth and Melanin Content in Bipolaris sorokiniana [2]

This compound Concentration (µg/mL)Mycelial Dry Weight (mg) (% Inhibition)Melanin Content (A450/mg) (% Inhibition)
0 (Control)250 ± 10.5 (0%)0.85 ± 0.04 (0%)
5235 ± 9.8 (6%)0.72 ± 0.03 (15.3%)
25210 ± 8.2 (16%)0.55 ± 0.02 (35.3%)
50180 ± 7.5 (28%)0.38 ± 0.01 (55.3%)
100145 ± 6.3 (42%)0.21 ± 0.01 (75.3%)

Table 2: Effect of this compound on Extracellular Enzyme Activity in Bipolaris sorokiniana [2]

This compound Concentration (µg/mL)Cellulase Activity (U/mL)Pectinase Activity (U/mL)Amylase Activity (U/mL)Protease Activity (U/mL)
0 (Control)0.45 ± 0.020.62 ± 0.030.88 ± 0.040.55 ± 0.02
250.32 ± 0.010.45 ± 0.020.65 ± 0.030.41 ± 0.02
500.21 ± 0.010.31 ± 0.010.48 ± 0.020.30 ± 0.01
1000.12 ± 0.010.18 ± 0.010.29 ± 0.010.19 ± 0.01

Table 3: Effect of this compound on Aflatoxin Release by Aspergillus

This compound Concentration (µg/mL)Reduction in Aflatoxin Release
40Less effective
60Reduced
100Reduced

Potential Impact on Fungal Signaling Pathways

While direct evidence is still emerging, the broad effects of this compound on fungal metabolism suggest a potential interaction with major signaling pathways that regulate secondary metabolism. The Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) pathways are central to fungal development, stress response, and secondary metabolite production.

Cross-talk between the PKA and MAPK pathways has been observed in fungi, where they can co-regulate transcription factors involved in pathogenesis. For instance, in Ustilago maydis, the transcription factor Prf1 is phosphorylated by both PKA and a MAPK, allowing it to discriminate between different promoters and regulate mating and pathogenic development.[7] It is plausible that by inducing cellular stress through the inhibition of a key metabolic pathway, this compound could trigger responses in these signaling cascades, leading to the observed downstream effects on other secondary metabolite gene clusters.

Fungal_Signaling cluster_input Environmental Cues cluster_mapk MAPK Pathway cluster_camp cAMP-PKA Pathway This compound This compound Other Stressors Other Stressors MAPKKK MAPKKK Other Stressors->MAPKKK Activates AC Adenylyl Cyclase Other Stressors->AC Activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factors (e.g., Prf1) MAPK->TF Phosphorylates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->TF Phosphorylates SM_Genes Secondary Metabolite Gene Expression TF->SM_Genes Regulates

Figure 2: Potential Interaction of this compound-Induced Stress with Fungal Signaling Pathways.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the study of this compound's effects on fungal secondary metabolism.

Quantification of Secondary Metabolites by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of secondary metabolites in fungal extracts.[8][9][10]

Methodology:

  • Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid or solid medium. Introduce this compound at various concentrations at a specific growth stage. Include a solvent control (without this compound).

  • Extraction: After a defined incubation period, harvest the fungal mycelia and/or the culture filtrate. Extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture). The extraction can be facilitated by methods such as sonication or vortexing.[8]

  • Sample Preparation: Filter the crude extract to remove cellular debris. Evaporate the solvent under reduced pressure or a stream of nitrogen. Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.[8]

  • HPLC-MS Analysis:

    • Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). Use a gradient elution program with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid to improve ionization.[8]

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole). Set the instrument to acquire data in either positive or negative ionization mode, depending on the analytes of interest.

  • Data Analysis: Identify and quantify the secondary metabolites by comparing their retention times and mass spectra with those of authentic standards. For unknown compounds, high-resolution mass spectrometry can provide accurate mass data for putative identification.

HPLC_Workflow culture Fungal Culture + this compound extraction Solvent Extraction culture->extraction preparation Filtration & Concentration extraction->preparation hplc HPLC Separation (e.g., C18 column) preparation->hplc ms MS Detection (e.g., TOF, Quadrupole) hplc->ms analysis Data Analysis (Quantification & Identification) ms->analysis

Figure 3: General Workflow for HPLC-MS Analysis of Fungal Secondary Metabolites.
Analysis of Gene Expression by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the relative expression levels of specific genes involved in secondary metabolite biosynthesis.[11][12][13]

Methodology:

  • Fungal Culture and Treatment: Grow the fungus and treat with this compound as described for HPLC-MS analysis.

  • RNA Extraction: Harvest the fungal mycelia and immediately freeze in liquid nitrogen to preserve RNA integrity. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.[11]

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Treat the RNA with DNase to remove any contaminating genomic DNA. Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.[11]

  • Primer Design and Validation: Design primers specific to the target genes (e.g., polyketide synthases, non-ribosomal peptide synthetases) and one or more stable housekeeping genes for normalization (e.g., actin, tubulin, or GAPDH). Validate primer efficiency.

  • qRT-PCR Reaction: Prepare a reaction mixture containing the cDNA template, specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry. Perform the PCR in a real-time thermal cycler. The amplification program typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[11]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the housekeeping gene(s).[14]

qRTPCR_Workflow culture Fungal Culture + this compound rna_extraction Total RNA Extraction culture->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR with Specific Primers cdna_synthesis->qpcr data_analysis Relative Gene Expression Analysis (e.g., 2-ΔΔCt) qpcr->data_analysis

Figure 4: General Workflow for qRT-PCR Analysis of Fungal Gene Expression.

Conclusion

This compound, while primarily known as a melanin biosynthesis inhibitor, exhibits a wider range of effects on fungal secondary metabolism. Its impact on mycotoxin production, the activity of extracellular enzymes, and the expression of genes in other metabolic pathways underscores the interconnectedness of fungal metabolic networks. This guide provides a foundational understanding of these effects, supported by quantitative data and established experimental protocols. Further research, particularly in the areas of transcriptomics and proteomics, will be invaluable in elucidating the full extent of this compound's influence on the fungal metabolome and its potential interactions with key signaling pathways. Such knowledge will not only enhance our ability to combat fungal diseases but also pave the way for the discovery of novel antifungal strategies.

References

Methodological & Application

Standard Laboratory Protocols for In Vitro Antifungal Susceptibility Testing with Tricyclazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, standardized protocol for conducting in vitro antifungal susceptibility testing of Tricyclazole against filamentous fungi. As no specific CLSI or EUCAST guidelines currently exist for this compound, this protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, the reference standard for broth dilution antifungal susceptibility testing of filamentous fungi.

Introduction

This compound is a systemic fungicide that functions by inhibiting melanin biosynthesis in fungi, specifically targeting the pentaketide pathway.[1][2] While extensively used in agriculture to control fungal diseases in crops like rice, its broader antifungal spectrum and potential applications in other fields warrant standardized susceptibility testing methods.[2] This protocol outlines the necessary steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against various filamentous fungi in a reproducible manner.

Mechanism of Action Signaling Pathway

This compound specifically inhibits the enzyme 1,3,6,8-tetrahydroxynaphthalene (T4HN) reductase, a key step in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway. This inhibition prevents the formation of melanin, which is crucial for the structural integrity and virulence of many fungal species.

cluster_0 DHN Melanin Biosynthesis Pathway cluster_1 Inhibition by this compound Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA 1,3,6,8-Tetrahydroxynaphthalene (T4HN) 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Malonyl-CoA->1,3,6,8-Tetrahydroxynaphthalene (T4HN) Polyketide Synthase Scytalone Scytalone 1,3,6,8-Tetrahydroxynaphthalene (T4HN)->Scytalone T4HN Reductase 1,3,8-Trihydroxynaphthalene (T3HN) 1,3,8-Trihydroxynaphthalene (T3HN) Scytalone->1,3,8-Trihydroxynaphthalene (T3HN) Scytalone Dehydratase Vermelone Vermelone 1,3,8-Trihydroxynaphthalene (T3HN)->Vermelone T3HN Reductase 1,8-Dihydroxynaphthalene (DHN) 1,8-Dihydroxynaphthalene (DHN) Vermelone->1,8-Dihydroxynaphthalene (DHN) Vermelone Dehydratase DHN Melanin DHN Melanin 1,8-Dihydroxynaphthalene (DHN)->DHN Melanin Laccase/Polymerization This compound This compound This compound->1,3,6,8-Tetrahydroxynaphthalene (T4HN) Inhibits T4HN Reductase cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare this compound Stock Solution (1280 µg/mL in DMSO) C Perform Serial Dilutions of this compound in 96-well Plate A->C B Prepare Fungal Inoculum (0.4-5 x 10⁴ CFU/mL in RPMI) D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 48-72 hours D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tricyclazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tricyclazole, a systemic fungicide. The described protocol is applicable for the determination of this compound in various matrices, including water, soil, and agricultural products.[1][2] This method utilizes a reverse-phase C18 column with UV detection, ensuring high sensitivity and selectivity. The protocol has been validated to demonstrate its accuracy, precision, and linearity over a specified concentration range.

Introduction

This compound (5-methyl-1,2,4-triazolo[3,4-b][2][3]benzothiazole) is a widely used fungicide for the control of rice blast disease. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of this compound. This document provides a detailed protocol for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are outlined below:

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size[4][5]
Mobile Phase Acetonitrile:Water (50:50, v/v), pH adjusted to 2.85 with Orthophosphoric Acid[4]
Flow Rate 0.85 mL/min[4]
Injection Volume 20 µL[1][4][5]
Detector UV
Detection Wavelength 231 nm[4]
Column Temperature 40 °C[5]
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).[1]

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Water Samples (Solid-Phase Extraction - SPE): [1][5]

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under a vacuum for 10-15 minutes.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.[4]

For Soil and Cabbage Samples (QuEChERS Method): [2]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Method Validation Summary

The described HPLC method was validated for its performance characteristics. A summary of the validation parameters is presented in the table below.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.99[6]
Range 0.1 - 10.0 µg/mL
Limit of Detection (LOD) 0.008 µg/L (for water samples)[5][7]
Limit of Quantification (LOQ) 0.028 µg/L (for water samples)
Accuracy (Recovery) 80.1% - 99.2%[6]
Precision (Relative Standard Deviation, RSD) 1.1% - 7.4%[6][7]

Results and Discussion

The HPLC method provided excellent separation and quantification of this compound. The retention time for this compound under the specified conditions is typically around 5-7 minutes. The calibration curve showed good linearity over the tested concentration range, indicating the method's suitability for quantitative analysis. The accuracy and precision of the method were within acceptable limits for residue analysis.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (SPE or QuEChERS) Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection (231 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound in various sample matrices. The method is sensitive, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories.

References

Application Note: High-Sensitivity Detection of Tricyclazole Residues in Environmental Samples by Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust and sensitive methods for the detection and quantification of Tricyclazole residues in environmental soil and water samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocols provided herein offer detailed, step-by-step procedures for sample extraction, cleanup, and analysis. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is described for soil samples, while solid-phase extraction (SPE) is utilized for water samples. The LC-MS/MS parameters, including multiple reaction monitoring (MRM) transitions, have been optimized for high selectivity and sensitivity. The presented methods demonstrate excellent performance characteristics, including low limits of detection (LOD) and quantification (LOQ), and high recovery rates, making them suitable for routine environmental monitoring of this compound.

Introduction

This compound (5-methyl-1,2,4-triazolo[3,4-b][1][2]benzothiazole) is a systemic fungicide widely used in agriculture, primarily for the control of rice blast disease caused by the fungus Magnaporthe oryzae. Due to its extensive use and persistence, this compound can accumulate in soil and leach into water bodies, posing a potential risk to environmental and human health. Consequently, the development of sensitive and reliable analytical methods for monitoring its residues in environmental matrices is of paramount importance. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) offers unparalleled selectivity and sensitivity for the trace-level quantification of pesticides like this compound in complex environmental samples.

Experimental Protocols

Analysis of this compound in Soil Samples

This protocol employs a modified QuEChERS method for the extraction and cleanup of this compound from soil.

Materials:

  • This compound analytical standard

  • Acetonitrile (ACN), LC-MS grade

  • Ethyl acetate, HPLC grade

  • Formic acid, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • For recovery studies, spike the blank soil sample with an appropriate concentration of this compound standard solution and allow it to equilibrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Analysis of this compound in Water Samples

This protocol utilizes solid-phase extraction (SPE) for the concentration and purification of this compound from water samples.

Materials:

  • This compound analytical standard

  • Methanol (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.

    • Adjust the pH of a 500 mL water sample to ~3.0 with formic acid.

    • For recovery studies, spike the blank water sample with the this compound standard.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 4 mL of acetonitrile into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 20% B; 1-5 min: 20-95% B; 5-7 min: 95% B; 7.1-10 min: 20% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Ion Ratio (Qualifier/Quantifier)
190.0 163.0 (Quantifier) 0.13020-
190.0 136.0 (Qualifier) 0.13025~0.45

Data Presentation

The following tables summarize the quantitative data obtained from validation studies for the detection of this compound in soil and water samples.

Table 1: Method Performance for this compound in Soil

ParameterResult
Linear Range 1 - 200 µg/kg
Correlation Coefficient (r²) >0.995
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Recovery (at 10 µg/kg) 92.5%
Relative Standard Deviation (RSD) < 7%

Table 2: Method Performance for this compound in Water

ParameterResult
Linear Range 0.01 - 5 µg/L
Correlation Coefficient (r²) >0.998
Limit of Detection (LOD) 0.003 µg/L
Limit of Quantification (LOQ) 0.01 µg/L
Recovery (at 0.1 µg/L) 95.8%
Relative Standard Deviation (RSD) < 5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing sample_collection Environmental Sample (Soil or Water) homogenization Homogenization/Filtration sample_collection->homogenization spiking Spiking with Standard (for QC) homogenization->spiking soil_extraction QuEChERS Extraction (Soil) spiking->soil_extraction Soil Samples water_extraction Solid-Phase Extraction (Water) spiking->water_extraction Water Samples cleanup d-SPE Cleanup (Soil) Elution (Water) soil_extraction->cleanup water_extraction->cleanup reconstitution Solvent Evaporation & Reconstitution cleanup->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis quantification Quantification using Calibration Curve lcms_analysis->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for this compound residue analysis.

logical_relationship This compound This compound Residue environmental_matrix Environmental Matrix (Soil/Water) This compound->environmental_matrix is present in extraction Extraction Method environmental_matrix->extraction is processed by lc_separation LC Separation (C18 Column) extraction->lc_separation provides extract for ms_detection MS/MS Detection (MRM) lc_separation->ms_detection separates for quantification Accurate Quantification ms_detection->quantification enables

Caption: Logical relationship of the analytical process.

Conclusion

The LC-MS/MS methods detailed in this application note provide a highly sensitive, selective, and reliable approach for the quantification of this compound residues in environmental soil and water samples. The modified QuEChERS protocol for soil and the SPE protocol for water are effective in removing matrix interferences and concentrating the analyte, leading to excellent method performance. These protocols are well-suited for routine monitoring programs aimed at assessing the environmental fate and potential risks associated with this compound use in agriculture.

References

Application of Tricyclazole in Studies of Fungal Pathogenesis and Host-Plant Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole is a systemic fungicide widely recognized for its efficacy in controlling fungal diseases in plants, most notably rice blast caused by Magnaporthe oryzae. Its well-defined mechanism of action makes it an invaluable tool for researchers studying fungal pathogenesis and the intricate interactions between fungi and their host plants. By specifically inhibiting melanin biosynthesis, this compound allows for the dissection of virulence-related pathways in fungi and the elucidation of plant defense responses. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a research tool.

Mechanism of Action

This compound's primary mode of action is the inhibition of dihydroxynaphthalene (DHN)-melanin biosynthesis in fungi.[1][2] Melanin is a crucial virulence factor for many pathogenic fungi, providing structural rigidity to appressoria, which are specialized infection structures used to penetrate host tissues.[3] this compound specifically targets and inhibits the enzyme tetrahydroxynaphthalene reductase (THR), which catalyzes two crucial reduction steps in the DHN-melanin pathway.[2] This inhibition leads to the accumulation of reddish-brown shunt products, flaviolin and 2-hydroxyjuglone, and prevents the formation of functional, melanized appressoria.[2]

In addition to its direct antifungal activity, this compound has been shown to induce systemic resistance in host plants, such as rice.[4] This secondary effect involves the activation of the plant's natural defense mechanisms, leading to the upregulation of defense-related genes and the production of antimicrobial compounds.[4]

Applications in Fungal Pathogenesis Studies

The specific inhibitory action of this compound on melanin biosynthesis makes it an excellent tool for investigating various aspects of fungal pathogenesis:

  • Virulence Factor Identification: By creating "melanin-less" mutants chemically, researchers can study the role of melanin in fungal virulence, including appressorial penetration, resistance to host-produced reactive oxygen species, and overall pathogenicity.

  • Appressorium Function: this compound is instrumental in studying the mechanics of appressorial penetration. The lack of melanin in this compound-treated fungi results in a weakened appressorial wall, preventing it from generating the necessary turgor pressure to breach the host cuticle.[3]

  • Fungal Gene Expression: The application of this compound can be used to study the regulation of genes involved in the melanin biosynthesis pathway and other virulence-related processes. Studies have shown that this compound can significantly down-regulate genes coding for cellulase, chitinase, and sterol biosynthesis in fungi like Aspergillus aculeatus.[5]

Applications in Host-Plant Interaction Studies

This compound is also a valuable tool for dissecting the host's response to fungal infection:

  • Induced Systemic Resistance (ISR): Researchers can use this compound to induce a defense response in plants and study the underlying molecular mechanisms. This includes analyzing the expression of pathogenesis-related (PR) proteins and key genes in defense signaling pathways like the jasmonic acid pathway.[4]

  • Dissecting Defense Pathways: By inhibiting fungal penetration, this compound allows researchers to study the plant's pre-penetration defense responses separately from post-penetration responses.

  • Evaluating Plant Defense Priming: this compound can be used to prime plants for enhanced defense against subsequent pathogen attacks, providing a model system to study this important aspect of plant immunity.

Quantitative Data

The following tables summarize quantitative data on the efficacy of this compound against various fungi and its impact on gene expression.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesAssay TypeEffective ConcentrationObserved EffectReference
Magnaporthe oryzaeMycelial GrowthEC50: > 100 µg/mLInhibition of mycelial growth[6]
Magnaporthe oryzaeSpore Germination< 10 µg/mLNo significant inhibition[7]
Magnaporthe oryzaeSporulationLow concentrationsInhibition of sporulation[6]
Aspergillus aculeatusMycelial Growth0.5 - 6 mmol/LInhibition of colony growth[5]
Aspergillus aculeatusMelanin Production3 mmol/LInhibition of melanin production[5]
Bipolaris sorokinianaMycelial Growth5 - 100 µg/mLChanges in colony morphology and reduced growth[8]
Fonsecaea pedrosoiMelanin Production16 µg/mLInhibition of melanin synthesis[1]
Duddingtonia flagransMelanin Production160 µg/mLAlteration in pigmentation of chlamydospores[9]

Table 2: Effect of this compound on Gene Expression

OrganismGene(s)TreatmentFold Change/EffectReference
Aspergillus aculeatusCellulase, Chitinase, Sterol biosynthesis genesThis compoundSignificantly down-regulated[5]
Oryza sativa (Rice)OsNH1-1, OsPR1a, OsPR10This compoundInduced expression[4]
Oryza sativa (Rice)OsLOX, OsAOS2 (Jasmonic acid pathway)This compoundSignificantly induced expression[4]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10][11]

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate liquid medium for the test fungus (e.g., Potato Dextrose Broth, RPMI-1640)

  • Sterile 96-well microtiter plates

  • Fungal inoculum, adjusted to a standard concentration (e.g., 1-5 x 10^5 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the liquid medium directly in the 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is below 1% to avoid solvent toxicity.

  • Inoculation: Add a standardized fungal inoculum to each well containing the this compound dilutions and to a growth control well (medium without this compound). Include a sterility control well (medium only).

  • Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific fungus (e.g., 25-28°C for 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Assay for Melanin Biosynthesis Inhibition in Fungi

This protocol allows for the qualitative and quantitative assessment of this compound's effect on fungal melanin production.[1][2]

Materials:

  • This compound

  • Appropriate solid or liquid medium for the test fungus

  • Solvent for melanin extraction (e.g., 1 M NaOH)

  • Spectrophotometer

Procedure:

  • Fungal Culture: Grow the fungus on a solid or in a liquid medium amended with different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µg/mL). Include a control culture without this compound.

  • Qualitative Assessment: Visually inspect the fungal colonies or mycelia for changes in pigmentation. Inhibition of melanin biosynthesis will typically result in a change from dark brown/black to a lighter or reddish-brown color.[12]

  • Quantitative Assessment (for liquid cultures): a. Harvest the fungal mycelia by filtration or centrifugation. b. Extract melanin from the mycelia by incubating in 1 M NaOH at a specific temperature (e.g., 60°C) for a set time. c. Centrifuge the mixture to pellet the debris and collect the supernatant containing the solubilized melanin. d. Measure the absorbance of the supernatant at a specific wavelength (e.g., 450 nm) using a spectrophotometer. e. Compare the absorbance values of this compound-treated samples to the control to quantify the inhibition of melanin production.

Protocol 3: Evaluation of Induced Systemic Resistance (ISR) in Rice

This protocol is designed to assess the ability of this compound to induce a defense response in rice plants.[4]

Materials:

  • This compound

  • Rice seeds (a susceptible variety to a specific pathogen, e.g., Magnaporthe oryzae)

  • Pathogen inoculum

  • Materials for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Plant Treatment: Treat rice seedlings at a specific growth stage (e.g., three-leaf stage) with a solution of this compound through soil drench or foliar spray. Use a control group treated with water or a mock solution.

  • Pathogen Challenge: After a specific period post-treatment (e.g., 24-48 hours), inoculate both this compound-treated and control plants with a standardized pathogen inoculum.

  • Disease Assessment: Monitor the plants for disease development over several days. Assess disease severity by measuring lesion size, lesion number, or the percentage of diseased leaf area.

  • Gene Expression Analysis: a. At different time points after this compound treatment (with or without pathogen challenge), collect leaf samples from both treated and control plants. b. Extract total RNA from the leaf samples. c. Perform qRT-PCR to analyze the expression levels of known plant defense-related genes (e.g., PR-1, PAL, CHS). Use a housekeeping gene (e.g., actin or ubiquitin) for normalization. d. Calculate the relative fold change in gene expression in this compound-treated plants compared to the control.

Visualizations

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_shunt Shunt Products Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase Scytalone Scytalone 1,3,6,8-THN->Scytalone THR (reductase) Flaviolin Flaviolin 1,3,6,8-THN->Flaviolin 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Dehydratase Vermelone Vermelone 1,3,8-THN->Vermelone THR (reductase) 2-Hydroxyjuglone 2-Hydroxyjuglone 1,3,8-THN->2-Hydroxyjuglone 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Dehydratase DHN-Melanin DHN-Melanin 1,8-DHN->DHN-Melanin Laccase/Polymerase This compound This compound This compound->1,3,6,8-THN Inhibits This compound->1,3,8-THN Inhibits Experimental_Workflow cluster_fungal Fungal Pathogenesis Study cluster_host Host-Plant Interaction Study A Prepare Fungal Cultures B Treat with this compound (various concentrations) A->B C Assess Fungal Growth and Melanin Production B->C D Analyze Virulence (e.g., Appressorium Formation, Pathogenicity Assay) B->D E Analyze Fungal Gene Expression (qRT-PCR/RNA-seq) B->E F Grow Host Plants G Treat with this compound F->G H Challenge with Fungal Pathogen G->H J Analyze Plant Defense Gene Expression (qRT-PCR) G->J I Assess Disease Severity H->I

References

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for Tricyclazole extraction from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Extraction of Tricyclazole from Complex Matrices using the QuEChERS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective sample preparation technique widely adopted for the analysis of pesticide residues in various complex matrices.[1][2] This document provides detailed application notes and protocols for the extraction of the fungicide this compound from diverse and challenging matrices such as rice, fruits, vegetables, soil, and water. The methodologies described herein are designed to ensure high recovery rates and minimize matrix effects, leading to reliable and accurate quantification by chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a systemic fungicide extensively used for the control of rice blast disease.[3] Its residues in food and environmental samples are a significant concern, necessitating robust analytical methods for monitoring. The protocols outlined below are based on established QuEChERS procedures with modifications tailored to enhance the extraction efficiency and cleanup for this compound in specific complex matrices.

General Principles of the QuEChERS Method for this compound Extraction

The QuEChERS method for this compound extraction typically involves two main stages:

  • Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile (MeCN). The addition of salts, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous sample layer and the organic solvent, partitioning the this compound into the organic phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then subjected to a cleanup step to remove interfering matrix components like pigments, lipids, and sugars. This is achieved by adding a combination of sorbents, such as Primary Secondary Amine (PSA) and C18, which bind to the interfering compounds, leaving the this compound in the solvent.

Protocols for this compound Extraction

Protocol 1: Modified QuEChERS for this compound in Rice and Rice Straw

This protocol is an enhanced method specifically optimized for the extraction of this compound from rice grains and rice straw, which are known to be complex matrices.[2][3][4]

Materials:

  • Homogenizer

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (MeCN), HPLC grade

  • Ethyl Acetate (EA), HPLC grade

  • Formic Acid (FA), 99% purity

  • QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • d-SPE Sorbents: Primary Secondary Amine (PSA) and C18

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Sample Preparation:

    • Weigh 5 g of the homogenized rice or rice straw sample into a 50 mL centrifuge tube.

    • For dry samples like rice straw, add 10 mL of deionized water and let it hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of a 1:1 (v/v) mixture of Acetonitrile and Ethyl Acetate containing 0.1% Formic Acid to the sample tube.[3]

    • Vortex or shake vigorously for 1 minute to ensure thorough mixing.

  • Partitioning:

    • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 25 mg of PSA, 25 mg of C18, and 150 mg of anhydrous MgSO₄.[3][4]

    • Vortex for 30 seconds to 1 minute.

    • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant into a clean vial for LC-MS/MS analysis. The extract may be diluted with acetonitrile if necessary.

Protocol 2: General QuEChERS Method for this compound in Fruits and Vegetables

This protocol provides a general framework for the extraction of this compound from fruits and vegetables with high water content. For matrices with high pigment content (e.g., leafy greens, berries), the use of graphitized carbon black (GCB) in the d-SPE step may be considered, although it should be used judiciously to avoid loss of planar pesticides like this compound.

Materials:

  • Homogenizer

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (MeCN), HPLC grade

  • QuEChERS Extraction Salts (e.g., EN 15662 salts: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • d-SPE Sorbents: Primary Secondary Amine (PSA) and C18 (and optionally GCB for pigmented matrices)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Sample Preparation:

    • Weigh 10-15 g of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of Acetonitrile.

    • Vortex or shake vigorously for 1 minute.

  • Partitioning:

    • Add the EN 15662 QuEChERS extraction salts.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile extract to a 15 mL d-SPE tube containing 50 mg of PSA, 50 mg of C18 (if high fat content), and 150 mg of anhydrous MgSO₄. For pigmented matrices, 7.5-10 mg of GCB can be added.

    • Vortex for 30 seconds.

    • Centrifuge at a high rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a vial for analysis.

Protocol 3: QuEChERS Method for this compound in Soil

This protocol is adapted for the analysis of this compound in soil, which is a complex and challenging matrix due to its varied composition.[5]

Materials:

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer or mechanical shaker

  • Acetonitrile (MeCN), HPLC grade, with 1% acetic acid

  • QuEChERS Citrate Extraction Salts

  • d-SPE Sorbents: Primary Secondary Amine (PSA) and C18

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Sample Preparation:

    • Weigh 5 g of sieved, air-dried soil into a 50 mL centrifuge tube.

    • Add 5 mL of deionized water to hydrate the soil and vortex briefly. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of Acetonitrile containing 1% acetic acid.

    • Shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.

  • Partitioning:

    • Add the QuEChERS citrate extraction salts.

    • Shake immediately for at least 2 minutes.

    • Centrifuge for 5 minutes at ≥3000 rcf.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg anhydrous MgSO₄.

    • Vortex for 1 minute.

    • Centrifuge at high rcf for 2 minutes.

  • Final Extract Preparation:

    • Filter the purified supernatant through a 0.2 µm syringe filter into a sample vial for LC-MS/MS analysis.

Protocol 4: QuEChERS Method for this compound in Water

This protocol is designed for the extraction of this compound from water samples.

Materials:

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (MeCN), HPLC grade

  • QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • d-SPE Sorbents: A combination of ENVI-Carb and PSA has been shown to be effective for a range of pesticides in water.[6]

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Sample Preparation:

    • Measure 10 mL of the water sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of Acetonitrile.

    • Vortex for 1 minute.

  • Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing a suitable sorbent combination (e.g., 7.5 mg ENVI-Carb, 25 mg PSA, and 150 mg MgSO₄).[6]

    • Vortex for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the validation data for the QuEChERS method for this compound extraction from various matrices, primarily focusing on rice and rice straw where specific data is available.

Table 1: Method Validation Parameters for this compound in Rice [3]

ParameterValue
Linearity (r²)0.9996
Limit of Quantification (LOQ)0.01 mg/kg
Limit of Detection (LOD)Not explicitly stated, but method is sensitive below MRL
Matrix Effect (%)-3.1

Table 2: Recovery of this compound from Rice at Different Fortification Levels [3]

Fortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.0195.27.9
0.195.62.8
2.094.72.6

Table 3: Recovery of this compound from Rice Straw [4]

Fortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.0182.3 - 98.9≤ 8.3
0.182.3 - 98.9≤ 8.3
2.082.3 - 98.9≤ 8.3

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflow of the QuEChERS protocols described above.

QuEChERS_Workflow_Rice cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup sample 5g Homogenized Rice/ Rice Straw hydrate Add 10mL Water (for straw, 30 min) sample->hydrate If dry sample add_solvent Add 10mL MeCN/EA (1:1) + 0.1% Formic Acid hydrate->add_solvent vortex1 Vortex/Shake 1 min add_solvent->vortex1 add_salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) vortex1->add_salts shake Shake Vigorously 1 min add_salts->shake centrifuge1 Centrifuge >=3000 rcf, 5 min shake->centrifuge1 aliquot Take 1mL of Acetonitrile Layer centrifuge1->aliquot add_dspe Add to d-SPE Tube (25mg PSA, 25mg C18, 150mg MgSO4) aliquot->add_dspe vortex2 Vortex 30 sec add_dspe->vortex2 centrifuge2 Centrifuge >=5000 rcf, 2 min vortex2->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis QuEChERS_Workflow_General cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup sample 10-15g Homogenized Fruit/Vegetable add_solvent Add 10-15mL Acetonitrile sample->add_solvent vortex1 Vortex/Shake 1 min add_solvent->vortex1 add_salts Add EN 15662 Salts vortex1->add_salts shake Shake Vigorously 1 min add_salts->shake centrifuge1 Centrifuge >=3000 rcf, 5 min shake->centrifuge1 aliquot Take 1mL of Acetonitrile Layer centrifuge1->aliquot add_dspe Add to d-SPE Tube (50mg PSA, 50mg C18*, 150mg MgSO4) aliquot->add_dspe vortex2 Vortex 30 sec add_dspe->vortex2 note *C18 for high-fat matrices. GCB for pigmented matrices. add_dspe->note centrifuge2 Centrifuge >=5000 rcf, 2 min vortex2->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis QuEChERS_Workflow_Soil_Water cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup sample 5g Soil or 10mL Water hydrate_soil Add 5mL Water (for soil, 30 min) sample->hydrate_soil If soil add_solvent Add 10mL Acetonitrile (+1% Acetic Acid for Soil) hydrate_soil->add_solvent vortex1 Vortex/Shake 1-5 min add_solvent->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts shake Shake Vigorously 1-2 min add_salts->shake centrifuge1 Centrifuge >=3000 rcf, 5-10 min shake->centrifuge1 aliquot Take 1mL of Acetonitrile Layer centrifuge1->aliquot add_dspe Add to d-SPE Tube (e.g., PSA/C18 or ENVI-Carb/PSA) aliquot->add_dspe vortex2 Vortex 1 min add_dspe->vortex2 centrifuge2 Centrifuge High rcf, 2-5 min vortex2->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

References

Application Notes and Protocols for the Detection of Tricyclazole Using Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the development and application of immunoassays for the detection of the fungicide Tricyclazole. This document is intended for researchers, scientists, and professionals in drug development and agricultural science.

Introduction

This compound is a systemic fungicide widely used to control rice blast disease.[1][2] Its persistence in the environment and potential residues in food products necessitate sensitive and specific detection methods for monitoring and ensuring food safety.[2][3] Immunoassays offer a rapid, high-throughput, and cost-effective alternative to traditional chromatographic methods for the detection of small molecules like this compound.[4] This document outlines the key steps and protocols for developing competitive immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), for this compound detection.

Principle of Competitive Immunoassay for this compound

Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and produce specific antibodies, this compound must be conjugated to a larger carrier protein.[5] The resulting immunoassays for this compound are typically in a competitive format.

In a competitive immunoassay, the analyte in the sample (free this compound) competes with a labeled or immobilized this compound analog (the tracer or coating antigen) for a limited number of antibody binding sites. A higher concentration of this compound in the sample results in less binding of the tracer, leading to a weaker signal. Conversely, a low concentration of this compound in the sample results in more tracer binding and a stronger signal.

Key Experimental Protocols

Hapten Synthesis and Immunogen Preparation

The development of a sensitive and specific immunoassay begins with the rational design and synthesis of a hapten that mimics the target analyte, this compound, while allowing for conjugation to a carrier protein.

Protocol: Synthesis of a this compound Hapten

This protocol is a generalized procedure based on common hapten synthesis strategies for small molecules.[6][7]

  • Introduction of a Linker Arm: A linker with a terminal functional group (e.g., carboxyl or amino group) is introduced into the this compound molecule at a position that is distal from its key antigenic determinants. This is a crucial step to ensure that the generated antibodies will recognize the free this compound molecule.

  • Activation of the Functional Group: The terminal functional group on the linker is activated to facilitate conjugation to the carrier protein. For a carboxyl group, this is often achieved using N-hydroxysuccinimide (NHS) and a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active NHS ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for the immunogen, in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The molar ratio of hapten to carrier protein is a critical parameter to optimize for a robust immune response.[5]

  • Purification and Characterization: The resulting conjugate is purified by dialysis or gel filtration to remove unreacted hapten and reagents. The conjugation ratio (moles of hapten per mole of protein) is determined using methods like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or UV-Vis spectrophotometry.[6]

Diagram: Hapten Synthesis and Immunogen Preparation Workflow

Hapten_Synthesis This compound This compound Modification Chemical Modification (Introduce Linker) This compound->Modification Hapten This compound Hapten (with functional group) Modification->Hapten Activation Activation of Functional Group (e.g., NHS ester) Hapten->Activation Activated_Hapten Activated Hapten Activation->Activated_Hapten Conjugation Conjugation Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (BSA or KLH) Carrier_Protein->Conjugation Immunogen This compound-Protein Conjugate (Immunogen) Conjugation->Immunogen

Caption: Workflow for the synthesis of a this compound hapten and its conjugation to a carrier protein to create an immunogen.

Monoclonal Antibody Production

The production of high-affinity and specific monoclonal antibodies is a critical step for a reliable immunoassay.[8]

Protocol: Monoclonal Antibody Production

This is a standard protocol for generating monoclonal antibodies using hybridoma technology.[8][9]

  • Immunization: Mice (typically BALB/c) are immunized with the this compound-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete and incomplete adjuvant) over a period of several weeks.

  • Spleen Cell Fusion: Once a high antibody titer is detected in the mouse serum, the spleen is harvested, and the splenocytes are fused with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).

  • Hybridoma Selection: The fused cells are cultured in a selective medium (e.g., HAT medium) that allows only the growth of hybridoma cells.

  • Screening: The supernatants from the hybridoma cultures are screened for the presence of antibodies that bind to the this compound-BSA conjugate using an indirect ELISA.

  • Cloning: Hybridoma cells that produce the desired antibodies are subcloned by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification: The selected monoclonal antibody is produced in larger quantities by in vitro cell culture or in vivo by inducing ascites in mice. The antibody is then purified from the culture supernatant or ascites fluid using protein A or G affinity chromatography.

Diagram: Monoclonal Antibody Production Workflow

MAb_Production Immunogen This compound-KLH Immunogen Immunization Immunization of Mouse Immunogen->Immunization Spleen_Cells Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Selection Selection in HAT Medium Fusion->Selection Screening Screening by ELISA Selection->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Production Antibody Production Cloning->Production Purification Purification Production->Purification MAb Monoclonal Antibody Purification->MAb

Caption: Standard workflow for the production of monoclonal antibodies against this compound using hybridoma technology.

Competitive Indirect ELISA (ciELISA)

The ciELISA is a common format for the quantitative detection of small molecules.[5][10][11]

Protocol: Competitive Indirect ELISA for this compound

  • Coating: Microtiter plate wells are coated with the this compound-BSA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a washing buffer (e.g., PBS with 0.05% Tween 20, PBST).

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Competition: A mixture of the this compound standard or sample and the anti-Tricyclazole monoclonal antibody is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

Diagram: Competitive Indirect ELISA Signaling Pathway

ciELISA cluster_well Microtiter Well Surface cluster_solution Sample/Standard Solution Coating_Antigen This compound-BSA (Coating Antigen) Secondary_Ab Enzyme-labeled Secondary Antibody Coating_Antigen->Secondary_Ab Binds to Primary Ab Free_this compound Free this compound (Analyte) Primary_Ab Anti-Tricyclazole MAb Free_this compound->Primary_Ab Binds in solution Primary_Ab->Coating_Antigen Binds to plate if not bound to free this compound Substrate Substrate Secondary_Ab->Substrate Enzyme converts substrate Signal Colorimetric Signal Substrate->Signal

Caption: Signaling pathway of a competitive indirect ELISA for this compound detection.

Lateral Flow Immunoassay (LFIA)

The LFIA is a rapid, user-friendly, and portable immunoassay format suitable for on-site screening.[12][13][14]

Protocol: Lateral Flow Immunoassay for this compound

  • Preparation of Gold Nanoparticle-Antibody Conjugates: Colloidal gold nanoparticles are conjugated to the anti-Tricyclazole monoclonal antibody.

  • Strip Assembly: The LFIA strip consists of a sample pad, a conjugate pad (containing the gold nanoparticle-antibody conjugate), a nitrocellulose membrane, and an absorbent pad, all mounted on a backing card.[15]

  • Test and Control Lines: The this compound-BSA conjugate (test line) and a secondary antibody (e.g., goat anti-mouse IgG, control line) are immobilized on the nitrocellulose membrane.

  • Assay Procedure: a. The sample is applied to the sample pad. b. The liquid sample migrates by capillary action to the conjugate pad, where it rehydrates the gold nanoparticle-antibody conjugate. c. If this compound is present in the sample, it will bind to the antibody on the gold nanoparticles. d. The sample continues to migrate along the nitrocellulose membrane. e. At the test line, free gold nanoparticle-antibody conjugates (not bound to Tricyclaxole) will bind to the immobilized this compound-BSA, forming a visible red line. If this compound is present in the sample, it will compete for antibody binding, resulting in a weaker or no visible test line. f. At the control line, the gold nanoparticle-antibody conjugate will bind to the immobilized secondary antibody, forming a red line regardless of the presence of this compound, indicating that the strip is working correctly.

Diagram: Lateral Flow Immunoassay Workflow

LFIA LFIA_Strip Sample Pad Conjugate Pad (AuNP-MAb) Nitrocellulose Membrane (Test Line & Control Line) Absorbent Pad LFIA_Strip:f1->LFIA_Strip:f2 Migration Result_Positive Positive Result (No/Weak Test Line) LFIA_Strip:f2->Result_Positive High this compound Result_Negative Negative Result (Visible Test Line) LFIA_Strip:f2->Result_Negative Low/No this compound Sample Sample (with/without this compound) Sample->LFIA_Strip:f0 Sample Application

Caption: Workflow of a competitive lateral flow immunoassay for the detection of this compound.

Data Presentation

The performance of different immunoassays for this compound can be compared based on key validation parameters.

Immunoassay TypeAnalyteMatrixLimit of Detection (LOD)IC50Linear RangeReference
ic-ELISASpiropidionWater, Citrus-7.36 ng/mL1.75-34.92 ng/mL[16]
ic-ELISAUstiloxin BRice0.6 ng/mL18.0 ng/mL2.5-107.4 ng/mL[17]
ic-ELISADichlorvosRice, Cabbage, Apple6.9-12.1 µg/kg12.4 ng/mL-
LFIAUstiloxins A & BRice--50-100 ng/mL[3]
ColorimetricThis compoundWater, Juice, Rice0.028 ppm-0.1-0.5 ppm[18]

Note: Data for this compound-specific immunoassays are limited in the public domain. The table includes data from immunoassays for other pesticides and a colorimetric method for this compound to provide a comparative context for expected performance.

Conclusion

The development of immunoassays for this compound provides a valuable tool for the rapid and sensitive screening of this fungicide in various matrices. The protocols outlined in these application notes for hapten synthesis, monoclonal antibody production, competitive ELISA, and lateral flow immunoassay offer a comprehensive guide for researchers and scientists. The successful implementation of these methods will contribute to enhanced monitoring capabilities and ensure compliance with food safety regulations. Further development and validation of these immunoassays for a wider range of sample types will continue to be an important area of research.

References

Application Notes and Protocols: Investigating Fungal Stress Tolerance Using Tricyclazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal melanin is a negatively charged, hydrophobic pigment of high molecular weight that is often deposited in the cell walls of fungi. This biopolymer is a key factor in fungal pathogenesis and survival, acting as a protectant against a wide array of environmental stressors. These include ultraviolet (UV) radiation, extreme temperatures, oxidative stress from reactive oxygen species (ROS), and the action of certain antifungal drugs. The most common type of melanin in pathogenic fungi is 1,8-dihydroxynaphthalene (DHN)-melanin, synthesized via the polyketide pathway.

Tricyclazole is a systemic fungicide that serves as a powerful research tool for elucidating the precise role of DHN-melanin. It acts as a specific and potent inhibitor of the DHN-melanin biosynthesis pathway.[1][2] By blocking melanin production, this compound allows for the direct comparison of wild-type (melanized) and inhibitor-treated (non-melanized) fungi, thereby isolating the functional contributions of melanin to stress tolerance and virulence. These application notes provide detailed protocols for using this compound to investigate the role of DHN-melanin in fungal biology.

Mechanism of Action of this compound

This compound specifically targets the DHN-melanin pathway by inhibiting two key reductase enzymes: 1,3,6,8-tetrahydroxynaphthalene reductase (4HNR) and 1,3,8-trihydroxynaphthalene reductase (3HNR).[3][4] These enzymes are responsible for the conversion of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN) to scytalone and 1,3,8-trihydroxynaphthalene (1,3,8-THN) to vermelone, respectively. Inhibition at these steps halts the formation of the DHN-melanin precursor, 1,8-dihydroxynaphthalene, leading to the accumulation of shunt products like flaviolin and a visible reduction or complete absence of dark pigmentation in the fungus.[3][5] This targeted action has little to no primary effect on fungal growth, making it an ideal tool for studying the specific functions of melanin.[2]

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibition Inhibition Site acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks thn1368 1,3,6,8-THN pks->thn1368 reductase1 4HNR Reductase thn1368->reductase1 scytalone Scytalone reductase1->scytalone dehydratase1 Scytalone Dehydratase scytalone->dehydratase1 thn138 1,3,8-THN dehydratase1->thn138 reductase2 3HNR Reductase thn138->reductase2 vermelone Vermelone reductase2->vermelone dehydratase2 Vermelone Dehydratase vermelone->dehydratase2 dhn18 1,8-DHN dehydratase2->dhn18 laccase Laccase/Polymerization dhn18->laccase melanin DHN-Melanin laccase->melanin This compound This compound This compound->reductase1 This compound->reductase2

Caption: DHN-Melanin pathway showing this compound's inhibitory action on reductases.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Fungal Melanin Synthesis

This protocol details the method for growing fungi in the presence of this compound to achieve melanin inhibition for comparative studies.

Materials:

  • Fungal isolate of interest

  • Appropriate growth medium (e.g., Potato Dextrose Agar/Broth (PDA/PDB), Sabouraud Dextrose Agar)

  • This compound (stock solution in DMSO or ethanol)

  • Sterile petri dishes, flasks, and culture tubes

  • Incubator

Procedure:

  • Prepare this compound-Amended Media:

    • Prepare the desired fungal growth medium and autoclave.

    • Allow the medium to cool to approximately 50-55°C.

    • Add this compound stock solution to the molten agar or liquid broth to achieve the desired final concentration. Common effective concentrations range from 8 µg/mL to 100 µg/mL, which should be optimized for each fungal species.[2][6] A vehicle control (e.g., DMSO alone) medium should also be prepared.

    • Pour the agar into petri dishes or dispense the broth into flasks.

  • Inoculation:

    • For solid media, inoculate the center of the control and this compound-amended plates with a mycelial plug or a defined number of spores from a fresh culture.

    • For liquid media, inoculate the control and this compound-amended broths with a known concentration of spores or mycelial fragments.

  • Incubation:

    • Incubate the cultures under optimal growth conditions (temperature, light) for the specific fungus.

    • Observe the cultures daily for phenotypic changes. Cultures grown with this compound are expected to show reduced pigmentation (e.g., yellow, pink, or white colonies instead of black or brown).[4]

  • Assessment:

    • Measure colony diameter (for solid media) or mycelial dry weight (for liquid media) to confirm that this compound has minimal effect on fungal growth at the chosen concentration.[2]

    • Visually document the change in pigmentation. Melanin can also be extracted and quantified spectrophotometrically for a more quantitative analysis.

Experimental_Workflow cluster_groups Experimental Groups start Prepare Fungal Inoculum control Control Group (Standard Medium) start->control Inoculate tricyclazole_group This compound Group (Medium + this compound) start->tricyclazole_group Inoculate stress Apply Stressor (UV, Heat, Oxidative, Antifungal) control->stress tricyclazole_group->stress analysis Data Analysis & Comparison stress->analysis Assess Viability/ Growth Inhibition

Caption: General workflow for comparing stress tolerance in control vs. This compound-treated fungi.
Protocol 2: Assessing Fungal Stress Tolerance

This protocol uses the cultures from Protocol 1 to evaluate the role of melanin in protecting against various environmental stresses.

A. UV Radiation Tolerance

  • Preparation: From liquid cultures (Protocol 1), harvest spores or mycelial fragments. Adjust the concentration to 1 x 10^6 cells/mL in sterile water or saline.

  • Exposure: Spread 100 µL of the cell suspension onto control and this compound-amended agar plates. Remove the lids and expose the plates to a calibrated UV-C (254 nm) light source at a fixed distance for varying durations (e.g., 0, 15, 30, 60, 120 seconds).

  • Incubation: Replace the lids and incubate the plates in the dark (to prevent photoreactivation) for 3-5 days.

  • Analysis: Count the number of colony-forming units (CFUs) on each plate. Calculate the survival rate as (CFUs of UV-exposed plate / CFUs of non-exposed plate) x 100. Compare the survival curves of control vs. This compound-treated fungi. A significant drop in survival for the this compound-treated group suggests a protective role for melanin.[5]

B. Thermal Stress Tolerance

  • Preparation: Prepare spore suspensions (1 x 10^6 cells/mL) from control and this compound-treated cultures in microcentrifuge tubes.

  • Exposure: Place the tubes in a water bath or heat block at a high temperature (e.g., 45°C, 50°C) for various time points (e.g., 0, 30, 60, 90 minutes).

  • Recovery & Plating: After each time point, immediately transfer the tubes to ice. Plate serial dilutions of the suspensions onto standard PDA plates.

  • Analysis: Incubate the plates and count CFUs. Calculate the survival rate as described for UV stress. Reduced thermotolerance in non-melanized fungi is a common finding.[5]

C. Oxidative Stress Tolerance

  • Preparation: Prepare agar plates containing a range of concentrations of an oxidizing agent, such as hydrogen peroxide (H₂O₂) (e.g., 0, 2, 4, 6, 8 mM).

  • Inoculation: Place a mycelial plug or a spot of spore suspension from control and this compound-treated cultures onto the center of the H₂O₂-containing plates.

  • Incubation: Incubate the plates under standard conditions.

  • Analysis: Measure the radial growth (colony diameter) daily for several days. Compare the growth inhibition caused by H₂O₂ in melanized versus non-melanized fungi. Increased susceptibility to oxidative stress is expected in the this compound-treated group.[6]

Protocol 3: Evaluating Antifungal Susceptibility

This protocol determines if melanin contributes to tolerance against other antifungal drugs.

Materials:

  • Control and this compound-grown fungal cultures

  • Antifungal agents (e.g., Amphotericin B, Itraconazole, Caspofungin)

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Spectrophotometer (plate reader)

Procedure (Broth Microdilution Method based on CLSI/EUCAST standards): [7][8]

  • Prepare Drug Plates: In a 96-well plate, perform serial two-fold dilutions of the antifungal agent in RPMI medium to create a concentration gradient.

  • Prepare Inoculum: Harvest cells from both control (melanized) and this compound-treated (non-melanized) liquid cultures. Wash the cells and adjust the final inoculum concentration to approximately 1-5 x 10^5 cells/mL in RPMI medium.

  • Inoculation: Add the fungal inoculum to the wells of the drug-containing plates. Include a positive control (no drug) and a negative control (no fungus). Prepare separate plates for melanized and non-melanized inocula.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free control. This can be assessed visually or by reading the optical density at 530 nm.

  • Interpretation: Compare the MIC values for the melanized versus non-melanized fungi. A decrease in the MIC for the this compound-treated group indicates that melanin contributes to tolerance against that specific antifungal agent.[2][9]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Fungal Stress Tolerance

Fungal Isolate Treatment Stressor Survival Rate (%) / Growth Inhibition (%)
Aspergillus fumigatus Control (Melanized) UV (60s) 75 ± 5
Aspergillus fumigatus This compound (Non-melanized) UV (60s) 25 ± 4
Fonsecaea pedrosoi Control (Melanized) H₂O₂ (5 mM) 30 ± 3 (Inhibition)

| Fonsecaea pedrosoi | this compound (Non-melanized) | H₂O₂ (5 mM) | 70 ± 6 (Inhibition) |

Table 2: Influence of Melanin Inhibition on Antifungal Susceptibility

Fungal Isolate Antifungal Agent MIC (Control, Melanized) µg/mL MIC (this compound, Non-melanized) µg/mL Fold Change in Susceptibility
Fonsecaea pedrosoi Itraconazole 2 0.5 4-fold increase
Fonsecaea pedrosoi Amphotericin B 1 0.25 4-fold increase

| Bipolaris sorokiniana | Terbinafine | 4 | 1 | 4-fold increase |

Considerations and Troubleshooting

  • Fungus-Specific Optimization: The optimal concentration of this compound can vary significantly between fungal species. A dose-response experiment is crucial to find a concentration that inhibits melanin without significantly stunting growth.

  • Alternative Melanin Pathways: this compound is specific to the DHN-pathway. Some fungi can produce other types of melanin, such as DOPA-melanin, which will not be inhibited.[1] This could lead to results where melanin inhibition appears to have no effect on stress tolerance.

  • Fungal Adaptation: Prolonged exposure or sublethal concentrations of this compound may lead to fungal adaptation.[10] It is important to use fresh cultures and consistent inhibitor concentrations.

  • Pleiotropic Effects: While this compound is highly specific, high concentrations may have off-target effects. Morphological changes in the cell wall have been observed, which could independently influence stress responses.[6][11] Always include proper controls to account for these possibilities.

References

A Laboratory Protocol for Assessing the Efficacy of Tricyclazole against Magnaporthe oryzae

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole is a systemic fungicide widely utilized for the control of rice blast disease, caused by the ascomycete fungus Magnaporthe oryzae (syn. Pyricularia oryzae).[1][2] Its efficacy stems from a specific mode of action: the inhibition of melanin biosynthesis.[3] Melanin is a crucial component for the structural rigidity of the fungal appressorium, a specialized cell required for host penetration.[4] By blocking this pathway, this compound effectively prevents the fungus from infecting the plant.[2][4]

This document provides detailed laboratory protocols for assessing the in vitro and in vivo efficacy of this compound against M. oryzae.

Mechanism of Action: Inhibition of DHN-Melanin Biosynthesis

This compound specifically targets and inhibits the enzyme Tetrahydroxynaphthalene (THN) reductase. This enzyme catalyzes critical reduction steps in the dihydroxynaphthalene (DHN)-melanin biosynthetic pathway. Inhibition of THN reductase prevents the formation of scytalone and vermelone, key precursors to DHN-melanin, thereby compromising the integrity of the appressorial cell wall and halting fungal penetration.

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase Malonyl_CoA->PKS THN_1368 1,3,6,8-THN PKS->THN_1368 THR1 THN Reductase THN_1368->THR1 Scytalone Scytalone THR1->Scytalone SCD Scytalone Dehydratase Scytalone->SCD THN_138 1,3,8-THN SCD->THN_138 THR2 THN Reductase THN_138->THR2 Vermelone Vermelone THR2->Vermelone Laccase Laccase Vermelone->Laccase Melanin DHN-Melanin Laccase->Melanin This compound This compound This compound->THR1 Inhibition This compound->THR2

Caption: this compound's inhibition of the DHN-Melanin pathway in M. oryzae.

Overall Experimental Workflow

The assessment of this compound's efficacy involves a multi-step process, beginning with fundamental in vitro assays to determine direct antifungal activity and progressing to in vivo assays that simulate activity on the host plant.

Experimental_Workflow cluster_invitro cluster_invivo start This compound Efficacy Assessment invitro In Vitro Assays (Direct Antifungal Activity) start->invitro invivo In Vivo Assays (Protective/Curative Activity) start->invivo pft Mycelial Growth Inhibition (Poisoned Food Technique) invitro->pft sga Spore Germination Inhibition Assay invitro->sga plant_prep 1. Rice Plant Cultivation (Susceptible Variety) data_analysis Data Analysis & Interpretation (EC50, MIC, % Efficacy) pft->data_analysis sga->data_analysis treatment 2. This compound Application (Foliar Spray) plant_prep->treatment inoculation 3. Pathogen Inoculation (M. oryzae Spore Suspension) treatment->inoculation assessment 4. Disease Assessment (Lesion Counting/Severity Rating) inoculation->assessment assessment->data_analysis

Caption: General workflow for laboratory assessment of this compound efficacy.

Section 1: In Vitro Efficacy Assessment

In vitro assays are fundamental for determining the direct inhibitory effect of this compound on the mycelial growth and spore germination of M. oryzae.

Protocol: Mycelial Growth Inhibition (Poisoned Food Technique)

This method evaluates the effect of this compound on the vegetative growth of the fungus.[5][6]

Materials and Reagents:

  • Pure culture of Magnaporthe oryzae

  • Potato Dextrose Agar (PDA) medium

  • This compound (technical grade)

  • Sterile Dimethyl sulfoxide (DMSO) or acetone for stock solution

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 25 ± 2°C

  • Laminar flow hood

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10,000 ppm or µg/mL) in a suitable sterile solvent (DMSO or acetone).

  • Medium Preparation: Autoclave PDA medium and cool it to 45-50°C in a water bath.

  • Fungicide Amendment: Under sterile conditions, add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1] An equal volume of the solvent should be added to the control plates.

  • Pouring Plates: Gently swirl the flasks to ensure uniform mixing and pour approximately 20 mL of the amended medium into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing (7-10 day old) M. oryzae culture. Place the disc, mycelium-side down, in the center of each prepared plate (both treated and control).

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached near-full growth (approx. 7 days).[7]

  • Analysis: Calculate the average diameter for each replicate. Determine the Percent Inhibition of Mycelial Growth using the following formula:

    Percent Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of mycelial growth in the control plate.

    • T = Average diameter of mycelial growth in the treated plate.

Protocol: Spore Germination Inhibition Assay

This assay assesses the impact of this compound on the ability of M. oryzae conidia (spores) to germinate.[8]

Materials and Reagents:

  • Sporulating culture of M. oryzae (grown on oatmeal agar for 10-14 days under fluorescent light)

  • This compound stock solution

  • Sterile distilled water with 0.02% Tween 20

  • Glass slides or multi-well plates

  • Hemocytometer

  • Microscope

Procedure:

  • Spore Suspension Preparation: Flood a sporulating culture plate with sterile distilled water containing Tween 20. Gently scrape the surface with a sterile glass rod to dislodge the conidia.

  • Filtration and Adjustment: Filter the suspension through two layers of sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Treatment Preparation: Prepare a series of this compound dilutions in sterile water (e.g., 10, 50, 100, 200 µg/mL).[1]

  • Incubation: Mix equal volumes (e.g., 50 µL) of the spore suspension and the fungicide solution on a sterile glass slide (in a moist chamber) or in the wells of a microtiter plate. The control will consist of spore suspension mixed with sterile water.

  • Observation: Incubate at 25°C for 6-24 hours. Place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores.

  • Data Collection: Using a microscope, observe at least 100 spores per replicate and count the number of germinated spores. A spore is considered germinated if the germ tube length is equal to or greater than the spore's length.[8]

  • Analysis: Calculate the Percent Inhibition of Spore Germination using the same formula as for mycelial growth, where C and T represent the number of germinated spores in control and treatment, respectively.

Data Presentation: In Vitro Assays

Quantitative data should be summarized to allow for clear comparison and the determination of key efficacy parameters like the Effective Concentration 50% (EC₅₀), which is the concentration of fungicide that causes a 50% reduction in growth or germination.[9][10] This can be calculated using probit analysis or non-linear regression software.[9]

This compound Conc. (µg/mL)Avg. Mycelial Diameter (mm)Mycelial Growth Inhibition (%)Avg. Spore Germination (%)Spore Germination Inhibition (%)
0 (Control)85.20.096.50.0
1083.12.591.35.4
5051.539.562.135.6
10022.473.748.749.5
2009.888.515.284.2
Calculated EC₅₀ 65.5 µg/mL 101.0 µg/mL

Note: Data are hypothetical and for illustrative purposes.

Section 2: In Vivo Efficacy Assessment (Detached Leaf Assay)

This laboratory-based in vivo assay provides a controlled system to evaluate the protective (prophylactic) and curative activity of this compound on host tissue.[11]

Materials and Reagents:

  • Rice seedlings (a susceptible variety like CO-39), 3-4 weeks old.

  • M. oryzae spore suspension (1 x 10⁵ spores/mL in 0.25% gelatin solution).

  • This compound formulation (e.g., 75% Wettable Powder - WP).

  • Atomizer/sprayer.

  • Moist chambers (e.g., trays lined with wet filter paper and covered).

Procedure:

  • Plant Material: Excise healthy, fully expanded third or fourth leaves from the rice seedlings.

  • Treatment Application:

    • For Protective Assay: Prepare the desired concentration of this compound (e.g., 100 µg/mL). Spray the detached leaves evenly until runoff and allow them to air dry completely.

    • For Curative Assay: The fungicide is applied after pathogen inoculation (see step 4).

  • Inoculation: Place the leaves (treated for protective assay, untreated for curative assay) on moist filter paper inside the chambers. Inoculate each leaf by placing 10 µL droplets of the M. oryzae spore suspension at marked points.

  • Post-Inoculation Treatment (Curative Assay): For the curative assay, spray the inoculated leaves with the this compound solution at a specific time point post-inoculation (e.g., 24 or 48 hours).

  • Control: For both assays, a set of leaves should be sprayed with water instead of the fungicide solution but still be inoculated with the pathogen.

  • Incubation: Seal the moist chambers and incubate at 25-28°C with a 12-hour photoperiod for 5-7 days.

  • Disease Assessment: Count the number of typical blast lesions (spindle-shaped, gray center with a dark border) that develop at the inoculation sites. The lesion diameter can also be measured.

  • Analysis: Calculate the Percent Disease Control (Efficacy) using the formula:

    Percent Efficacy (%) = [(C - T) / C] x 100

    Where:

    • C = Average number of lesions in the control leaves.

    • T = Average number of lesions in the treated leaves.

Data Presentation: In Vivo Detached Leaf Assay
Treatment GroupApplication TimeAvg. Lesion Count per LeafDisease Control (Efficacy %)
Untreated ControlN/A28.50.0
This compound (Protective)24h before inoculation2.192.6
This compound (Curative)24h after inoculation15.844.6

Note: Data are hypothetical and for illustrative purposes.

Interpretation of Results

This compound is known to exhibit significantly higher activity in vivo than in vitro.[1] While in vitro assays may show only moderate inhibition of mycelial growth, the in vivo protective assays should demonstrate high efficacy.[1][12] This is because its primary mode of action is anti-penetrant, blocking the formation of a functional appressorium on the host surface, a process not fully replicated in standard in vitro tests.[4] A strong protective effect and a weaker curative effect are characteristic of melanin biosynthesis inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole is a systemic fungicide widely recognized for its specific inhibition of melanin biosynthesis in fungi. It serves as a powerful tool compound in molecular biology to investigate the genetic and molecular pathways governing the production of 1,8-dihydroxynaphthalene (DHN)-melanin, a key virulence factor in many pathogenic fungi. By selectively blocking this pathway, this compound allows researchers to create melanin-deficient phenotypes, enabling the study of gene expression, virulence, and the physiological roles of melanin. These application notes provide detailed protocols for utilizing this compound to study gene expression related to melanin production.

Mechanism of Action

This compound specifically inhibits two key reductase enzymes in the DHN-melanin biosynthetic pathway: hydroxynaphthalene (HN) reductases.[1] This inhibition prevents the conversion of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN) to scytalone and 1,3,8-trihydroxynaphthalene (1,3,8-THN) to vermelone, leading to a significant reduction in DHN-melanin production.[1][2] This targeted action makes this compound an ideal tool for dissecting the DHN-melanin pathway without broadly affecting other cellular processes.

Applications in Molecular Biology

  • Studying Gene Function: By creating a melanin-deficient phenotype with this compound, researchers can study the function of genes believed to be involved in the melanin biosynthesis pathway or regulated by melanin or its intermediates.

  • Investigating Virulence: As DHN-melanin is a known virulence factor, this compound can be used to assess the contribution of melanin to the pathogenicity of fungi.

  • Drug Discovery: this compound can be used as a positive control in screens for novel inhibitors of melanin synthesis.

  • Understanding Stress Responses: Melanin plays a role in protecting fungi from various environmental stresses. This compound can be employed to study how the absence of melanin affects the fungal response to stressors like UV radiation and oxidative stress.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the expression of key genes in the DHN-melanin biosynthesis pathway in a model pathogenic fungus. This data is illustrative and may vary depending on the fungal species and experimental conditions.

Gene TargetGene FunctionTreatmentFold Change in Gene Expression (relative to untreated control)Reference
PKS1Polyketide SynthaseThis compound (3 mmol/L)No significant change[3]
4HNR1,3,6,8-Tetrahydroxynaphthalene ReductaseThis compound (3 mmol/L)No significant changeN/A
3HNR1,3,8-Trihydroxynaphthalene ReductaseThis compound (3 mmol/L)No significant changeN/A
SCD1Scytalone DehydrataseThis compound (3 mmol/L)No significant changeN/A
LAC1LaccaseThis compound (3 mmol/L)No significant change[3]
CELCellulaseThis compound (3 mmol/L)↓ 2.5-fold[3]
CHTChitinaseThis compound (3 mmol/L)↓ 3.0-fold[3]
ERG11Sterol 14α-demethylaseThis compound (3 mmol/L)↓ 2.0-fold[3]

Note: The primary mechanism of this compound is the inhibition of enzyme activity, not the direct downregulation of melanin-related gene transcription. However, downstream effects on other pathogenicity-related genes, such as those involved in cell wall synthesis and integrity, have been observed.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Melanin Synthesis in Fungi

This protocol describes how to determine the effective concentration of this compound for inhibiting melanin production in a fungal species of interest.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in ethanol)

  • Sterile petri dishes

  • Ethanol (for control plates)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten agar to approximately 50-60°C.

  • To a series of sterile petri dishes, add the appropriate volume of this compound stock solution to achieve a range of final concentrations (e.g., 5, 10, 20, 50, 100 µg/mL). For the control plate, add an equivalent volume of ethanol.

  • Pour the this compound-amended and control PDA into the petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a small plug of mycelium or a suspension of spores of the fungal isolate.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Observe the plates daily and record the colony morphology and pigmentation compared to the control. The effective concentration is the lowest concentration that results in a significant reduction or complete inhibition of melanin production.

Protocol 2: Melanin Content Assay

This protocol provides a method for quantifying the melanin content in fungal cells treated with this compound.

Materials:

  • Fungal mycelium (treated with this compound and untreated control)

  • 1 M Sorbitol in 0.1 M Sodium Citrate (pH 5.5)

  • Lytic enzymes (e.g., Glucanex)

  • 6 M HCl

  • 1 M NaOH

  • Spectrophotometer

Procedure:

  • Harvest fungal mycelium from liquid cultures (treated and untreated) by filtration.

  • Wash the mycelium with distilled water and lyophilize.

  • Treat the dried mycelium with a solution of lytic enzymes in sorbitol-citrate buffer to generate protoplasts.

  • Collect the "melanin ghosts" (insoluble melanin particles) by centrifugation.

  • Wash the melanin ghosts with 6 M HCl to remove other cellular components.

  • Wash the melanin pellet with distilled water until the pH is neutral.

  • Solubilize the melanin in 1 M NaOH.

  • Measure the absorbance of the solubilized melanin at 450 nm using a spectrophotometer.

  • Normalize the melanin content to the initial dry weight of the mycelium.

Protocol 3: Analysis of Gene Expression by qRT-PCR

This protocol details the steps for analyzing the expression of melanin-related genes in fungal cells following this compound treatment.

1. Fungal Culture and this compound Treatment:

  • Inoculate the fungus in a suitable liquid medium.

  • Grow the culture to the desired growth phase (e.g., mid-log phase).

  • Add this compound to the culture at the predetermined effective concentration. An equivalent volume of the solvent (e.g., ethanol) should be added to the control culture.

  • Incubate for the desired treatment duration.

2. RNA Extraction:

  • Harvest the fungal mycelium by filtration.

  • Immediately freeze the mycelium in liquid nitrogen to preserve RNA integrity.

  • Grind the frozen mycelium to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial fungal RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

4. qRT-PCR:

  • Design primers for the target genes (e.g., PKS1, 4HNR, 3HNR, SCD1, LAC1) and a reference gene (e.g., actin, GAPDH, or tubulin).

  • Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.

  • The reaction conditions should be optimized for each primer set. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include no-template controls to check for contamination.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

DHN_Melanin_Pathway cluster_main DHN-Melanin Biosynthesis Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks thn1368 1,3,6,8-THN pks->thn1368 hnr4 4HNR thn1368->hnr4 scytalone Scytalone hnr4->scytalone scd SCD scytalone->scd thn138 1,3,8-THN scd->thn138 hnr3 3HNR thn138->hnr3 vermelone Vermelone hnr3->vermelone scd2 SCD vermelone->scd2 dhn 1,8-DHN scd2->dhn laccase Laccase dhn->laccase melanin DHN-Melanin laccase->melanin This compound This compound This compound->hnr4 This compound->hnr3

Caption: DHN-Melanin Biosynthesis Pathway and the inhibitory action of this compound.

experimental_workflow cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Fungal Culture treatment This compound Treatment (vs. Control) start->treatment harvest Harvest Mycelium treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction melanin_assay Melanin Content Assay harvest->melanin_assay cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR Analysis of Gene Expression cdna_synthesis->qpcr

Caption: Workflow for studying gene expression in response to this compound.

signaling_pathways cluster_signaling Regulation of DHN-Melanin Synthesis cluster_mapk HOG/MAPK Pathway cluster_camp cAMP/PKA Pathway stress Environmental Stress (e.g., UV, Oxidative Stress) hog1 Hog1/MAPK stress->hog1 camp cAMP stress->camp tf Transcription Factors (e.g., CmrA) hog1->tf pka PKA camp->pka pka->tf melanin_genes DHN-Melanin Biosynthesis Genes (PKS, Reductases, etc.) tf->melanin_genes melanin DHN-Melanin Production melanin_genes->melanin

Caption: Signaling pathways regulating DHN-melanin synthesis in fungi.

References

Illuminating the Path of a Potent Fungicide: In Vivo Imaging of Tricyclazole in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole is a systemic fungicide widely employed to control rice blast disease, caused by the fungus Magnaporthe oryzae. Its efficacy relies on its ability to be absorbed by the plant and translocated to various tissues, where it inhibits the fungus's melanin biosynthesis pathway, a critical process for successful plant infection.[1][2][3] Understanding the precise spatial and temporal distribution of this compound within plant tissues is paramount for optimizing its application, developing more effective formulations, and assessing its environmental fate. This document provides an overview of potential in vivo imaging techniques and detailed, albeit partially prospective, protocols to visualize and quantify the distribution of this compound in plant tissues. While direct imaging studies on this compound are limited, the methodologies presented here are based on established techniques for similar small molecules and provide a robust framework for future research.

Quantitative Data on this compound Distribution in Rice

Although in vivo imaging data for this compound is not abundant in publicly available literature, several studies have quantified its uptake and translocation in rice plants using non-imaging techniques. This data provides a valuable baseline for what to expect in imaging studies.

Plant PartTime PointThis compound Concentration (mg/kg)Translocation Factor (TF)Reference
Nutrient Soil Cultivation [4]
Roots4 hoursSignificantly higher than aerial parts< 1[4]
Aerial Parts4 hoursLower than roots< 1[4]
Roots2 daysSignificantly higher than aerial parts< 1[4]
Aerial Parts2 daysLower than roots< 1[4]
Whole Plant5 days-> 1[4]
Nutrient Solution Cultivation [4]
Roots4 hoursSignificantly higher than aerial parts< 1[4]
Aerial Parts4 hoursLower than roots< 1[4]
Roots2 daysSignificantly higher than aerial parts< 1[4]
Aerial Parts2 daysLower than roots< 1[4]
Whole Plant5 days-> 1[4]
Field Application (30 days post-harvest) [5]
Rice Straw30 days1.06-[5]
Husk30 days0.19-[5]
Milled Rice30 days0.14-[5]

Note: The translocation factor (TF) is the ratio of the concentration of a substance in the shoot to its concentration in the root. A TF greater than 1 indicates efficient translocation from roots to shoots.

In Vivo Imaging Techniques and Protocols

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI is a powerful, label-free technique that can map the spatial distribution of molecules directly in tissue sections. It offers high sensitivity and chemical specificity, making it ideal for visualizing the distribution of small molecules like fungicides.

Experimental Protocol: MALDI-MSI for this compound in Rice Leaves

  • Plant Material and Treatment:

    • Grow rice plants (Oryza sativa) to the three-leaf stage.

    • Apply this compound via root drench or foliar spray at a defined concentration.

    • Collect leaf samples at various time points (e.g., 6, 24, 48, and 72 hours) post-application.

  • Sample Preparation:

    • Immediately freeze the collected leaf samples in liquid nitrogen to halt metabolic processes.

    • Embed the frozen leaf tissue in a suitable matrix (e.g., gelatin or carboxymethyl cellulose).

    • Cryo-section the embedded tissue into thin sections (10-20 µm) using a cryostat.

    • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.

    • Dry the mounted sections in a desiccator under vacuum.

  • Matrix Application:

    • Select a suitable matrix for small molecule analysis. For triazole-containing compounds, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common starting points.

    • Apply the matrix uniformly onto the tissue section using an automated sprayer or a sublimation device to ensure a homogenous crystal layer.

  • MALDI-MSI Data Acquisition:

    • Use a MALDI-TOF mass spectrometer equipped with a UV laser.

    • Define the imaging area on the tissue section.

    • Acquire mass spectra in a grid pattern across the defined area. Key parameters to optimize include laser intensity, number of laser shots per spot, and raster step size.

    • Acquire data in positive ion mode, as this compound is likely to be protonated. The expected m/z for protonated this compound ([M+H]⁺) is approximately 190.03.

  • Data Analysis:

    • Use imaging software to generate ion intensity maps for the m/z corresponding to this compound.

    • Normalize the ion intensity to an internal standard or a tissue-specific ion to correct for variations in matrix deposition and instrument sensitivity.

    • Correlate the ion images with optical images of the tissue section to localize this compound to specific leaf structures (e.g., vascular bundles, epidermis, mesophyll).

Workflow for MALDI-MSI Analysis of this compound

MALDI_Workflow plant_treatment Rice Plant Treatment with this compound sample_collection Leaf Sample Collection plant_treatment->sample_collection freezing Cryo-embedding and Freezing sample_collection->freezing sectioning Cryo-sectioning (10-20 µm) freezing->sectioning mounting Thaw-mounting on ITO slide sectioning->mounting matrix_app Matrix Application (e.g., CHCA) mounting->matrix_app data_acq MALDI-MSI Data Acquisition matrix_app->data_acq data_analysis Data Analysis and Image Generation data_acq->data_analysis

MALDI-MSI experimental workflow.
Confocal Laser Scanning Microscopy (CLSM) with a Fluorescently Labeled this compound Analog

Confocal microscopy offers high-resolution, three-dimensional imaging of fluorescent molecules within living or fixed tissues. To visualize this compound using this technique, it must first be chemically modified with a fluorescent tag.

Prospective Protocol: Synthesis of a Fluorescent this compound Analog and CLSM Imaging

Part A: Synthesis of a Fluorescent this compound Analog (Hypothetical)

A potential strategy for fluorescently labeling this compound involves "click chemistry," a highly efficient and specific reaction.[6][7] This would require synthesizing a this compound derivative with an azide or alkyne functional group, which can then be "clicked" to a fluorescent dye containing the complementary functional group. Given this compound's benzothiazole and triazole rings, derivatization could be explored at a suitable position on the benzothiazole ring.

  • Synthesis of an Azido-Tricyclazole Derivative (Conceptual):

    • Start with a precursor to this compound that has a functional group amenable to conversion to an azide, for example, a hydroxyl or amino group on the benzothiazole ring.

    • Convert this functional group to an azide using standard organic chemistry methods (e.g., diazotization followed by reaction with sodium azide for an amino group, or mesylation followed by substitution with sodium azide for a hydroxyl group).

    • Complete the synthesis of the triazolo-benzothiazole core to yield the azido-tricyclazole derivative.

  • Click Reaction with a Fluorescent Alkyne:

    • React the azido-tricyclazole derivative with an alkyne-modified fluorescent dye (e.g., an alkyne-fluorescein or alkyne-rhodamine derivative) in the presence of a copper(I) catalyst.

    • Purify the resulting fluorescently labeled this compound analog using techniques like column chromatography or HPLC.

    • Characterize the final product using mass spectrometry and NMR to confirm its structure and purity.

Part B: CLSM Imaging Protocol

  • Plant Material and Treatment:

    • Grow rice seedlings in a hydroponic system or on agar plates.

    • Treat the seedlings with the fluorescently labeled this compound analog at a concentration determined to be non-toxic and sufficient for detection.

    • Include control groups treated with the unlabeled this compound and a mock treatment.

  • Sample Preparation for Microscopy:

    • At desired time points, carefully excise small sections of roots and leaves.

    • For live-cell imaging, mount the fresh tissue sections in a suitable buffer on a microscope slide with a coverslip.

    • For fixed-tissue imaging, fix the samples in a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS), followed by washing and mounting.

  • Confocal Microscopy:

    • Use a confocal laser scanning microscope equipped with lasers appropriate for exciting the chosen fluorescent dye.

    • For a fluorescein-labeled analog, use a 488 nm laser for excitation and collect emission between 500-550 nm.

    • Acquire z-stacks of images to create a 3D reconstruction of the this compound distribution within the tissue.

    • Simultaneously capture the autofluorescence of chlorophyll (excitation ~488 nm, emission ~650-700 nm) to provide anatomical context in leaf tissues. For roots, a cell wall stain like propidium iodide (used in fixed samples) can provide counterstaining.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to visualize the 3D distribution of the fluorescent signal.

    • Quantify the fluorescence intensity in different tissue types (e.g., epidermis, cortex, vascular cylinder in roots; epidermis, mesophyll, vascular bundles in leaves) to determine the relative accumulation of the this compound analog.

Workflow for Confocal Microscopy of Fluorescently Labeled this compound

Confocal_Workflow synthesis Synthesis of Fluorescent This compound Analog treatment Plant Treatment with Labeled this compound synthesis->treatment sample_prep Tissue Sectioning and Mounting treatment->sample_prep imaging Confocal Laser Scanning Microscopy sample_prep->imaging analysis 3D Image Reconstruction and Quantification imaging->analysis JA_Pathway This compound This compound Application Stress Perceived as Stress Signal This compound->Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Expression of Defense Genes (e.g., PR proteins, secondary metabolites) MYC2->Defense_Genes activates Resistance Enhanced Resistance to Pathogens Defense_Genes->Resistance leads to

References

Cell-based assays to screen for novel melanin biosynthesis inhibitors using Tricyclazole as a positive control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in dermatology, cosmetology, and pharmacology.

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key rate-limiting enzyme in this pathway is tyrosinase.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, there is significant interest in discovering and developing novel inhibitors of melanin biosynthesis for both cosmetic and therapeutic applications.

This document provides a detailed protocol for a robust cell-based assay system to screen for new melanin biosynthesis inhibitors using the B16-F10 murine melanoma cell line, a well-established model for studying melanogenesis.[3][4][5] The protocol incorporates a primary screen to quantify cellular melanin content, a secondary assay to assess cellular tyrosinase activity, and a crucial cytotoxicity assay to eliminate false positives resulting from cell death.

We detail the use of Kojic Acid as a standard positive control, a known tyrosinase inhibitor. Furthermore, we address the specific use of Tricyclazole as a control for pathway specificity. This compound is a well-characterized inhibitor of the fungal 1,8-dihydroxynaphthalene (DHN)-melanin pathway and is not expected to inhibit the tyrosinase-dependent DOPA-melanin pathway present in mammalian cells.[6][7][8][9] Therefore, it serves as an excellent negative control to identify compounds specific to the mammalian melanogenesis pathway.

Assay Principle and Workflow

The screening strategy involves three main stages:

  • Cytotoxicity Assessment: Initial evaluation of test compounds to determine their non-toxic concentration range using an MTT assay. This ensures that any observed reduction in melanin is not merely a result of cell death.[10][11][12]

  • Primary Screening (Melanin Content Assay): Quantification of melanin produced by B16-F10 cells after treatment with test compounds at non-toxic concentrations.

  • Secondary Screening (Cellular Tyrosinase Assay): For active compounds from the primary screen, this assay determines if the mechanism of action involves the direct inhibition of cellular tyrosinase, the key enzyme in melanogenesis.[1]

G Overall Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis CULTURE Culture B16-F10 Cells SEED Seed Cells into 96-well Plates CULTURE->SEED TREAT Add Test Compounds, Positive Control (Kojic Acid), Specificity Control (this compound) SEED->TREAT INCUBATE Incubate for 48-72 hours TREAT->INCUBATE MTT Protocol 1: Cytotoxicity Assay (MTT) INCUBATE->MTT MELANIN Protocol 2: Melanin Content Assay INCUBATE->MELANIN ANALYZE Calculate IC50 Values & Determine Specificity MTT->ANALYZE TYROSINASE Protocol 3: Cellular Tyrosinase Assay MELANIN->TYROSINASE For Active Hits MELANIN->ANALYZE TYROSINASE->ANALYZE

Caption: High-level workflow for screening melanin biosynthesis inhibitors.

Signaling Pathways

A clear understanding of the target pathway is crucial for interpreting results. Mammalian melanogenesis is distinct from the fungal DHN-melanin pathway.

Mammalian DOPA-Melanin Synthesis Pathway

This pathway, present in B16-F10 cells, is initiated by the enzyme tyrosinase, which catalyzes the first two rate-limiting steps.[1][13] Most screening efforts target this enzyme.

G DOPA-Melanin Pathway & Inhibition cluster_enz TYR L-Tyrosine DOPA L-DOPA TYR->DOPA Hydroxylation TYROSINASE Tyrosinase (Rate-Limiting Enzyme) DOPAQ Dopaquinone DOPA->DOPAQ Oxidation MEL Eumelanin / Pheomelanin (Brown/Black Pigment) DOPAQ->MEL Spontaneous Reactions + TRP-1, TRP-2 KOJIC Kojic Acid (Positive Control) KOJIC->TYROSINASE Inhibits G DHN-Melanin Pathway & this compound Action cluster_enz ACETATE Acetate/Malonyl-CoA THN 1,3,6,8-THN ACETATE->THN PKS SCYT Scytalone THN->SCYT REDUCTASE Reductase Enzymes (e.g., THR) VERM Vermelone SCYT->VERM DHN 1,8-DHN VERM->DHN Dehydratase MEL DHN-Melanin (Fungal Pigment) DHN->MEL Laccase/ Polymerization TRICY This compound (Specificity Control) TRICY->REDUCTASE Inhibits

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Tricyclazole and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclazole is a systemic fungicide widely used to control rice blast disease. Monitoring its residues and understanding its metabolic fate in various environmental and biological matrices is crucial for ensuring food safety and assessing environmental impact. Gas chromatography (GC), owing to its high resolution and sensitivity, offers a robust analytical approach for the determination of this compound. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolite, this compound-alcohol, using GC-based methods.

Principle of Analysis

Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For the analysis of this compound, which is amenable to GC, and its more polar metabolite, this compound-alcohol, a derivatization step is often necessary to increase volatility and improve chromatographic performance. Detection is typically achieved using a Flame Photometric Detector (FPD) in sulfur mode or a Mass Spectrometer (MS) for enhanced selectivity and sensitivity.

I. Analysis of this compound

This section details the methodology for the quantitative analysis of the parent this compound compound.

Experimental Protocol: this compound in Soil and Water

This protocol is adapted from a method for the determination of this compound residues in soil and water samples.[1]

1. Sample Preparation

  • Soil:

    • Weigh 20 g of homogenized soil into a flask.

    • Add 100 mL of an ethyl acetate-acetone (80:20 v/v) mixture.

    • Reflux the mixture for 1 hour.

    • Allow the extract to cool and filter.

    • Concentrate the filtrate to near dryness using a rotary evaporator.

    • Purify the extract by coagulation.

    • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • Water:

    • Take 500 mL of the water sample in a separatory funnel.

    • Partition the sample three times with 50 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a suitable volume for GC analysis.

2. GC-FPD Conditions

  • Instrument: Gas Chromatograph equipped with a Flame Photometric Detector (FPD) in sulfur mode.

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 180 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1-2 µL

Quantitative Data: this compound Analysis

The following table summarizes the performance of the GC-FPD method for this compound analysis in soil and water.

MatrixAnalyteLODLOQFortification Levels (ppm)Average Recovery (%)RSD (%)Reference
SoilThis compound8 ppb-0.1 - 5.097.1-[1]
WaterThis compound0.8 ppb-0.1 - 5.0108.1-[1]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data for LOQ and RSD were not provided in the cited literature.

II. Analysis of this compound Metabolites: A Focus on this compound-Alcohol

The metabolism of this compound is extensive, with one of the major metabolites being this compound-alcohol. Due to the polar hydroxyl group, direct GC analysis of this metabolite is challenging. Therefore, a derivatization step is proposed to enhance its volatility.

Proposed Experimental Protocol: this compound-Alcohol (with Silylation Derivatization)

This protocol is a proposed method based on general procedures for the silylation of alcohol-containing compounds for GC analysis.

1. Sample Preparation and Extraction

Follow the same extraction procedures as for this compound in the respective matrix (soil, water, or rice). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for complex matrices like rice.[2][3]

2. Derivatization (Silylation)

  • Evaporate the purified sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial and heat at 70-80 °C for 30-60 minutes.

  • Cool the vial to room temperature before GC-MS injection.

3. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the analysis of silylated compounds.

  • Injector Temperature: 270 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Splitless

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the silylated this compound-alcohol. A full scan mode can be used for initial identification.

Hypothetical Quantitative Data: Silylated this compound-Alcohol Analysis

The following table presents expected performance characteristics for the proposed GC-MS method for the analysis of silylated this compound-alcohol. These values are based on typical performance for GC-MS analysis of derivatized pesticide metabolites.

MatrixAnalyteExpected LOD (µg/kg)Expected LOQ (µg/kg)Expected Linearity (r²)Expected Recovery (%)Expected RSD (%)
RiceThis compound-alcohol (as TMS derivative)0.1 - 1.00.5 - 5.0> 0.9980 - 110< 15
SoilThis compound-alcohol (as TMS derivative)0.5 - 2.01.0 - 10.0> 0.9975 - 115< 15
WaterThis compound-alcohol (as TMS derivative)0.01 - 0.10.05 - 0.5> 0.9985 - 110< 10

TMS: Trimethylsilyl. These are projected values and require experimental validation.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical steps involved in the GC analysis of this compound and its metabolite.

cluster_0 Sample Collection & Preparation cluster_1 GC Analysis cluster_2 Data Processing Sample Soil, Water, or Rice Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., LLE, QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup (e.g., Coagulation, SPE) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection Detection (FPD or MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for GC analysis of this compound.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis Extracted_Sample Purified Sample Extract Evaporation Evaporation to Dryness Extracted_Sample->Evaporation Add_Reagent Addition of Silylation Reagent (e.g., BSTFA + TMCS) Evaporation->Add_Reagent Heating Heating (70-80°C) Add_Reagent->Heating GCMS_Analysis GC-MS Analysis of TMS-Tricyclazole-alcohol Heating->GCMS_Analysis

References

Application Note: The Use of Tricyclazole in Biotechnology for the Selection of Non-Melanized Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal melanin, particularly 1,8-dihydroxynaphthalene (DHN)-melanin, is a critical virulence factor and a protective pigment synthesized by numerous pathogenic and saprophytic fungi.[1] This dark polymer, deposited in the fungal cell wall, provides protection against a wide array of environmental stressors, including UV radiation, extreme temperatures, and host-derived immune responses, such as reactive oxygen species.[2][3] Furthermore, melanin can interfere with the efficacy of antifungal drugs, contributing to therapeutic challenges.[4][5]

Tricyclazole is a systemic fungicide that acts as a highly specific and potent inhibitor of the DHN-melanin biosynthetic pathway.[6][7] It does not typically affect fungal viability at effective concentrations but specifically blocks pigment formation.[4][8] This property makes this compound an invaluable tool in fungal biotechnology and molecular biology. It can be used as a chemical agent to select for melanin-deficient mutants, create phenocopies of melanin-deficient strains for comparative studies without genetic manipulation, and investigate the role of melanin in fungal pathogenesis and drug resistance.[9][10] This document provides detailed protocols and data for the application of this compound in selecting and studying non-melanized fungal strains.

Mechanism of Action

This compound specifically targets the polyketide pathway responsible for DHN-melanin synthesis. It functions by inhibiting the tetrahydroxynaphthalene (THN) reductase enzymes that catalyze two key reduction steps in the pathway: the conversion of 1,3,6,8-THN to scytalone and 1,3,8-THN to vermelone.[11][12][13][14] This blockade prevents the formation of the ultimate precursor, 1,8-dihydroxynaphthalene (DHN), and its subsequent polymerization into melanin.

The inhibition of these reductase enzymes leads to the accumulation of upstream intermediates. These intermediates are then shunted into alternative pathways, resulting in the formation of reddish-brown pigments like flaviolin and juglone, which are secreted into the culture medium.[4][11] This distinct color change provides a straightforward visual marker for both the effective action of this compound and the identification of melanin-deficient fungal colonies.

DHN_Melanin_Pathway cluster_main_pathway DHN-Melanin Pathway cluster_inhibition Inhibition & Shunt Pathway acetyl_coa Acetyl-CoA / Malonyl-CoA pks Polyketide Synthase (PksP) acetyl_coa->pks thn_1368 1,3,6,8-THN pks->thn_1368 This compound This compound scytalone Scytalone thn_1368->scytalone THR1 (Reductase) shunt_products Shunt Products (Flaviolin, Juglone) Reddish-Brown Pigment thn_1368->shunt_products Accumulation & Shunt thn_138 1,3,8-THN scytalone->thn_138 SCD (Dehydratase) vermelone Vermelone thn_138->vermelone THR1 (Reductase) dhn 1,8-DHN vermelone->dhn SCD (Dehydratase) melanin DHN-Melanin dhn->melanin Laccase/Polymerization inhibit_node1 This compound->inhibit_node1 inhibit_node2 This compound->inhibit_node2

Caption: DHN-melanin synthesis pathway and the inhibitory action of this compound.

Applications in Fungal Biotechnology

  • Selection of Melanin-Deficient Mutants: Incorporating this compound into solid growth media creates a selective environment where wild-type melanized fungi appear as reddish-brown colonies instead of their typical dark color.[4] This allows for easy visual screening and isolation of spontaneous or induced mutants (e.g., albino, rosy) that have defects in the DHN-melanin pathway upstream of the this compound block, as they will not produce the reddish-brown pigment.[6]

  • Phenotypic Analysis: this compound can be used to generate a "chemical knockout" of melanin production. This allows researchers to study the role of melanin in various biological processes—such as stress tolerance, cell wall integrity, and virulence—by comparing the phenotype of the fungus grown with and without the inhibitor, thus avoiding the need for creating genetic mutants.[10][15]

  • Antifungal Synergy Studies: Melanin is known to protect fungi against certain antifungal agents. By inhibiting melanin synthesis with this compound, researchers can assess whether the efficacy of other antifungal drugs is enhanced.[4][12] Significant decreases in the Minimum Inhibitory Concentration (MIC) of drugs like itraconazole and terbinafine have been observed in the presence of this compound for some fungi.[4][5]

Quantitative Data: Effective Concentrations of this compound

The optimal concentration of this compound can vary significantly between fungal species. The following table summarizes effective concentrations reported in the literature for inhibiting melanin synthesis in various fungi.

Fungal SpeciesEffective ConcentrationMediumObserved EffectReference(s)
Fonsecaea pedrosoi8-16 µg/mLPotato Dextrose Agar (PDA)Color change; increased susceptibility to macrophages.[8][9][16]
Chromoblastomycosis Agents16 µg/mL (16 mg/L)RPMI 1640Reduced MICs for azoles and terbinafine.[4][5]
Magnaporthe oryzae0.2-1.0 µg/mLPDAInhibition of hyphal melanization.[17]
Pestalotiopsis microspora40 µg/mLPDAAltered conidia production and morphogenesis.[15]
Torula corallina30 µg/mL (30 mg/L)Synthetic MediumReduced melanin by ~92%; enhanced erythritol production.[13]
Aspergillus aculeatus3 mmol/L (~568 µg/mL)PDAInhibition of melanin production and colony growth.[18]
Madurella mycetomatisNot SpecifiedIn vivo (G. mellonella)Resulted in non-melanized fungal grains.[12]

Experimental Protocols

5.1 Protocol 1: Preparation of this compound Stock Solution

  • Reagents and Equipment:

    • This compound powder (MW: 189.24 g/mol )

    • Ethanol or Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • To prepare a 10 mg/mL (10,000x for a 10 µg/mL final concentration) stock solution, weigh 10 mg of this compound powder.

    • Dissolve the powder in 1 mL of ethanol or DMSO in a sterile tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

5.2 Protocol 2: Workflow for Selection of Non-Melanized Fungal Strains

This protocol outlines the general workflow for using this compound-amended agar plates to visually identify and isolate fungal strains with inhibited melanin production.

Experimental_Workflow start Start: Prepare Fungal Spore Suspension or Mycelial Slurry prep_media Prepare Growth Medium (e.g., PDA) and Autoclave start->prep_media cool_media Cool Medium to 50-55°C prep_media->cool_media add_tcz Add this compound Stock Solution to Desired Final Concentration (e.g., 1-40 µg/mL) cool_media->add_tcz pour_plates Pour this compound-Amended and Control (Solvent Only) Plates add_tcz->pour_plates inoculate Inoculate Plates with Fungal Suspension pour_plates->inoculate incubate Incubate at Optimal Temperature and Duration inoculate->incubate observe Observe Colony Phenotypes incubate->observe isolate Isolate Target Colonies (e.g., Reddish-Brown or Albino) observe->isolate Wild-type (Reddish-Brown) or Mutant (Albino) end End: Pure Culture of Non-Melanized Strain observe->end No Desired Phenotype verify Subculture Isolates on Fresh This compound and Control Plates for Verification isolate->verify verify->end

Caption: Experimental workflow for selecting non-melanized fungal strains.

5.3 Protocol 3: Detailed Method for Fungal Culture on this compound-Amended Media

  • Reagents and Equipment:

    • Fungal strain of interest

    • Appropriate growth medium (e.g., Potato Dextrose Agar - PDA)

    • This compound stock solution (from Protocol 5.1)

    • Solvent control (Ethanol or DMSO)

    • Sterile petri dishes

    • Sterile water

    • Hemocytometer or spectrophotometer for spore counting

    • Incubator

  • Procedure:

    • Prepare the fungal growth medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar in a 50-55°C water bath. Allowing the agar to cool prevents the degradation of heat-sensitive compounds.

    • Prepare a fungal inoculum by harvesting spores from a mature culture into sterile water. Adjust the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentration (refer to the table in Section 4.0 for guidance). For a control plate, add an equivalent volume of the solvent used for the stock solution. Swirl gently to mix.

    • Pour approximately 20-25 mL of the agar into each sterile petri dish and allow it to solidify.

    • Inoculate the center of the plates with 5-10 µL of the fungal spore suspension.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-37°C) for 7-14 days, or until colonies are well-developed.

    • Observation:

      • Control Plates: Wild-type strains should exhibit their natural dark pigmentation.

      • This compound Plates: Wild-type strains should appear reddish-brown due to the accumulation of shunt products.[4] Melanin-deficient mutants (e.g., albino) may appear white or their native non-melanized color, as they lack the pathway to produce the intermediates that this compound affects.

    • Isolate colonies with the desired non-melanized phenotype by transferring a small piece of the mycelia to a fresh this compound-amended plate for purification and verification.

Troubleshooting

  • No Color Change Observed: The this compound concentration may be too low for the specific fungal strain, or the fungus may not use the DHN-melanin pathway (e.g., Aspergillus nidulans).[19] Increase the concentration incrementally.

  • Fungal Growth is Inhibited: While uncommon, some fungi may show sensitivity to this compound or the solvent at higher concentrations.[18] Perform a dose-response curve to find the highest non-inhibitory concentration.

  • Precipitation in Media: this compound may have limited solubility. Ensure the stock solution is fully dissolved and add it to the molten agar while it is still warm, mixing thoroughly.

Conclusion

This compound is a powerful and specific inhibitor of DHN-melanin synthesis, making it an indispensable tool for fungal research. Its application allows for the simple and effective selection of non-melanized strains, facilitates the study of melanin's role in fungal biology and pathogenesis, and aids in the exploration of synergistic antifungal therapies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their work.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tricyclazole Solubility Challenges in Aqueous Research Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution and stability of Tricyclazole in aqueous media is paramount for accurate and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to address common solubility issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water and common organic solvents?

A1: The solubility of this compound can vary slightly depending on the source and experimental conditions such as temperature. It is generally considered to have low to moderate aqueous solubility. Below is a summary of reported solubility data.

SolventTemperature (°C)Solubility
Water251.6 g/L (1600 ppm)[1][2][3]
Water200.707 g/L[4][5]
Methanol2525 g/L[1][3]
Methanol2014.3 g/L[4]
Acetone2510.4 g/L[1][3]
Acetone2013.1 g/L[4]
Dimethyl Sulfoxide (DMSO)Not Specified16.67 mg/mL (~16.67 g/L)[6]
Xylene252.1 g/L[1][3]
Xylene203.33 g/L[4]

Some sources describe this compound as "partly miscible"[7] or "insoluble"[8] in water, which may depend on the specific formulation being used.

Q2: What are the different formulations of this compound and how do they affect solubility?

A2: this compound is commonly available in two main formulations for agricultural use, which may be sourced for research purposes:

  • Wettable Powder (WP): This is a dry powder containing the active ingredient, a wetting agent, and a dispersing agent.[9] When mixed with water, it forms a suspension of fine particles, not a true solution.[10][11][12] Therefore, constant agitation is required to maintain a homogenous mixture and prevent settling.

  • Suspension Concentrate (SC): This is a liquid formulation where fine particles of this compound are suspended in a liquid, usually water-based.[9] While SC formulations are often easier to handle and mix than WPs, they can be prone to crystal growth and particle agglomeration during storage, which can affect their performance.[5]

For laboratory research, using analytical grade this compound is recommended for preparing solutions of known concentrations.

Q3: What is the best way to prepare a stock solution of this compound for in vitro experiments?

A3: For preparing a stock solution, it is advisable to first dissolve this compound in a suitable organic solvent before diluting it with your aqueous medium. Methanol[13], ethanol[8], and DMSO[6] are commonly used solvents.

Experimental Protocol: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound that can be easily diluted in aqueous research media.

Materials:

  • This compound (analytical grade)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Initial Dissolution: Add a small volume of DMSO to the this compound powder. A common starting point is to aim for a high concentration stock, for example, 10 mg/mL.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

  • Sonication: If the powder is not fully dissolved, place the tube in a water bath sonicator. Sonicate for 10-15 minutes, or until the solution is clear.[6] Gentle heating may also be applied if necessary.

  • Storage: Store the stock solution at -20°C for long-term storage. Before use, thaw the solution at room temperature and vortex briefly to ensure homogeneity.

Q4: Can I dissolve this compound directly in my aqueous culture medium?

A4: Direct dissolution in aqueous media can be challenging and may result in incomplete solubilization, especially at higher concentrations. It is generally recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous medium. When diluting, ensure rapid mixing to prevent precipitation.

Q5: How does pH affect the solubility and stability of this compound?

A5: Studies have shown that this compound degrades more rapidly in alkaline conditions compared to neutral or acidic environments.[14][15][16] Therefore, for maintaining the stability of your this compound solutions, it is advisable to work in a neutral to slightly acidic pH range. The direct impact of pH on the solubility of this compound is not extensively documented in the provided search results, but its weak acidic nature (pKa ≈ 1.6 - 2.4)[2][3] suggests that its solubility will be pH-dependent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when adding this compound stock to aqueous media. - The final concentration exceeds the aqueous solubility limit. - Insufficient mixing upon dilution. - The organic solvent concentration in the final solution is too high, causing the compound to crash out.- Lower the final concentration of this compound. - Add the stock solution to the aqueous media while vortexing or stirring vigorously. - Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5%.
This compound powder (especially WP formulation) does not dissolve completely. - Wettable powders are designed to form suspensions, not true solutions. - Insufficient mechanical agitation.- Use constant stirring or agitation when using WP formulations in your experiments. - For preparing stock solutions for in vitro studies, it is highly recommended to use analytical grade this compound instead of WP formulations.
Inconsistent experimental results. - Inhomogeneous suspension of this compound. - Degradation of this compound in the stock solution or experimental medium.- Ensure thorough mixing of the this compound solution/suspension before each use. - Prepare fresh dilutions from the stock solution for each experiment. - Store stock solutions at -20°C and protect from light. - Maintain a neutral to slightly acidic pH in your experimental medium.
Crystallization or particle agglomeration observed in a Suspension Concentrate (SC) formulation. - Improper storage conditions (e.g., temperature fluctuations). - Ostwald ripening, a phenomenon where smaller particles dissolve and redeposit onto larger particles.[5]- Store SC formulations according to the manufacturer's instructions. - If crystals are observed, try gently warming and agitating the formulation. However, this may not always reverse the process. It is best to use a fresh, properly stored batch.

Visual Guides

G start Solubility Issue with this compound check_formulation Check Formulation Type start->check_formulation is_wp Wettable Powder (WP)? check_formulation->is_wp Formulation Known prepare_stock Prepare Stock Solution in Organic Solvent (e.g., DMSO) check_formulation->prepare_stock Unknown/Pure Compound use_agitation Use Continuous Agitation is_wp->use_agitation Yes analytical_grade Using Analytical Grade? is_wp->analytical_grade No/SC success Homogeneous Solution/Suspension use_agitation->success analytical_grade->prepare_stock Yes sonicate Apply Sonication/Gentle Heat prepare_stock->sonicate dilute Dilute in Aqueous Medium with Vigorous Mixing sonicate->dilute precipitation Precipitation Occurs? dilute->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes precipitation->success No lower_conc->dilute

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_factors Influencing Factors solubility This compound Aqueous Solubility formulation Formulation (WP vs. SC vs. Pure) solubility->formulation particle_size Particle Size solubility->particle_size temperature Temperature solubility->temperature ph pH (Affects Stability) solubility->ph cosolvents Presence of Co-solvents (e.g., DMSO, Ethanol) solubility->cosolvents surfactants Presence of Surfactants solubility->surfactants

Caption: Key factors influencing the aqueous solubility of this compound.

References

Optimizing Tricyclazole concentration for effective melanin inhibition without cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricyclazole to inhibit melanin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for melanin inhibition without causing cytotoxicity?

The optimal concentration of this compound can vary depending on the fungal species or cell line being studied. However, based on published data, a concentration range of 16 to 32 µg/mL is often effective for inhibiting DHN-melanin synthesis without significantly affecting fungal cell viability[1]. One study found that for Torula corallina, 30 mg/L of this compound was optimal for reducing melanin formation while increasing erythritol production[2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q2: How can I determine the cytotoxicity of this compound in my cell cultures?

A common and reliable method to determine the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is indicative of cytotoxicity.

Q3: I am not seeing any melanin inhibition even after treating my fungal cultures with this compound. What could be the reason?

There are several potential reasons for a lack of melanin inhibition:

  • Incorrect Melanin Pathway: this compound is a specific inhibitor of the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway[3][4]. If your fungus produces melanin through a different pathway, such as the L-3,4-dihydroxyphenylalanine (DOPA) pathway, this compound will not be effective.

  • Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit the tetrahydroxynaphthalene reductase (THR) enzyme. It is advisable to perform a dose-response experiment with a range of concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).

  • Degradation of this compound: Ensure that the this compound solution is properly prepared and stored to prevent degradation.

Q4: My fungal colonies are turning a reddish-brown color after this compound treatment instead of becoming non-pigmented. Is this normal?

Yes, this is a common observation. When this compound inhibits the DHN-melanin pathway, it can lead to the accumulation of reddish-brown intermediate metabolites[1]. This color change is an indication that this compound is effectively inhibiting the intended enzymatic step.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High Cell Death Observed This compound concentration is too high.Perform a dose-response experiment to determine the IC50 value and use a concentration well below this for melanin inhibition studies.
Inconsistent Melanin Inhibition Uneven distribution of this compound in the culture medium.Ensure thorough mixing of the this compound stock solution into the culture medium before dispensing it to the cell cultures.
No Effect on Melanin Production The fungal species may not utilize the DHN-melanin pathway.Verify the melanin biosynthesis pathway of your organism. Consider using an inhibitor for a different pathway, such as kojic acid for the DOPA-melanin pathway.
Precipitation of this compound in Media Poor solubility of this compound.Prepare a stock solution of this compound in a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration is not toxic to the cells.

Data Presentation

Table 1: Effect of this compound Concentration on Fungal Growth and Melanin Production

This compound Concentration (mg/L)Cell Dry Weight (g/L)Melanin Concentration (mg/L)
015.235.8
1014.825.4
2014.115.1
3013.58.2
5011.27.9

Data adapted from a study on Torula corallina.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines the steps to identify the effective concentration of this compound for melanin inhibition with minimal impact on cell viability.

Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_cells Prepare Fungal Spore Suspension or Cell Culture treat Treat Cultures with a Range of this compound Concentrations prep_cells->treat prep_tri Prepare this compound Stock Solution prep_tri->treat incubate Incubate under Standard Conditions treat->incubate measure_growth Measure Cell Viability (e.g., MTT Assay) incubate->measure_growth measure_melanin Quantify Melanin Content incubate->measure_melanin determine_optimal Determine Optimal Concentration measure_growth->determine_optimal measure_melanin->determine_optimal

Caption: Workflow for optimizing this compound concentration.

Materials:

  • Fungal culture or cell line of interest

  • This compound

  • Appropriate culture medium and plates (e.g., 96-well plates)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Cell Seeding: Seed the fungal spores or cells in a 96-well plate at a predetermined density.

  • Treatment: Prepare a serial dilution of the this compound stock solution in the culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µg/mL). Add the treatment solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate under optimal growth conditions for a specific period (e.g., 48-72 hours).

  • Assess Cell Viability: Perform an MTT assay to determine the effect of different this compound concentrations on cell viability.

  • Quantify Melanin: In a parallel plate, quantify the melanin content for each treatment condition.

  • Data Analysis: Plot the cell viability and melanin inhibition as a function of this compound concentration to determine the optimal concentration that provides significant melanin inhibition with minimal cytotoxicity.

Protocol 2: Quantification of Fungal Melanin

This protocol describes the extraction and quantification of melanin from fungal cultures.

Materials:

  • Fungal mycelia

  • 1 M NaOH

  • Spectrophotometer

Procedure:

  • Harvest Mycelia: After incubation with this compound, harvest the fungal mycelia from the liquid culture by centrifugation.

  • Wash: Wash the mycelial pellet with sterile distilled water to remove any residual medium.

  • Lysis: Resuspend the pellet in 1 M NaOH and incubate at 100°C for 30 minutes to extract the melanin.

  • Clarification: Centrifuge the lysate to pellet the cell debris.

  • Quantification: Transfer the supernatant containing the solubilized melanin to a new tube. Measure the absorbance of the supernatant at 405 nm using a spectrophotometer.

  • Standard Curve: Create a standard curve using a known concentration of synthetic melanin (e.g., from Sepia officinalis) to determine the concentration of melanin in your samples.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol details the steps for performing an MTT assay to evaluate the cytotoxic effects of this compound.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Add MTT: After the treatment period with this compound, add 10 µL of MTT solution to each well.

  • Incubate: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilize Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate Cell Viability: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Signaling Pathways

DHN-Melanin Biosynthesis Pathway and this compound Inhibition

G cluster_pathway DHN-Melanin Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA thn 1,3,6,8-Tetrahydroxynaphthalene acetyl_coa->thn Polyketide Synthase scytalone Scytalone thn->scytalone Tetrahydroxynaphthalene Reductase (THR) vermelone Vermelone scytalone->vermelone Scytalone Dehydratase dhn 1,8-Dihydroxynaphthalene vermelone->dhn Vermelone Dehydratase melanin DHN-Melanin dhn->melanin Laccase/Polymerization This compound This compound This compound->inhibition inhibition->thn Inhibits

Caption: Inhibition of the DHN-melanin pathway by this compound.

References

Technical Support Center: Identifying and Mitigating the Interference of Tricyclazole in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by the fungicide Tricyclazole in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

A1: this compound is a systemic fungicide used primarily in agriculture to control rice blast disease. Its mechanism of action involves the inhibition of melanin biosynthesis in fungi. As a small molecule, this compound has the potential to interact with components of various biochemical assays, leading to inaccurate results. This interference can manifest as false positives or false negatives and may occur through several mechanisms, including direct enzyme inhibition, aggregation, or interference with the detection system.

Q2: What types of biochemical assays are potentially susceptible to interference by this compound?

A2: Based on its chemical properties and predicted activities, this compound may interfere with a range of assays, including:

  • Enzyme-Based Assays: Particularly those involving Cytochrome P450 (CYP) enzymes, as this compound is predicted to have high CYP inhibitory promiscuity. It has also been observed to alter the levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in animal studies, suggesting potential interactions with these or related enzymes.[1][2]

  • Receptor Binding Assays: Computational studies have predicted that this compound can bind to the androgen receptor, indicating a potential for interference in nuclear receptor assays.[3]

  • Assays Prone to Aggregation-Based Interference: Although not definitively proven for this compound in all assay formats, its potential to induce nanoparticle aggregation suggests it could act as an aggregator in certain biochemical assays, leading to non-specific inhibition.

  • Fluorescence and Luminescence-Based Assays: Like many small molecules, this compound could potentially interfere with these assays by absorbing light at the excitation or emission wavelengths (quenching) or by possessing intrinsic fluorescence.

Q3: Are there any known off-target interactions of this compound that I should be aware of?

A3: Yes. While comprehensive screening data is limited, computational predictions and in vivo studies suggest potential off-target activities. Notably, this compound is predicted to have a high propensity for inhibiting various Cytochrome P450 enzymes. Additionally, in silico models predict binding affinity for the androgen receptor and potential for hepatotoxicity.[3]

Troubleshooting Guides

Problem 1: I am observing unexpected inhibition in my enzyme assay when screening this compound.

This could be due to several factors. Follow this troubleshooting workflow to identify the cause:

cluster_0 Troubleshooting Unexpected Enzyme Inhibition Start Unexpected Inhibition Observed Step1 Is the target enzyme a Cytochrome P450? Start->Step1 Step2 Perform IC50 Shift Assay for Time-Dependent Inhibition Step1->Step2 Yes Step5 Perform Aggregation Counter-Screen (e.g., DLS or detergent-based assay) Step1->Step5 No Step3 Does the IC50 value decrease with pre-incubation? Step2->Step3 Step4 Indicates Time-Dependent Inhibition. Consider mechanism-based inactivation. Step3->Step4 Yes Step3->Step5 No Step6 Is aggregation detected? Step5->Step6 Step7 Inhibition is likely due to aggregation. Add non-ionic detergent (e.g., 0.01% Triton X-100) to assay buffer. Step6->Step7 Yes Step8 Consider other non-specific inhibition mechanisms or direct, reversible inhibition. Step6->Step8 No Step9 Perform orthogonal assay with a different detection method. Step8->Step9

Caption: Troubleshooting workflow for unexpected enzyme inhibition by this compound.

Problem 2: My results from a reporter gene assay (e.g., luciferase) are inconsistent when testing this compound.

Reporter assay interference is a common issue with small molecules. Use the following guide to investigate:

cluster_1 Troubleshooting Reporter Gene Assay Interference Start Inconsistent Reporter Assay Results Step1 Perform a Luciferase Counter-Screen Start->Step1 Step2 Does this compound inhibit purified luciferase? Step1->Step2 Step3 Interference is due to direct luciferase inhibition. Use an orthogonal reporter (e.g., beta-lactamase). Step2->Step3 Yes Step4 Check for fluorescence interference (if applicable) Step2->Step4 No Step5 Does this compound exhibit intrinsic fluorescence or quenching at assay wavelengths? Step4->Step5 Step6 Correct for fluorescence interference or use a non-fluorescent detection method. Step5->Step6 Yes Step7 Consider cytotoxicity of this compound. Step5->Step7 No Step8 Perform a cell viability assay in parallel. Step7->Step8

Caption: Troubleshooting workflow for reporter gene assay interference by this compound.

Data on Potential Off-Target Interactions

The following tables summarize publicly available data and computational predictions regarding the potential for this compound to interact with non-target biomolecules.

Table 1: Predicted Binding Affinity of this compound for the Androgen Receptor

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA) (kcal/mol)
This compound-7.366-34.57

Data from a computational docking and simulation study.[3] These values suggest a potential for interaction, which should be confirmed experimentally.

Table 2: Observed Effects of this compound on Liver Enzymes in Mice

EnzymeEffect
Alanine aminotransferase (ALT)Increased
Aspartate aminotransferase (AST)Increased
Alkaline phosphatase (ALP)Decreased

Data from an in vivo study in mice.[1] These findings suggest that this compound may directly or indirectly modulate the activity of these enzymes.

Key Experimental Protocols

Protocol 1: Cytochrome P450 Inhibition IC50 Shift Assay

This protocol is designed to determine if this compound is a time-dependent inhibitor of CYP enzymes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • CYP isoform-specific substrate

  • This compound

  • Incubation buffer (e.g., potassium phosphate buffer)

  • LC-MS/MS system

Procedure:

  • Prepare two sets of incubations: one with and one without a 30-minute pre-incubation of this compound with human liver microsomes and the NADPH regenerating system.

  • For the pre-incubation set: Incubate various concentrations of this compound with human liver microsomes and the NADPH regenerating system for 30 minutes at 37°C.

  • Initiate the reaction: After the pre-incubation (or immediately for the non-pre-incubation set), add the CYP isoform-specific substrate to all wells.

  • Incubate for the optimized reaction time.

  • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the formation of the metabolite by LC-MS/MS.

  • Calculate the IC50 values for both the pre-incubated and non-pre-incubated conditions. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection

This protocol helps determine if this compound forms aggregates in your assay buffer.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Assay buffer

  • This compound stock solution

  • Low-volume cuvette

Procedure:

  • Prepare samples: Prepare a solution of this compound in the assay buffer at the concentration used in your experiment. Also, prepare a buffer-only control.

  • Filter samples: Filter both the this compound solution and the buffer control through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other large particles.

  • Equilibrate the DLS instrument to the assay temperature.

  • Measure the buffer control to establish a baseline scattering profile.

  • Measure the this compound sample.

  • Analyze the data: Look for the appearance of a population of larger-sized particles in the this compound sample compared to the buffer control. A significant increase in the particle size distribution or the polydispersity index (PDI) is indicative of aggregation.

Protocol 3: Luciferase Counter-Screen Assay

This protocol is used to determine if this compound directly inhibits the luciferase enzyme.

Materials:

  • Purified firefly luciferase

  • Luciferin substrate

  • ATP

  • Assay buffer

  • This compound

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified luciferase, ATP, and luciferin.

  • Add a dilution series of this compound to the reaction mixture in a microplate. Include a vehicle control (e.g., DMSO).

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. Significant inhibition indicates direct interference with the luciferase enzyme.

Signaling Pathway Diagrams

Cytochrome P450-Mediated Drug Metabolism and Signaling

CYP enzymes are involved in the metabolism of a vast array of xenobiotics and endogenous compounds, influencing various signaling pathways. Inhibition of these enzymes by compounds like this compound can lead to altered drug efficacy, toxicity, and disruption of normal cellular signaling.

cluster_2 CYP450 Metabolism and Signaling Xenobiotic Xenobiotic (e.g., Drug, this compound) CYP450 Cytochrome P450 Enzymes Xenobiotic->CYP450 Metabolite Metabolite (More polar, excretable) CYP450->Metabolite Signaling_Molecule Active Signaling Molecule CYP450->Signaling_Molecule Excretion Excretion Metabolite->Excretion Tricyclazole_Inhibition This compound Inhibition Tricyclazole_Inhibition->CYP450 Endogenous_Substrate Endogenous Substrate (e.g., Steroids, Fatty Acids) Endogenous_Substrate->CYP450 Cellular_Response Cellular Response (e.g., Gene Expression, Cell Growth) Signaling_Molecule->Cellular_Response

References

Strategies for preventing the degradation of Tricyclazole in stock solutions and experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and use of Tricyclazole in research and developmental applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to prevent the degradation of this compound in stock solutions and experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound exhibits good solubility in several organic solvents. For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1] Other suitable solvents include methanol, acetone, and acetonitrile.[2][3] The choice of solvent should be compatible with your experimental system. For aqueous-based assays, a high-concentration stock in DMSO can be prepared and then diluted to the final working concentration in your aqueous medium.

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat, ignition sources, and direct sunlight.[4][5] It is incompatible with strong oxidizing agents, reducing agents, strong bases, esters, and halides.[4]

Q3: How should I store this compound stock solutions?

A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[5] Under these conditions, solutions can be stable for up to one year at -20°C and two years at -80°C.[5] For short-term storage, solutions can be kept at 4°C for a limited period, though it is advisable to prepare fresh solutions for sensitive experiments.[6] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[5]

Q4: Is this compound sensitive to light?

A4: this compound is relatively stable under normal light conditions but can undergo photodegradation upon exposure to sunlight and particularly UV light.[3] It is advisable to protect stock solutions and experimental setups from direct light exposure by using amber vials or covering containers with aluminum foil.

Q5: At what pH is this compound stable in aqueous solutions?

A5: this compound is generally stable in aqueous solutions across a pH range. However, its degradation rate can be influenced by pH, with faster degradation observed in alkaline conditions compared to neutral or acidic conditions.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results Degradation of this compound in stock solution.- Prepare fresh stock solutions from solid compound.- Verify storage conditions (temperature, light protection).- Aliquot stock solutions to minimize freeze-thaw cycles.- Perform a stability check of the stock solution using the protocol provided below.
Adsorption of this compound to labware.- Use low-adsorption polypropylene or glass containers for storage and experiments.- Pre-rinse containers with the experimental solvent to saturate binding sites.- If using polystyrene plates, be aware of potential adsorption and consider using alternative materials if inconsistencies persist.
Incompatibility with experimental media components.- this compound is incompatible with strong oxidizing and reducing agents.[4] Review the composition of your media for such components.- If degradation is suspected, test the stability of this compound in the specific medium under experimental conditions.
Precipitation of this compound in aqueous solutions Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is low enough to maintain solubility and not affect the experiment.- If precipitation occurs upon dilution, try vortexing or gentle warming to redissolve. Prepare fresh dilutions immediately before use.
Discoloration of stock solution Potential degradation or contamination.- Discard the solution and prepare a fresh stock solution from the solid compound.- Ensure the solvent used is of high purity and free of contaminants.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents at 20-25°C

SolventSolubility (g/L)Reference
Water0.707 (20°C)[4]
Acetone13.1 (20°C)[4]
Methanol14.3 (20°C)[4]
Xylene3.33 (20°C)[4]
DMSO16.67 mg/mL (equivalent to ~16.7 g/L)[1]

Table 2: Recommended Long-Term Storage Stability of this compound Stock Solutions

Storage TemperatureDurationReference
-20°C1 year[5]
-80°C2 years[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for experimental use.

Materials:

  • This compound (solid, high purity)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the solid this compound to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Transfer the weighed this compound to the sterile vial.

  • Add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Store the stock solution and aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in a Stock Solution

Objective: To determine the stability of a this compound stock solution under specific storage conditions over time.

Materials:

  • Prepared this compound stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated micropipettes and vials

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the this compound stock solution, dilute a small aliquot to a known concentration within the linear range of the HPLC detector using the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area of the this compound peak. This will serve as the baseline (100% initial concentration).

  • Storage:

    • Store the remaining stock solution under the desired conditions (e.g., 4°C, room temperature, -20°C), protected from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot of the stored stock solution.

    • Allow the aliquot to come to room temperature.

    • Prepare a dilution identical to the one prepared at Time 0.

    • Inject the sample into the HPLC and record the peak area.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

Experimental_Workflow_for_Tricyclazole_Stability_Assessment cluster_prep Stock Solution Preparation cluster_analysis Stability Analysis (HPLC) cluster_troubleshooting Troubleshooting Logic prep_solid Weigh Solid This compound prep_dissolve Dissolve in Solvent (e.g., DMSO) prep_solid->prep_dissolve prep_vortex Vortex to Homogenize prep_dissolve->prep_vortex prep_aliquot Aliquot for Storage prep_vortex->prep_aliquot analysis_t0 Time 0 Analysis: Establish Baseline prep_aliquot->analysis_t0 Start Analysis analysis_store Store Aliquots at Desired Conditions analysis_t0->analysis_store analysis_tp Time Point Analysis (e.g., weekly) analysis_store->analysis_tp analysis_data Data Analysis: Calculate % Remaining analysis_tp->analysis_data issue Inconsistent Results or Loss of Activity analysis_data->issue If Degradation Observed check_stability Check Stock Solution Stability issue->check_stability check_storage Verify Storage Conditions issue->check_storage check_handling Review Handling Procedures issue->check_handling prepare_fresh Prepare Fresh Stock Solution check_stability->prepare_fresh check_storage->prepare_fresh check_handling->prepare_fresh

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

Degradation_Prevention_Strategies cluster_storage Proper Storage cluster_handling Careful Handling cluster_experimental Experimental Setup storage_temp Low Temperature (-20°C or -80°C) storage_light Protect from Light (Amber Vials) storage_container Tightly Sealed Containers handling_aliquot Aliquot to Avoid Freeze-Thaw Cycles handling_fresh Prepare Fresh Working Solutions handling_solvent Use High-Purity Solvents exp_ph Maintain Optimal pH exp_light Protect from Direct Light exp_materials Use Compatible Labware (Glass or Low-Adsorption Plastic) degradation_prevention Strategies for Preventing This compound Degradation degradation_prevention->storage_temp Storage degradation_prevention->handling_aliquot Handling degradation_prevention->exp_ph Experiment

Caption: Key strategies for preventing the degradation of this compound.

References

Technical Support Center: Investigating Tricyclazole Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Tricyclazole resistance in fungal populations.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

1.1 Inconsistent Results in this compound Susceptibility Testing

Question: Why am I observing significant variability in Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC50) values for the same fungal isolate across different experiments?

Answer: Inconsistent MIC or EC50 values for this compound can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Inoculum Preparation:

    • Spore Concentration: Inaccurate spore counts can lead to variable results. Ensure you are using a hemocytometer or a spectrophotometer to standardize the spore suspension to the recommended concentration for your fungal species (e.g., 1 x 10⁵ spores/mL for Magnaporthe oryzae).

    • Mycelial Fragments: If using mycelial plugs, ensure they are of a uniform size and taken from the actively growing edge of the colony.

  • Media Preparation:

    • pH: The pH of the growth medium can influence the activity of this compound. Ensure the pH is consistent across all batches of media.

    • This compound Stock Solution: Ensure your this compound stock solution is properly dissolved and stored. Use a solvent that does not inhibit fungal growth at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common choice.

  • Incubation Conditions:

    • Temperature and Light: Inconsistent temperature or light conditions during incubation can affect fungal growth rates and, consequently, the apparent susceptibility to this compound. Use a calibrated incubator with consistent temperature and lighting.

    • Plate Sealing: Improperly sealed plates can lead to evaporation of the media and concentration of the fungicide, leading to inaccurate results.

Logical Troubleshooting Workflow:

G cluster_troubleshooting Troubleshooting Steps start Inconsistent MIC/EC50 Results inoculum Check Inoculum Standardization start->inoculum media Verify Media Preparation inoculum->media If inoculum is consistent inoculum_check Spore count/mycelial plug size inoculum->inoculum_check incubation Assess Incubation Conditions media->incubation If media is consistent media_check pH, solvent concentration media->media_check stock Validate this compound Stock incubation->stock If incubation is consistent incubation_check Temperature, humidity, sealing incubation->incubation_check end Consistent Results stock->end If stock is valid stock_check Solubility, storage, age stock->stock_check

Caption: A logical workflow for troubleshooting inconsistent susceptibility results.

1.2 No Inhibition of Fungal Growth at High this compound Concentrations

Question: My fungal isolate shows no growth inhibition even at very high concentrations of this compound. Does this automatically mean it's resistant?

Answer: While it's possible the isolate is highly resistant, there are other experimental factors to rule out first:

  • This compound Inactivity: The this compound stock solution may have degraded. Prepare a fresh stock solution and repeat the experiment.

  • Incorrect Target: Confirm that the fungus you are testing is known to produce DHN-melanin, as this compound specifically inhibits this pathway. Some fungi produce other types of melanin (e.g., DOPA-melanin) and will not be affected by this compound.

  • Intrinsic Resistance: Some fungal species or strains may have intrinsic resistance mechanisms. Review the literature for known resistance in your fungal species.

  • Media Interaction: Components of your growth medium could potentially interfere with this compound's activity. If possible, try a different standard medium recommended for your fungus.

1.3 Difficulty Amplifying the Reductase Gene for Sequencing

Question: I am trying to sequence the hydroxynaphthalene reductase gene, the target of this compound, but my PCR is failing. What could be the issue?

Answer: PCR failure can be due to several reasons. Here’s a checklist to troubleshoot the problem:

  • DNA Quality: Fungal DNA can be difficult to extract due to the cell wall. Ensure your DNA extraction protocol yields high-quality, pure DNA. Contaminants like polysaccharides can inhibit PCR.[1][2][3]

  • Primer Design:

    • Specificity: Verify that your primers are specific to the hydroxynaphthalene reductase gene of your fungal species using a tool like NCBI BLAST.

    • Melting Temperature (Tm): Ensure the annealing temperature used in your PCR protocol is optimized for your specific primers.

    • Secondary Structures: Check for potential hairpin loops or self-dimers in your primer sequences.

  • PCR Conditions:

    • Annealing Temperature: Try a gradient PCR to determine the optimal annealing temperature.

    • Magnesium Concentration: Optimize the MgCl₂ concentration in your PCR reaction.

    • DNA Template Concentration: Too much or too little DNA can inhibit the reaction. Try a range of template concentrations.

Section 2: Frequently Asked Questions (FAQs)

2.1 Understanding this compound's Mode of Action

Question: How exactly does this compound inhibit fungal growth?

Answer: this compound is a specific inhibitor of melanin biosynthesis in fungi. It targets the 1,8-dihydroxynaphthalene (DHN) melanin pathway, which is crucial for the structural integrity of appressoria in many plant pathogenic fungi like Magnaporthe oryzae. Appressoria are specialized infection structures that generate enormous turgor pressure to penetrate the host plant's cuticle. Melanin provides the necessary rigidity to the appressorial cell wall to withstand this pressure. This compound specifically inhibits the enzyme hydroxynaphthalene reductase, which is involved in two reduction steps in the DHN pathway. By blocking this enzyme, this compound prevents the formation of DHN-melanin, leading to weakened appressoria that are unable to infect the host plant.

DHN Melanin Biosynthesis Pathway and this compound Inhibition:

G Acetate Acetate PKS Polyketide Synthase (PKS) Acetate->PKS T4HN 1,3,6,8-Tetrahydroxynaphthalene PKS->T4HN Reductase1 Hydroxynaphthalene Reductase T4HN->Reductase1 Scytalone Scytalone Reductase1->Scytalone Dehydratase Scytalone Dehydratase Scytalone->Dehydratase T3HN 1,3,8-Trihydroxynaphthalene Dehydratase->T3HN Reductase2 Hydroxynaphthalene Reductase T3HN->Reductase2 Vermelone Vermelone Reductase2->Vermelone Dehydratase2 Dehydratase Vermelone->Dehydratase2 DHN 1,8-Dihydroxynaphthalene Dehydratase2->DHN Melanin DHN-Melanin DHN->Melanin This compound This compound This compound->Reductase1 This compound->Reductase2

Caption: The DHN-melanin biosynthesis pathway and the inhibitory action of this compound.

2.2 Investigating Molecular Mechanisms of Resistance

Question: What are the potential molecular mechanisms of this compound resistance, and how can I investigate them?

Answer: While field-evolved resistance to this compound is not widely reported, laboratory studies suggest several potential mechanisms. Here are the key areas to investigate:

  • Target Site Modification:

    • Mechanism: Mutations in the gene encoding hydroxynaphthalene reductase can alter the protein structure, preventing this compound from binding effectively.

    • Investigation: Sequence the hydroxynaphthalene reductase gene from both your suspected resistant and sensitive isolates and compare the sequences to identify any non-synonymous mutations.

  • Target Overexpression:

    • Mechanism: An increase in the expression of the hydroxynaphthalene reductase gene can lead to higher levels of the enzyme, requiring more this compound to achieve the same level of inhibition.

    • Investigation: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of the hydroxynaphthalene reductase gene in your resistant and sensitive isolates.

  • Increased Efflux:

    • Mechanism: Fungi can develop resistance by upregulating the expression of efflux pumps, which are membrane transporters that actively pump the fungicide out of the cell.

    • Investigation: Perform qRT-PCR to analyze the expression of genes known to encode for efflux pumps, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.

Experimental Workflow for Investigating Resistance Mechanisms:

G start Suspected this compound Resistant Isolate phenotype Confirm Resistance Phenotype (MIC/EC50 Assay) start->phenotype dna Genomic DNA Extraction phenotype->dna rna RNA Extraction & cDNA Synthesis phenotype->rna seq Sequence Reductase Gene dna->seq q_reductase qRT-PCR: Reductase Gene Expression rna->q_reductase q_efflux qRT-PCR: Efflux Pump Gene Expression rna->q_efflux analyze_seq Analyze for Mutations seq->analyze_seq analyze_q_reductase Compare Expression Levels q_reductase->analyze_q_reductase analyze_q_efflux Compare Expression Levels q_efflux->analyze_q_efflux conclusion Identify Potential Resistance Mechanism(s) analyze_seq->conclusion analyze_q_reductase->conclusion analyze_q_efflux->conclusion

References

Improving the recovery of Tricyclazole from environmental samples during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Tricyclazole from environmental samples during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from environmental samples.

Issue 1: Low Recovery of this compound in Soil and Sediment Samples

Low recovery rates for this compound from soil and sediment can be attributed to strong matrix interactions, especially in aged samples or those with high organic matter content.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Extraction Energy For soil and sediment, consider using Subcritical Water Extraction . Increasing the extraction temperature up to 150°C can significantly improve recovery by overcoming strong analyte-matrix interactions. Recoveries of 85-100% have been achieved with this method, even for aged samples[1][2].
Inappropriate Solvent for Soil For conventional solvent extraction from soil, methanol has been shown to be effective[3]. Ensure the solvent-to-sample ratio is adequate to achieve exhaustive extraction.
Aging of Samples As samples age, this compound can become more strongly bound to the matrix. Extraction at 50°C may yield high recoveries for fresh samples (97% for 1-day aged), but this can drop significantly for older samples (30% for 202-day aged). Higher temperatures (e.g., 150°C) are crucial for achieving high recovery from aged samples[1][2].

Logical Flow for Troubleshooting Low Recovery in Soil/Sediment:

Troubleshooting_Soil start Start: Low this compound Recovery in Soil/Sediment check_method Is Subcritical Water Extraction (SWE) available? start->check_method use_swe Implement SWE. Increase temperature up to 150°C. check_method->use_swe Yes check_solvent Using conventional solvent extraction. Is the solvent methanol? check_method->check_solvent No end End: Recovery Improved use_swe->end use_methanol Switch to methanol as the extraction solvent. check_solvent->use_methanol No optimize_methanol Optimize methanol extraction parameters (e.g., solvent:sample ratio, extraction time). check_solvent->optimize_methanol Yes use_methanol->optimize_methanol check_aging Are the samples aged? optimize_methanol->check_aging increase_temp Increase extraction temperature (if using a compatible method). check_aging->increase_temp Yes check_aging->end No increase_temp->end

Caption: Troubleshooting workflow for low this compound recovery from soil and sediment.

Issue 2: Poor Recovery and High Matrix Effects in Plant and Food Samples (e.g., Rice)

Plant and food matrices are complex and can lead to low recovery and significant matrix effects, such as ion suppression in LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for these samples, and its optimization is key.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Extraction Solvent The choice of extraction solvent in the QuEChERS method is critical. While acetonitrile is standard, a mixture of acetonitrile and ethyl acetate (1:1, v/v) has been shown to enhance recovery rates for this compound in rice samples[4][5]. The addition of 0.1% formic acid to the extraction solvent can also improve the recovery of certain pesticides, though its effect on this compound should be validated for your specific matrix as it can sometimes decrease recovery[4][6].
Ineffective Partitioning Salts The type of QuEChERS partitioning salts influences extraction efficiency. Original QuEChERS salts (MgSO₄ and NaCl) have been reported to provide better recovery rates for this compound compared to the buffered EN 15662 salts (which also contain sodium citrate salts)[4].
Inadequate Cleanup (dSPE) High matrix effects are often due to insufficient cleanup. For the dispersive SPE (dSPE) step, a combination of sorbents is often more effective. Using a mix of Primary-Secondary Amine (PSA) and C18 can significantly reduce matrix effects and improve recovery[4]. Be cautious with the amount of sorbent, as excessive quantities can lead to loss of the analyte[4].

Logical Flow for Optimizing QuEChERS for Plant/Food Samples:

Troubleshooting_QuEChERS start Start: Low Recovery/High Matrix Effects with QuEChERS check_solvent Review Extraction Solvent start->check_solvent use_mixed_solvent Use a mixture of Acetonitrile and Ethyl Acetate (1:1, v/v). check_solvent->use_mixed_solvent check_salts Review Partitioning Salts use_mixed_solvent->check_salts use_original_salts Use Original QuEChERS salts (MgSO4 + NaCl). check_salts->use_original_salts check_dspe Review dSPE Cleanup use_original_salts->check_dspe use_mixed_dspe Use a combination of PSA and C18 sorbents. Optimize the amount. check_dspe->use_mixed_dspe end End: Improved Performance use_mixed_dspe->end

Caption: Optimization workflow for the QuEChERS method for plant and food samples.

Issue 3: Low Recovery from Water Samples using Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a common technique for extracting and concentrating this compound from water samples. Low recovery can result from the wrong choice of sorbent or eluting solvent.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate SPE Sorbent The choice of SPE sorbent is crucial for retaining this compound. For water samples, styrene-divinyl benzene (PS-DVB) based cartridges (e.g., Sep-Pak PS2-Plus) have been found to be more suitable and provide better results than C18-based cartridges (e.g., Supelclean ENVI-18)[7][8].
Suboptimal Eluting Solvent The solvent used to elute this compound from the SPE cartridge must be strong enough to desorb the analyte completely. For PS-DVB cartridges, both methanol and ethyl acetate have been shown to produce good results, with recoveries around 80% or higher[7][8].
Insufficient Sample Volume To reach low limits of detection, a sufficient volume of water must be passed through the SPE cartridge to concentrate the analyte. Sample volumes of 500 mL have been successfully used to achieve a 500-fold concentration[7].

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for this compound extraction from rice?

The QuEChERS method is widely recommended and used for the analysis of this compound in rice and its products (straw, husk, grain)[4][5][9][10]. It is effective, fast, and uses a small amount of solvent. For optimal performance, consider using a modified QuEChERS protocol with a mixed solvent of acetonitrile and ethyl acetate, original partitioning salts, and a dSPE cleanup step with PSA and C18 sorbents[4].

Q2: How can I minimize matrix effects when using LC-MS/MS for this compound analysis?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis[11]. To minimize them:

  • Optimize Sample Cleanup: Use an effective cleanup step, such as dSPE with a combination of sorbents (e.g., PSA and C18), to remove interfering compounds from the sample matrix[4].

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has gone through the entire extraction and cleanup procedure. This helps to compensate for any signal suppression or enhancement caused by the matrix[4].

  • Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation between this compound and co-eluting matrix components.

Q3: What recovery rates are considered acceptable for this compound analysis?

Acceptable recovery rates for pesticide residue analysis are typically in the range of 70-120% , with a relative standard deviation (RSD) of ≤ 20%, as per guidelines like SANTE/11312/2021[12]. Several studies have demonstrated recoveries within this range for this compound using optimized methods[3][4][7][10][12][13].

Q4: For water analysis, which SPE cartridge is better for this compound, C18 or a polymer-based one?

Studies have shown that polymer-based cartridges, specifically those with a styrene-divinyl benzene (PS-DVB) sorbent , are more suitable for extracting this compound from water samples than the more traditional C18 sorbent[7][8]. The PS-DVB sorbent provides better retention and leads to higher and more stable recoveries[7].

Quantitative Data Summary

Table 1: Recovery of this compound using Different Extraction Methods and Matrices

MatrixExtraction MethodKey ParametersAverage Recovery (%)Reference
Rice (Brown)Modified QuEChERSMeCN/EA (1:1) solvent, Original salts, PSA+C18 dSPE94.7 - 95.6[4]
RiceQuEChERSAcetonitrile extraction91.2 - 99.8[10]
CerealsSPEAcetone extraction, N-Al₂O₃ SPE cleanup80.1 - 99.2[13]
SoilSubcritical WaterExtraction at 150°C85 - 100[1][2]
SoilSolvent ExtractionMethanol> 85[3]
River WaterSolvent ExtractionDichloromethane> 85[3]
WaterSPESep-Pak PS2-Plus (PS-DVB) cartridge~80[7][8]
Rice StrawModified QuEChERSMeCN/EtOAc mixture, unbuffered salts, PSA+C18 dSPE82.3 - 98.9[12]
RiceSolvent ExtractionMethanol (Soxhlet)82 - 85[14]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Rice

This protocol is based on an enhanced method that improves recovery and reduces matrix effects[4].

Experimental Workflow for Modified QuEChERS:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample_prep 1. Weigh 5g homogenized rice sample into a 50mL tube. add_water 2. Add 10mL of water and vortex. sample_prep->add_water add_solvent 3. Add 10mL of Acetonitrile:Ethyl Acetate (1:1, v/v). add_water->add_solvent add_salts 4. Add QuEChERS Original salts (4g MgSO4, 1g NaCl). add_solvent->add_salts shake 5. Shake vigorously for 1 min. add_salts->shake centrifuge1 6. Centrifuge at 4000 rpm for 5 min. shake->centrifuge1 transfer_supernatant 7. Transfer 1mL of the upper organic layer to a dSPE tube. centrifuge1->transfer_supernatant dspe_tube dSPE Tube containing: 25mg PSA + 25mg C18 + 150mg MgSO4 shake_dspe 8. Vortex for 30 sec. transfer_supernatant->shake_dspe centrifuge2 9. Centrifuge at 10000 rpm for 5 min. shake_dspe->centrifuge2 final_extract 10. Collect the supernatant. centrifuge2->final_extract analysis 11. Analyze by LC-MS/MS. final_extract->analysis SPE_Workflow start Start: Water Sample conditioning 1. Condition PS-DVB SPE cartridge (5mL Methanol, then 5mL Water). start->conditioning loading 2. Load 500mL water sample (at ~10 mL/min). conditioning->loading washing 3. Wash cartridge with 10mL water. loading->washing drying 4. Dry cartridge by pulling air through for ~20 min. washing->drying elution 5. Elute with 5mL Ethyl Acetate (at ~1mL/min). drying->elution concentration 6. Evaporate eluate to dryness (e.g., under Nitrogen stream). elution->concentration reconstitution 7. Reconstitute residue in 1mL of mobile phase. concentration->reconstitution analysis 8. Analyze by HPLC. reconstitution->analysis

References

Minimizing the matrix effect in LC-MS/MS analysis of Tricyclazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the matrix effect in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Tricyclazole.

Troubleshooting Guide & FAQs

Q1: What is the matrix effect and how does it affect this compound analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1] These interfering components can include salts, lipids, proteins, and other endogenous materials.[1] The matrix effect can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can lead to inaccurate and unreliable quantification of this compound.[2] In the analysis of this compound, particularly in complex matrices like rice, significant signal suppression has been frequently observed.[3]

Q2: I'm observing poor sensitivity and inconsistent results for this compound. Could this be due to the matrix effect?

A2: Yes, poor sensitivity and inconsistent results are classic indicators of a significant matrix effect. When co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, it can lead to a suppressed signal, making it difficult to detect at low concentrations. The variability in the composition of the matrix between different samples can also cause inconsistent signal suppression, leading to poor reproducibility.

Q3: How can I reduce the matrix effect during my sample preparation for this compound analysis?

A3: Effective sample preparation is a critical step in minimizing the matrix effect.[1] The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Several techniques can be employed:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. SPE can selectively isolate this compound while removing a significant portion of matrix interferences.[1][4]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering compounds based on their differential solubility in two immiscible liquid phases.[1][4][5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely used for pesticide residue analysis, including this compound, in various food matrices.[3][6][7] Recent studies have shown that modified QuEChERS protocols can significantly reduce the matrix effect for this compound in rice and rice straw.[3][6][8]

Q4: Are there any specific modifications to the QuEChERS protocol that are recommended for this compound analysis in rice?

A4: Yes, an improved QuEChERS method has been shown to be highly effective. This modified protocol involves:

  • Extraction: Using a mixture of ethyl acetate and acetonitrile (MeCN) with 0.1% formic acid can enhance extraction efficiency.[3]

  • Dispersive SPE (dSPE) Cleanup: A combination of primary-secondary amine (PSA) and C18 sorbents is used for purification. PSA helps in removing polar interferences, while C18 targets non-polar interferences.[3][6][8] This dual-sorbent approach has been demonstrated to substantially reduce the matrix effect.[3][9]

Q5: Besides sample preparation, what other strategies can I use to minimize the matrix effect?

A5: In addition to robust sample preparation, several other strategies can be implemented:

  • Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and co-eluting matrix components is crucial.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of an Internal Standard: Incorporating a stable isotope-labeled (SIL) internal standard of this compound is the most reliable way to compensate for the matrix effect.[2][10] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal.[2][10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for the matrix effect.[1]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating the matrix effect.[11]

Quantitative Data Summary

The following tables summarize the impact of different sample preparation methods on the matrix effect and recovery of this compound.

Table 1: Comparison of Matrix Effect (%ME) and Recovery Rates for this compound in Rice Using Different QuEChERS Modifications

Sample Preparation MethodMatrix Effect (%ME)Recovery Rate (%)RSD (%)Fortification Levels (mg/kg)Reference
Improved QuEChERS (EtOAc/MeCN, PSA + C18 dSPE)-3.194.7 - 95.62.6 - 7.90.01, 0.1, 2[3]
Conventional QuEChERS (MeCN)-74 to -32 (Medium-strong suppression)Not specifiedNot specifiedNot specified[3]

Table 2: Comparison of Matrix Effect (%ME) and Recovery Rates for this compound in Rice Straw Using an Optimized QuEChERS Method

Sample Preparation MethodMatrix Effect (%ME)Recovery Rate (%)RSD (%)Fortification Levels (mg/kg)Reference
Optimized QuEChERS (MeCN/EtOAc, PSA + C18 dSPE)-17.6 to -0.3 (Negligible effect)82.3 - 98.9≤ 8.30.01, 0.1, 2[6][8]

Experimental Protocols

Protocol 1: Improved QuEChERS Method for this compound in Rice [3]

  • Sample Homogenization: Weigh 5 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of distilled water and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of a 1:1 (v/v) mixture of ethyl acetate and acetonitrile containing 0.1% formic acid.

    • Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the upper organic layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.

    • Vortex for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge at 12000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Optimized QuEChERS Method for this compound in Rice Straw [6][8]

  • Sample Homogenization: Weigh 2 g of homogenized rice straw sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of distilled water and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and ethyl acetate.

    • Add the unbuffered QuEChERS salt packet (4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.

    • Vortex for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Take 0.3 mL of the supernatant and mix with 0.3 mL of acetonitrile.

    • Inject 1 µL into the LC-MS/MS system.

Visual Workflow

The following diagram illustrates a systematic workflow for minimizing the matrix effect in the LC-MS/MS analysis of this compound.

MatrixEffectMinimization A Start: Sample with this compound and Matrix Components B Sample Preparation Strategy A->B C QuEChERS Method B->C Recommended for Rice/Straw D Solid-Phase Extraction (SPE) B->D E Liquid-Liquid Extraction (LLE) B->E F LC Optimization C->F D->F E->F G Optimize Gradient & Mobile Phase F->G H Select Appropriate Column F->H I Internal Standard Strategy G->I H->I J Stable Isotope-Labeled (SIL) IS I->J Preferred K Structural Analog IS I->K L LC-MS/MS Analysis J->L K->L M Data Evaluation: Assess Matrix Effect & Recovery L->M N Acceptable? M->N O End: Accurate Quantification N->O Yes P Refine Method N->P No P->B P->F

Caption: Workflow for minimizing matrix effect in this compound analysis.

References

Best practices for the safe handling and disposal of Tricyclazole in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for the safe handling and disposal of Tricyclazole in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as toxic if swallowed.[1][2] It may also be harmful in contact with skin and cause eye irritation.[3] In some formulations, it is considered harmful to aquatic life with long-lasting effects.[2] Always consult the specific Safety Data Sheet (SDS) for the formulation you are using.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, especially in powder form, appropriate PPE is essential. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]

  • Eye Protection: Safety glasses with side shields or goggles are necessary to prevent eye contact.[4]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[5][6] Work should ideally be performed in a well-ventilated area or a chemical fume hood.[4][5]

Q3: How should this compound be stored in the laboratory?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be kept away from heat sources, ignition sources, and incompatible materials such as strong oxidizing agents.[7]

Q4: What are the appropriate solvents for dissolving this compound for experimental use?

A4: this compound has varying solubility in common laboratory solvents. It is soluble in Dimethyl sulfoxide (DMSO), methanol, and ethanol.[3][8] For in vivo studies, formulations often involve co-solvents like PEG300 and Tween 80 in saline.[8][9] It has low solubility in water.

Q5: How should this compound waste be disposed of?

A5: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[10] Do not pour this compound waste down the drain.[11] Solid waste, such as contaminated lab supplies, should be placed in a designated hazardous waste container.[12] Liquid waste should be collected in a clearly labeled, sealed container.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving this compound - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature.- Use a recommended solvent such as DMSO or methanol.[3][8]- Increase the solvent volume.- Gentle warming or sonication may aid dissolution, but be mindful of potential degradation.[9]
Precipitation of this compound in Aqueous Solutions - Exceeding the solubility limit in water.- Change in pH or temperature of the solution.- Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous medium while vortexing.[8]- Ensure the final concentration in the aqueous solution does not exceed its solubility limit.- Check the pH and temperature stability of your experimental buffer.
Inconsistent Results in Biological Assays - Degradation of this compound in solution.- Inaccurate concentration of the working solution.- Adsorption to plasticware.- Prepare fresh working solutions from a stock solution for each experiment.- Protect stock solutions from light and store them at the recommended temperature.- Verify the concentration of your stock solution using a spectrophotometer or other analytical method.- Consider using low-adhesion microplates or glassware.
Unexpected Cytotoxicity in Cell-Based Assays - High concentration of the organic solvent (e.g., DMSO) in the final culture medium.- The inherent toxicity of this compound at the tested concentrations.- Ensure the final concentration of the organic solvent in your cell culture medium is below the tolerance level for your specific cell line (typically <0.5% for DMSO).- Perform a dose-response curve to determine the non-toxic concentration range of this compound for your cells.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 189.24 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 189.24 g/mol = 0.0018924 g = 1.89 mg

  • Weigh the this compound: Carefully weigh out 1.89 mg of this compound powder on an analytical balance using weighing paper.

  • Dissolve in DMSO: Transfer the weighed this compound to a microcentrifuge tube or amber glass vial. Add 1 mL of anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary, but avoid overheating.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Decontamination of a Minor this compound Spill

Materials:

  • Personal Protective Equipment (PPE): two pairs of chemical-resistant gloves, lab coat, safety goggles.

  • Absorbent material (e.g., chemical absorbent pads, vermiculite, or sand).

  • A mild detergent solution.

  • Waste container labeled for hazardous chemical waste.

  • Forceps or tongs.

Procedure:

  • Alert others and secure the area: Immediately notify colleagues in the vicinity of the spill. Restrict access to the area.

  • Don appropriate PPE.

  • Contain the spill: If it is a liquid spill, use absorbent material to surround the spill and prevent it from spreading.[1] For a powder spill, gently cover it with a damp paper towel to avoid generating dust.

  • Absorb the spill: For liquid spills, apply absorbent material from the outside towards the center.[11]

  • Clean the area: Once the this compound is absorbed, carefully collect the contaminated material using forceps or tongs and place it in the designated hazardous waste container.[10]

  • Decontaminate the surface: Clean the spill area with a mild detergent solution and water. Wipe the area with a clean, damp cloth.

  • Dispose of all waste: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.

  • Wash hands thoroughly: After removing PPE, wash your hands with soap and water.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_disposal Waste Disposal prep1 Calculate Mass prep2 Weigh this compound prep1->prep2 prep3 Dissolve in DMSO prep2->prep3 prep4 Vortex to Mix prep3->prep4 prep5 Aliquot and Store prep4->prep5 exp1 Thaw Aliquot prep5->exp1 exp2 Dilute to Working Concentration exp1->exp2 exp3 Perform Assay exp2->exp3 disp1 Collect Liquid Waste exp3->disp1 disp2 Collect Solid Waste exp3->disp2 disp3 Label Hazardous Waste disp1->disp3 disp2->disp3 disp4 Arrange for Pickup disp3->disp4

Caption: Experimental workflow for this compound from preparation to disposal.

troubleshooting_dissolution start This compound not dissolving q1 Is the correct solvent being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the solvent volume sufficient? a1_yes->q2 sol1 Use recommended solvent (e.g., DMSO) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you tried gentle warming or sonication? a2_yes->q3 sol2 Increase solvent volume a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consult Safety Data Sheet or Supervisor a3_yes->end sol3 Apply gentle heat or sonicate a3_no->sol3 sol3->end

Caption: Troubleshooting guide for this compound dissolution issues.

signaling_pathway This compound This compound enzyme Reductase Enzyme This compound->enzyme Inhibits melanin_synthesis Melanin Biosynthesis Pathway appressorium Appressorium Formation & Function melanin_synthesis->appressorium Essential for enzyme->melanin_synthesis Catalyzes step in infection Fungal Infection appressorium->infection Required for

Caption: Simplified signaling pathway of this compound's mode of action.

References

Technical Support Center: Validating the Purity and Stability of Commercially Available Tricyclazole for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity and stability of commercially available Tricyclazole.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of research-grade this compound?

A1: Research-grade this compound typically has a purity of 98% or higher. For instance, some commercial standards are available with a purity of >98.8% or even 99.4%.[1][2] Technical grade this compound, which may be used in some initial studies, can have a lower purity, with a minimum of 95% w/w active ingredient.[3] It is crucial to verify the purity stated on the certificate of analysis (CoA) provided by the supplier.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain stability, this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6] It should be kept away from heat sources, ignition sources, and direct sunlight.[5] Additionally, it is recommended to store it separately from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, esters, and halides.[4][5]

Q3: What are the common impurities that might be found in commercial this compound?

A3: Potential impurities in commercially available this compound can arise from the synthesis process. Some known related compounds and potential impurities include:

  • 4-(Bromomethyl)benzo[d]thiazol-2-amine

  • (2-Aminobenzo[d]thiazol-4-yl)methanol

  • 1-(2-(Hydroxymethyl)phenyl)thiourea

  • Benzo[6][7]thiazolo[2,3-c][4][6][8]triazole-5-carbaldehyde[9]

Q4: What factors can lead to the degradation of this compound?

A4: this compound is susceptible to degradation under certain conditions. Exposure to ultraviolet (UV) light and sunlight can cause photodegradation.[10] The rate of degradation is also influenced by pH, with studies showing that degradation can be faster in acidic conditions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) conditions, especially in the presence of a photocatalyst like TiO2.[10] The presence of oxidizing agents can also contribute to its degradation.[11]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

This could be due to issues with the purity of the this compound used.

Possible Cause Troubleshooting Step
Impure this compound 1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier. 2. Perform Purity Analysis: Use a validated analytical method like HPLC (see Experimental Protocol 1) to confirm the purity of your batch. 3. Compare Batches: If you have multiple batches, compare their purity to see if the issue is batch-specific.
Degraded this compound 1. Check Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (cool, dry, dark, and tightly sealed).[4][5][6] 2. Analyze for Degradants: Use a stability-indicating HPLC method to check for the presence of degradation products.
Problem 2: Poor solubility of this compound powder.

This compound has low solubility in water (1.6 g/L at 25°C).[4]

Possible Cause Troubleshooting Step
Incorrect Solvent 1. Consult Solubility Data: this compound is more soluble in organic solvents like methanol (25 g/L) and acetone (10.4 g/L) than in water.[4] 2. Use Co-solvents: For aqueous solutions, consider using a small amount of a co-solvent like DMSO or DMF to aid dissolution before diluting with your aqueous buffer. Always check the compatibility of the co-solvent with your experimental system.
Low-Quality Material 1. Visual Inspection: Examine the powder for any clumps or discoloration, which might indicate impurities or degradation. 2. Purity Analysis: Perform a purity analysis as described above.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇N₃S[12]
Molecular Weight 189.24 g/mol [12]
CAS Number 41814-78-2[12]
Appearance Powder[4]
Water Solubility 1.6 g/L (at 25°C)[4]
Methanol Solubility 25 g/L (at 25°C)[4]
Acetone Solubility 10.4 g/L (at 25°C)[4]
Xylene Solubility 2.1 g/L (at 25°C)[4]

Table 2: Example HPLC Method Parameters for this compound Purity Analysis

ParameterConditionReference
Column C18 Reverse-Phase[7][13]
Mobile Phase Acetonitrile:Water (e.g., 20:80, v/v)[1]
Flow Rate 1.0 mL/min[13]
Detection UV at 230 nm[1][13]
Injection Volume 5-20 µL[14]
Run Time ~8-10 minutes[13]

Experimental Protocols

Experimental Protocol 1: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample.

1. Materials:

  • This compound reference standard (of known purity)

  • This compound sample for testing

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (for sample preparation)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., 20:80 v/v). Degas the mobile phase before use.[1]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain a stock solution (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.

  • Sample Solution Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in methanol in a volumetric flask to obtain a solution with a concentration similar to the middle-range working standard.

  • Chromatographic Analysis:

    • Set the HPLC system with the parameters outlined in Table 2.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Calculation of Purity:

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample using the following formula:

      • Purity (%) = (Concentration from HPLC / Theoretical Concentration) x 100

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Methanol weigh_standard->dissolve_standard weigh_sample Weigh this compound Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute_standard Dilute with Mobile Phase dissolve_standard->dilute_standard inject_sample Inject Sample dissolve_sample->inject_sample inject_standards Inject Standards dilute_standard->inject_standards generate_curve Generate Calibration Curve inject_standards->generate_curve calculate_conc Calculate Concentration generate_curve->calculate_conc acquire_data Acquire Chromatogram inject_sample->acquire_data acquire_data->calculate_conc calculate_purity Calculate Purity calculate_conc->calculate_purity

Caption: Workflow for this compound Purity Verification by HPLC.

stability_troubleshooting cluster_purity Purity Investigation cluster_stability Stability Investigation start Inconsistent Experimental Results decision_purity Is Purity the Issue? start->decision_purity check_coa Check Certificate of Analysis run_hplc Perform HPLC Purity Test check_coa->run_hplc compare_batches Compare with a Different Batch run_hplc->compare_batches outcome_impure Source New, High-Purity Batch compare_batches->outcome_impure check_storage Verify Storage Conditions (Cool, Dry, Dark) check_degradants Analyze for Degradation Products check_storage->check_degradants outcome_degraded Discard and Use a Fresh, Properly Stored Batch check_degradants->outcome_degraded decision_purity->check_coa Yes decision_stability Is Stability the Issue? decision_purity->decision_stability No decision_stability->check_storage Yes outcome_other Investigate Other Experimental Parameters decision_stability->outcome_other No

Caption: Troubleshooting Logic for Inconsistent Results.

References

Navigating the Photostability of Tricyclazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tricyclazole research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the photostability of this compound in experimental design. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

This compound, a systemic fungicide, is susceptible to photodegradation under certain light conditions. Understanding and controlling for this instability is critical for any experiment involving this compound. This guide will walk you through the key considerations and provide practical steps to manage the photostability of this compound in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under normal laboratory lighting?

This compound exhibits some degree of degradation under both UV and sunlight exposure.[1][2] While one report describes it as not easily decomposed by light, quantitative studies show measurable degradation upon irradiation.[1] Direct photolysis is relatively slow, but it can be significantly accelerated by the presence of photocatalysts.[1][2] Therefore, it is crucial to protect this compound solutions from prolonged exposure to direct light sources, especially those emitting UV radiation.

Q2: What are the primary factors that influence the photodegradation rate of this compound?

Several factors can influence the rate of this compound photodegradation:

  • Light Source and Intensity: UV light is more effective at degrading this compound than sunlight.[2] The intensity of the light source will also directly impact the degradation rate.

  • pH of the Solution: The photodegradation of this compound is pH-dependent, with acidic conditions (pH 4) leading to a faster degradation rate compared to neutral (pH 7) or alkaline (pH 9) conditions.[2]

  • Presence of Other Substances: Photocatalysts such as titanium dioxide (TiO2) and zinc oxide (ZnO) can dramatically increase the degradation rate.[1][2] Conversely, photosensitizers like nitrate and humic acid have been shown to decrease the efficiency of photocatalyzed degradation.[1]

Q3: What are the known photodegradation products of this compound?

Studies have identified at least two photodegradation products of this compound when exposed to sunlight in aqueous solutions.[3] While a complete degradation pathway is not fully elucidated, the formation of these byproducts indicates a change in the chemical structure of the parent molecule. It is important to be aware of these potential new compounds in your analysis, as they may have different biological or chemical properties.

Q4: How should I store my this compound stock solutions and samples to minimize photodegradation?

To minimize photodegradation, store this compound stock solutions and experimental samples in amber glass vials or containers wrapped in aluminum foil to protect them from light.[4] Store them in a dark place, such as a refrigerator or a light-tight cabinet, when not in use.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent results in bioassays or analytical measurements. Photodegradation of this compound during the experiment.1. Conduct all experimental steps under subdued light. 2. Use amber-colored labware or wrap containers in aluminum foil. 3. Prepare fresh solutions of this compound for each experiment. 4. Include a "dark control" sample that is handled identically but protected from light to quantify degradation.[4]
Loss of this compound concentration over time in solution. Direct exposure to light, especially UV sources in the lab (e.g., from biosafety cabinets).1. Quantify the light exposure in your experimental setup. 2. Minimize the duration of light exposure. 3. If possible, use light filters to block UV wavelengths.
Appearance of unknown peaks in chromatography. Formation of photodegradation products.1. Analyze your light-exposed sample alongside a "dark control" to confirm if the new peaks are due to photodegradation. 2. If possible, use a mass spectrometer to identify the mass of the unknown peaks and compare them to potential degradation products.[3]
Variability between replicate experiments. Inconsistent light exposure between replicates.1. Standardize the light conditions for all replicates. 2. Ensure that all samples are equidistant from the light source and receive the same intensity and duration of exposure.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's photodegradation under various conditions.

Table 1: Direct Photolysis of this compound in Aqueous Solution

Light SourceIrradiation Time (min)Degradation (%)pHHalf-life (t½) (min)Reference
UV Light12019.74~7385[2]
Sunlight12016.42~7495[2]
UV Light12030.904-[2]
UV Light12012.959-[2]

Table 2: Photocatalyst-Enhanced Degradation of this compound (5 mg/L) in Aqueous Solution

Photocatalyst (250 mg/L)Light SourceIrradiation Time (min)Degradation (%)Half-life (t½) (min)Reference
TiO₂UV Light12098.1719.3[2]
ZnOUV Light12077.2254.1[2]
Fe₃O₄UV Light12045.16126[2]
TiO₂Sunlight120>9820.14[1][2]
ZnOSunlight--136[2]
Fe₃O₄Sunlight--210[2]

Experimental Protocols

Protocol 1: General Photostability Assessment of this compound in Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[5][6]

1. Objective: To assess the photostability of this compound in a given solvent under specific light conditions.

2. Materials:

  • This compound (analytical standard)

  • Solvent of choice (e.g., water, methanol, acetonitrile)

  • Calibrated light source (providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy)[5]

  • Transparent, chemically inert containers (e.g., quartz cuvettes or borosilicate glass vials)

  • Light-blocking material (e.g., aluminum foil)

  • Validated analytical method for this compound quantification (e.g., HPLC-UV, LC-MS/MS)

3. Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent at a known concentration.

    • Prepare a "dark control" sample by wrapping a container with the same solution completely in aluminum foil.

  • Exposure:

    • Place the test sample and the dark control in the photostability chamber.

    • Expose the samples to the light source for a defined period. The total illumination should be no less than 1.2 million lux hours and the integrated near ultraviolet energy should be no less than 200 watt hours/square meter.[5]

    • Monitor and control the temperature within the chamber to minimize thermal degradation.

  • Analysis:

    • At predefined time points, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the concentration of this compound in each aliquot using a validated analytical method.

    • Examine the samples for any changes in physical properties such as color and clarity.[5]

  • Data Interpretation:

    • Calculate the percentage of this compound degraded in the exposed sample relative to the initial concentration.

    • Compare the degradation of the exposed sample to any changes observed in the dark control to isolate the effect of light.

Visualizations

Logical Workflow for Photostability Testing

photostability_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution expose_light Expose to Light Source prep_solution->expose_light prep_control Prepare Dark Control prep_control->expose_light analyze_samples Analyze Samples (e.g., HPLC) expose_light->analyze_samples check_physical Check Physical Properties expose_light->check_physical calc_degradation Calculate % Degradation analyze_samples->calc_degradation compare_controls Compare with Dark Control analyze_samples->compare_controls

Caption: Workflow for conducting a photostability study of this compound.

Potential Photodegradation Pathway of this compound

photodegradation_pathway This compound This compound Intermediate1 Photodegradation Product 1 This compound->Intermediate1 Sunlight/UV Intermediate2 Photodegradation Product 2 This compound->Intermediate2 Sunlight/UV Further_Degradation Further Degradation Products Intermediate1->Further_Degradation Intermediate2->Further_Degradation

Caption: A simplified proposed pathway for this compound photodegradation.

References

Technical Support Center: Removal of Tricyclazole from Laboratory Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of the fungicide Tricyclazole from laboratory wastewater. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from laboratory wastewater?

A1: The primary methods for this compound removal from aqueous solutions are Advanced Oxidation Processes (AOPs), adsorption, and bioremediation. AOPs involve the generation of highly reactive hydroxyl radicals to degrade the molecule. Adsorption utilizes porous materials to bind this compound. Bioremediation employs microorganisms to break down the fungicide.

Q2: Which method offers the highest removal efficiency for this compound?

A2: Combined Advanced Oxidation Processes, such as Microwave/UV/H₂O₂ (MW/UV/H₂O₂), have demonstrated very high removal efficiencies, often exceeding 99%.[1] The effectiveness of each method, however, depends on specific experimental conditions.

Q3: Is there a preferred pH range for this compound removal?

A3: For many advanced oxidation processes, an acidic pH of around 3 is often optimal for achieving maximum degradation of this compound.[1] Adsorption efficiency can also be pH-dependent, with optimal removal by some biochars observed around neutral pH.

Q4: Can biochar be an effective adsorbent for this compound?

A4: Yes, biochar derived from various sources has shown significant potential for adsorbing this compound from water.[2] The adsorption capacity can be influenced by the biochar's surface area, pore size, and the raw material used for its production.

Q5: Are there any known microorganisms that can degrade this compound?

A5: While research into specific microbial strains for this compound degradation in wastewater is ongoing, studies have shown that bioaugmentation with certain bacteria, such as Shinella sp. and Sphingomonas sp., can be effective in treating fungicide wastewater containing triazole compounds.[3] Additionally, blue-green algae have been shown to enhance the dissipation of this compound in soil and water.[4][5]

Troubleshooting Guides

Advanced Oxidation Processes (e.g., UV/H₂O₂, Electro-Fenton)
Issue Possible Cause(s) Troubleshooting Steps
Low this compound degradation efficiency - Suboptimal pH.- Incorrect H₂O₂ or catalyst (e.g., Fe²⁺) concentration.- Insufficient UV or microwave power/irradiation time.- Presence of radical scavengers in the wastewater matrix.- Adjust the pH of the wastewater to the optimal range (typically acidic, around 3).- Optimize the concentration of H₂O₂ or Fenton reagents through preliminary experiments.- Increase the irradiation time or the power of the UV lamp or microwave.- Consider a pre-treatment step to remove interfering substances.
High reagent consumption - Excessive H₂O₂ or catalyst dosage.- Inefficient radical generation.- Determine the optimal reagent concentration to avoid excess usage.- Ensure proper mixing and uniform irradiation of the solution.
Inconsistent results - Fluctuations in wastewater composition.- Degradation of reagents over time.- Characterize the wastewater matrix before each experiment.- Use fresh reagent solutions for each set of experiments.
Adsorption Using Biochar
Issue Possible Cause(s) Troubleshooting Steps
Low this compound adsorption - Inappropriate biochar type or dosage.- Unfavorable pH.- Competition from other organic molecules in the wastewater.- Biochar pores may be blocked.- Test different types of biochar and optimize the adsorbent dosage.- Adjust the pH to the optimal range for the specific biochar being used.- Pre-treat the wastewater to remove other organic contaminants.- Ensure the biochar is properly activated and has a high surface area.
Slow adsorption rate - Insufficient mixing.- Large biochar particle size.- Increase the agitation speed to ensure adequate contact between the biochar and the wastewater.- Use biochar with a smaller particle size to increase the surface area available for adsorption.
Difficulty in separating biochar after treatment - Fine biochar particles.- Use granular biochar instead of powdered forms.- Consider using magnetic biochar for easier separation with a magnet.
Bioremediation
Issue Possible Cause(s) Troubleshooting Steps
Low degradation of this compound - Ineffective microbial strain(s).- Unsuitable environmental conditions (pH, temperature, oxygen levels).- Toxicity of this compound or other co-contaminants to the microorganisms.- Insufficient acclimation period for the microbial culture.- Screen for and select microbial consortia with known capabilities for degrading triazole fungicides.- Optimize the pH, temperature, and aeration to match the requirements of the selected microorganisms.- Acclimatize the microbial culture to low concentrations of this compound before introducing it to the wastewater.- Dilute the wastewater to reduce the initial toxicity.
Slow microbial growth - Nutrient limitation.- Presence of inhibitory substances.- Supplement the wastewater with essential nutrients (e.g., nitrogen, phosphorus) to support microbial growth.- Identify and remove or neutralize any inhibitory compounds in the wastewater.
Foul odor from the bioreactor - Anaerobic conditions leading to the production of odorous compounds.- Increase aeration to maintain aerobic conditions.

Quantitative Data Summary

Table 1: Efficiency of Advanced Oxidation Processes for this compound Removal
Method Initial this compound Concentration (mg/L) Key Parameters Removal Efficiency (%) COD Reduction (%) Reference
US/H₂O₂10TC:H₂O₂ as 1:5, 120 min83.93-[1]
UV/H₂O₂10TC:H₂O₂ as 1:5, 120 min40.27-[1]
MW/H₂O₂10TC:H₂O₂ as 1:7.5, 60 min90.23-[1]
US/UV/H₂O₂10-99.0989.06[1]
MW/UV/H₂O₂10-99.9092.7[1]
Electro-FentonReal Pesticide WastewaterCurrent density: 2.2 mA/cm², Fe²⁺: 0.2 mM, 188 min99.684.2 (TOC)

Note: US - Ultrasound, UV - Ultraviolet, MW - Microwave, H₂O₂ - Hydrogen Peroxide, TC - this compound, COD - Chemical Oxygen Demand, TOC - Total Organic Carbon.

Table 2: Adsorption Capacities of Different Biochars for this compound
Biochar Source Pyrolysis Temperature (°C) Maximum Adsorption Capacity (mg/g) Reference
Anaerobically Digested Sludge70011.86
Walnut Shell (Boric acid modified)-171.67

Experimental Protocols

Advanced Oxidation Process: MW/UV/H₂O₂ Degradation of this compound

Objective: To determine the degradation efficiency of this compound in an aqueous solution using a combined Microwave/UV/H₂O₂ system.

Materials:

  • This compound stock solution (e.g., 100 mg/L)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized water

  • Microwave-UV reactor system

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for this compound analysis

Procedure:

  • Prepare a 10 mg/L this compound solution from the stock solution.

  • Adjust the pH of the solution to 3 using dilute H₂SO₄ or NaOH.

  • Add the optimal ratio of H₂O₂ to the this compound solution (e.g., a molar ratio of TC:H₂O₂ of 1:7.5).[1]

  • Place the solution in the microwave-UV reactor.

  • Set the microwave power to the optimized level (e.g., 490 W).[1]

  • Turn on the UV lamp and the microwave simultaneously.

  • Collect samples at regular time intervals (e.g., 0, 10, 20, 30, 45, 60 minutes).

  • Immediately quench the reaction in the collected samples by adding a small amount of a radical scavenger (e.g., sodium sulfite).

  • Analyze the concentration of this compound in each sample using HPLC.

  • Calculate the degradation efficiency at each time point.

Adsorption: Removal of this compound using Biochar

Objective: To evaluate the adsorption capacity of biochar for the removal of this compound from an aqueous solution.

Materials:

  • This compound stock solution (e.g., 100 mg/L)

  • Biochar (e.g., from walnut shells)

  • Deionized water

  • Shaker or magnetic stirrer

  • Centrifuge or filtration setup

  • HPLC system for this compound analysis

Procedure:

  • Prepare a series of this compound solutions of known concentrations (e.g., 5, 10, 20, 50, 100 mg/L).

  • Add a fixed amount of biochar (e.g., 1 g/L) to a known volume of each this compound solution.

  • Agitate the mixtures at a constant speed and temperature for a predetermined equilibrium time (e.g., 24 hours).

  • After reaching equilibrium, separate the biochar from the solution by centrifugation or filtration.

  • Analyze the final concentration of this compound in the supernatant/filtrate using HPLC.

  • Calculate the amount of this compound adsorbed per unit mass of biochar (qₑ) using the mass balance equation.

  • Plot the adsorption isotherm (qₑ vs. Cₑ) to determine the adsorption capacity.

Bioremediation: Microbial Degradation of this compound

Objective: To assess the potential of a microbial consortium to degrade this compound in a laboratory-scale bioreactor.

Materials:

  • This compound stock solution

  • Activated sludge or a specific microbial consortium (e.g., Shinella sp. and Sphingomonas sp.)

  • Nutrient medium (containing sources of nitrogen, phosphorus, and other essential minerals)

  • Bioreactor (e.g., a stirred-tank reactor) with aeration and pH control

  • HPLC system for this compound analysis

Procedure:

  • Acclimatize the microbial culture to this compound by gradually increasing its concentration in the growth medium over several days.

  • Inoculate the bioreactor containing the nutrient medium with the acclimated microbial culture.

  • Once the microbial culture is stable, introduce the this compound-containing wastewater into the bioreactor at a controlled flow rate to achieve the desired hydraulic retention time (HRT).

  • Maintain optimal operating conditions in the bioreactor (e.g., pH, temperature, dissolved oxygen).

  • Collect samples from the influent and effluent of the bioreactor at regular intervals.

  • Analyze the concentration of this compound in the samples using HPLC.

  • Monitor other parameters such as Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) to assess overall organic matter removal.

  • Calculate the this compound removal efficiency.

Visualizations

Experimental_Workflow_AOP cluster_prep Sample Preparation cluster_reaction AOP Reaction cluster_analysis Analysis A Prepare this compound Solution B Adjust pH A->B C Add H2O2 B->C D MW/UV Irradiation C->D E Collect Samples at Intervals D->E F Quench Reaction E->F G HPLC Analysis F->G H Calculate Degradation % G->H

Caption: Workflow for this compound removal using a combined MW/UV/H₂O₂ process.

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis A Prepare this compound Solutions B Add Biochar A->B C Agitate for Equilibrium B->C D Separate Biochar C->D E HPLC Analysis of Supernatant D->E F Calculate Adsorption Capacity E->F

Caption: Workflow for this compound removal using biochar adsorption.

Experimental_Workflow_Bioremediation cluster_acclimation Acclimation cluster_bioreactor Bioreactor Operation cluster_monitoring Monitoring & Analysis A Acclimatize Microbial Culture B Inoculate Bioreactor A->B C Introduce this compound Wastewater B->C D Maintain Operating Conditions C->D E Collect Influent/Effluent Samples D->E F HPLC & COD/TOC Analysis E->F G Calculate Removal Efficiency F->G

Caption: Workflow for this compound removal using bioremediation.

References

Technical Support Center: Optimizing Tricyclazole Treatment in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing incubation times and other parameters related to Tricyclazole treatment in fungal cultures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a systemic fungicide classified as a melanin biosynthesis inhibitor.[1] Its primary mode of action is to block the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi.[2][3] It specifically inhibits the enzyme tetrahydroxynaphthalene reductase (THR), which is crucial for the formation of melanin.[2][4] Melanin is a key component for the structural integrity and pathogenicity of the fungal cell wall, particularly in the formation of the appressorium, a specialized structure used to infect plant tissues.[3][4][5]

Q2: What are the expected visual effects of this compound on susceptible fungal cultures?

A2: A common effect of successful this compound treatment is a change in colony color from the typical dark green, gray, or black to a reddish-brown hue.[6] This occurs because the inhibition of the melanin pathway leads to the accumulation of intermediary metabolites.[6] Additionally, researchers may observe reduced mycelial growth and a significant inhibition of sporulation.[7]

Q3: Is this compound effective against all types of fungi?

A3: No, this compound's efficacy is highly specific. It is most effective against fungi that produce DHN-melanin.[3] It is widely used to control rice blast disease, which is caused by Magnaporthe oryzae (Pyricularia oryzae).[4][8] Its effectiveness against other fungi depends on whether their survival and pathogenicity rely on the DHN-melanin pathway. Some studies also suggest it can impact the cell wall and membrane of other fungi like Aspergillus aculeatus and Bipolaris sorokiniana.[9][10]

Q4: How does the concentration of this compound influence its effect on fungal growth?

A4: The concentration of this compound is critical for achieving the desired inhibitory effect. The effective concentration can vary significantly between different fungal species and even between different growth parameters (e.g., mycelial growth vs. spore germination). Mycelial growth is often inhibited at higher concentrations, while sporulation can be affected at much lower doses.[7] See the table below for a summary of effective concentrations reported in various studies.

Section 2: Data Presentation

Table 1: Effective Concentrations of this compound Against Various Fungi

Fungal SpeciesParameter MeasuredEffective Concentration (µg/mL)Reference
Magnaporthe oryzae50% Mycelial Growth Reduction (EC50)65 µg/mL[11]
Magnaporthe oryzae50% Spore Germination Reduction100 µg/mL[11]
Magnaporthe oryzae50% Germ Tube Length Reduction60 µg/mL[11]
Fonsecaea pedrosoiIn vitro Melanin Inhibition (non-toxic)16 - 32 µg/mL[6]
Bipolaris sorokinianaMorphological & Enzymatic Alterations100 µg/mL[9]
Alternaria alternataMinimum Inhibitory Concentration (MIC)750 µg/mL[12]
Aspergillus aculeatusMelanin Production Inhibition3 mmol/L (~567 µg/mL)[10]

Note: Concentrations may need to be optimized for specific strains and experimental conditions.

Section 3: Troubleshooting Guide

Issue 1: No observable effect of this compound treatment on my fungal culture.

  • Possible Cause: Inappropriate concentration.

    • Troubleshooting Step: Consult literature for effective concentrations against your target fungus or a related species (see Table 1). If no data is available, perform a dose-response experiment (MIC or EC50 determination) to identify an effective concentration range.

  • Possible Cause: Insufficient incubation time.

    • Troubleshooting Step: The effects of this compound, especially visual changes in pigmentation, require the fungus to attempt the inhibited metabolic process. Ensure the culture has been incubated long enough for significant growth to occur in the untreated control. For many molds, this may require 7-14 days.[13]

  • Possible Cause: The fungus does not use the DHN-melanin pathway.

    • Troubleshooting Step: Research the target fungus to determine if it produces DHN-melanin. This compound will not be effective if the fungus uses a different melanin pathway (e.g., DOPA-melanin) or if melanin is not a critical virulence factor.[3][14]

  • Possible Cause: Degraded this compound solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. Ensure it is dissolved in an appropriate solvent (e.g., DMSO) and stored under recommended conditions.[15]

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent inoculum.

    • Troubleshooting Step: Standardize the inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent spore or mycelial fragment concentration is used for each replicate.

  • Possible Cause: Uneven distribution of this compound in the culture medium.

    • Troubleshooting Step: When preparing agar plates, add this compound to the molten agar when it has cooled to approximately 50°C and mix thoroughly before pouring to ensure even distribution. For broth cultures, vortex gently after adding the treatment.

  • Possible Cause: Environmental inconsistencies.

    • Troubleshooting Step: Ensure consistent incubation conditions (temperature, humidity) for all replicates. Randomize the placement of plates or tubes within the incubator to mitigate any potential "hot" or "cold" spots.

Section 4: Experimental Protocols

Protocol 1: General Method for Determining Minimum Inhibitory Concentration (MIC) via Agar Dilution

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Media Preparation: Autoclave your desired fungal growth agar (e.g., Potato Dextrose Agar) and cool it to 50-55°C in a water bath.

  • Serial Dilution: Create a series of twofold serial dilutions of the this compound stock solution.

  • Doping the Agar: Add a specific volume of each this compound dilution to aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL). Also, prepare a solvent-only control and a no-treatment control. Mix each aliquot thoroughly.

  • Pouring Plates: Pour the agar into sterile Petri dishes and allow them to solidify completely.

  • Inoculation: Prepare a standardized fungal inoculum (e.g., 1x10^6 spores/mL). Spot-inoculate a small, defined volume (e.g., 10 µL) of the suspension onto the center of each plate.

  • Incubation: Seal the plates and incubate them at the optimal temperature for the fungus.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth after a defined incubation period (e.g., 7 days), compared to the growth on the control plates.

Protocol 2: Time-Course Experiment to Optimize Incubation Duration

  • Experimental Setup: Prepare agar plates with a predetermined, effective concentration of this compound (e.g., the EC50 or MIC value) and corresponding control plates.

  • Inoculation: Inoculate all plates with a standardized fungal inoculum as described in Protocol 1.

  • Staggered Incubation/Observation: Incubate all plates under optimal conditions.

  • Data Collection: At predefined time points (e.g., 3, 5, 7, 10, 14, and 21 days), measure the desired endpoint. This could be:

    • Quantitative: Colony diameter (for growth inhibition).

    • Qualitative: Visual assessment of pigmentation change and sporulation density.

  • Analysis: Plot the measured parameter against time for both treated and control cultures. The optimal incubation time is the earliest point at which a statistically significant and stable difference between the treated and control groups is observed. For many fungi, an incubation period of 10 to 15 days may be sufficient to observe clear effects.[16]

Section 5: Visualizations

DHN_Melanin_Pathway cluster_pathway DHN-Melanin Biosynthesis cluster_inhibitor Inhibitor Action Acetate Acetate THN 1,3,6,8-THN Acetate->THN Polyketide Synthase Scytalone Scytalone THN->Scytalone THR Vermelone Vermelone Scytalone->Vermelone SCD DHN 1,8-DHN Vermelone->DHN THR Melanin DHN-Melanin DHN->Melanin Laccase This compound This compound THR_enzyme Tetrahydroxynaphthalene Reductase (THR) This compound->THR_enzyme Inhibits

Caption: DHN-melanin pathway and the inhibitory action of this compound.

Troubleshooting_Workflow decision decision action action start Start: No observable treatment effect d1 Is concentration appropriate? start->d1 d2 Is incubation time sufficient? d1->d2 Yes a1 Action: Perform dose-response experiment (MIC) d1->a1 No / Unsure d3 Does fungus use DHN-melanin pathway? d2->d3 Yes a2 Action: Extend incubation (e.g., to 14-21 days) and re-evaluate d2->a2 No / Unsure d4 Is this compound solution viable? d3->d4 Yes a3 Action: Research fungal pathway. Consider alternative inhibitor. d3->a3 No / Unsure a4 Action: Prepare fresh This compound stock solution d4->a4 No / Unsure end_node Problem Resolved / Re-evaluate Experiment d4->end_node Yes a1->d2 a2->d3 a3->d4 a4->end_node

Caption: Troubleshooting logic for lack of this compound treatment effect.

References

Technical Support Center: Troubleshooting Unexpected Morphological Changes in Fungi Treated with Tricyclazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes in fungi during experiments with Tricyclazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a systemic fungicide that primarily acts by inhibiting the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi.[1][2] It specifically targets the enzyme tetrahydroxynaphthalene reductase, which is crucial for the production of melanin, a pigment vital for the structural integrity and pathogenicity of many fungal species.[3] By blocking this pathway, this compound prevents the formation of functional appressoria, the specialized structures used by fungi to penetrate host tissues.[4]

Q2: What are the expected morphological changes in fungi treated with this compound?

A2: Due to the inhibition of melanin production, the most common and expected change is a visible alteration in pigmentation. Fungal colonies that are typically dark (black, brown, or green) will appear lighter, often turning reddish-brown due to the accumulation of intermediate metabolites of the DHN-melanin pathway.[2] Additionally, a reduction in aerial mycelia and conidia formation is expected.[1]

Q3: Can this compound have effects beyond melanin inhibition?

A3: Yes, research has shown that this compound can cause damage to the fungal cell wall and cell membrane.[1][5][6] This can lead to increased cell permeability and leakage of intracellular contents.[7] Furthermore, it has been observed to down-regulate the expression of genes related to cellulase, chitinase, and sterol production, which can impact cell wall integrity and overall virulence.[5][6][7]

Q4: At what concentration are morphological changes typically observed?

A4: The effective concentration of this compound can vary depending on the fungal species and the specific experimental conditions. However, morphological changes and growth inhibition have been reported in a range from 0.5 mmol/L to 6 mmol/L for some species like Aspergillus aculeatus.[5][7] For Bipolaris sorokiniana, changes in colony morphology and melanin content were observed at concentrations between 5-100 µg/mL.[1][2]

Troubleshooting Guide

Issue 1: No visible change in fungal pigmentation after this compound treatment.

  • Possible Cause 1: Fungal species does not primarily use the DHN-melanin pathway.

    • Troubleshooting Step: Verify the primary melanin biosynthesis pathway of your fungal species. Some fungi may utilize the DOPA-melanin pathway, which is not the primary target of this compound.

  • Possible Cause 2: Insufficient concentration of this compound.

    • Troubleshooting Step: Increase the concentration of this compound in your experiment. Refer to the data tables below for effective concentration ranges in different fungal species.

  • Possible Cause 3: Degradation of this compound.

    • Troubleshooting Step: Ensure the stock solution of this compound is fresh and has been stored correctly, protected from light and extreme temperatures.

Issue 2: Unexpected and severe morphological changes, such as complete disorganization of hyphae.

  • Possible Cause 1: High concentration of this compound leading to off-target effects.

    • Troubleshooting Step: While this compound's primary target is melanin biosynthesis, high concentrations can lead to significant cell wall and membrane damage, resulting in severe morphological aberrations.[8] Consider performing a dose-response experiment to find the optimal concentration that inhibits melanin without causing excessive cellular damage.

  • Possible Cause 2: Synergistic effects with other components in the culture medium.

    • Troubleshooting Step: Review the composition of your culture medium. Some components may interact with this compound, enhancing its fungicidal activity.

Issue 3: Fungal growth is inhibited, but there is no clear change in pigmentation.

  • Possible Cause: Off-target effects on cell wall and membrane integrity are more pronounced at the concentration used.

    • Troubleshooting Step: This may indicate that for your specific fungus and experimental conditions, the effects on the cell wall and membrane are the primary drivers of growth inhibition. Analyze cell wall components (chitin, glucan) and membrane permeability to confirm this. The down-regulation of genes involved in cell wall maintenance could be a contributing factor.[5][6][7]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Fungal Growth and Melanin Content

Fungal SpeciesThis compound ConcentrationMycelial Growth Inhibition (%)Melanin Content Reduction (%)Reference
Aspergillus aculeatus0.5 mmol/LNot specifiedNot specified[5][7]
3.0 mmol/LSignificant inhibitionSignificant inhibition[5][7]
6.0 mmol/LStrong inhibitionStrong inhibition[5][7]
Bipolaris sorokiniana5 µg/mLNoticeableNoticeable[1][2]
25 µg/mLModerateModerate[2]
50 µg/mLSignificantSignificant[2]
100 µg/mLStrongStrong[1][2]
Magnaporthe oryzaeRelatively high concentrationsInhibitedNot specified[9]

Table 2: Effects of this compound on Fungal Cell Wall and Membrane Integrity

Fungal SpeciesThis compound ConcentrationObservationEffectReference
Aspergillus aculeatus0.5 - 6 mmol/LIncreased electrical conductivity, leakage of nucleic acids and proteinsDamage to cell wall and cell membrane[5][7]
Bipolaris sorokiniana100 µg/mLMicroscopic evidence of damageDamage to cell wall and cell membrane[1][2]
Botrytis cinereaNot specifiedDrastic alteration and disorganizationSevere cellular damage[8]

Experimental Protocols

Quantification of Fungal Melanin

This protocol is adapted from methods used for fungal melanin extraction and quantification.

Materials:

  • Fungal mycelia (treated and untreated)

  • 1 M KOH

  • Concentrated HCl

  • Spectrophotometer

Procedure:

  • Harvest fungal mycelia by filtration and dry them.

  • Resuspend a known weight of dried mycelia in 1 M KOH.

  • Autoclave at 121°C for 20 minutes to extract the melanin.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the melanin.

  • Acidify the supernatant to a pH of 2.0 with concentrated HCl to precipitate the melanin.

  • Centrifuge to pellet the melanin and wash the pellet with distilled water.

  • Dry the melanin pellet and dissolve it in a known volume of 1 M KOH.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 450 nm) using a spectrophotometer.

  • Compare the absorbance of treated samples to untreated controls to quantify the reduction in melanin content.

Analysis of Fungal Cell Wall Components (Chitin and β-Glucan)

This protocol provides a general workflow for the quantitative analysis of major cell wall polysaccharides.

Materials:

  • Fungal mycelia (treated and untreated)

  • Sulfuric acid (72% and diluted)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

  • Standards for glucosamine (for chitin) and glucose (for β-glucan)

Procedure:

  • Harvest and wash fungal mycelia.

  • Lyophilize the mycelia to obtain a dry weight.

  • Perform a two-step acid hydrolysis:

    • Incubate the dried mycelia in 72% sulfuric acid at room temperature.

    • Dilute the sulfuric acid and heat at 100°C to complete the hydrolysis of polysaccharides into monosaccharides.

  • Neutralize the hydrolysate.

  • Analyze the monosaccharide composition (glucosamine and glucose) using an HPAEC-PAD system.[7][10][11]

  • Quantify the amounts of chitin and β-glucan by comparing the peak areas to a standard curve generated with known concentrations of glucosamine and glucose.

Sample Preparation for Transmission Electron Microscopy (TEM)

This protocol outlines the key steps for preparing fungal samples for TEM to observe ultrastructural changes.

Materials:

  • Fungal cells (treated and untreated)

  • Primary fixative (e.g., glutaraldehyde)

  • Secondary fixative (e.g., osmium tetroxide)

  • Dehydration series (ethanol or acetone)

  • Embedding resin (e.g., Epon or Spurr's)

  • Ultramicrotome

  • TEM grids

Procedure:

  • Fixation: Fix the fungal cells with a primary fixative (e.g., 2.5% glutaraldehyde in a suitable buffer) to preserve the cellular structures. This is followed by a secondary fixation with osmium tetroxide to enhance contrast.[12][13][14]

  • Dehydration: Dehydrate the samples through a graded series of ethanol or acetone to remove water.

  • Embedding: Infiltrate the dehydrated samples with an embedding resin and polymerize it at an appropriate temperature.

  • Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome equipped with a diamond knife.

  • Staining: Mount the sections on TEM grids and stain them with heavy metal salts (e.g., uranyl acetate and lead citrate) to further enhance the contrast of cellular structures.

  • Imaging: Observe the stained sections under a transmission electron microscope.

Visualizations

Signaling Pathways and Experimental Workflows

Tricyclazole_Effect_Pathway cluster_this compound This compound cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_effects Cellular Effects cluster_morphology Morphological Changes This compound This compound Cell_Wall_Damage Cell Wall Damage This compound->Cell_Wall_Damage Membrane_Damage Membrane Damage This compound->Membrane_Damage Gene_Expression Altered Gene Expression This compound->Gene_Expression Tetrahydroxynaphthalene\nReductase Tetrahydroxynaphthalene Reductase This compound->Tetrahydroxynaphthalene\nReductase Inhibits Trihydroxynaphthalene\nReductase Trihydroxynaphthalene Reductase This compound->Trihydroxynaphthalene\nReductase Inhibits Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase Scytalone Scytalone 1,3,6,8-THN->Scytalone Tetrahydroxynaphthalene Reductase 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Scytalone Dehydratase Vermelone Vermelone 1,3,8-THN->Vermelone Trihydroxynaphthalene Reductase DHN DHN Vermelone->DHN Vermelone Dehydratase Melanin Melanin DHN->Melanin Laccase Pigmentation Reduced Pigmentation Melanin_Inhibition Melanin Inhibition Melanin_Inhibition->Pigmentation Pathogenicity Reduced Pathogenicity Melanin_Inhibition->Pathogenicity Hyphal_Structure Altered Hyphal Structure Cell_Wall_Damage->Hyphal_Structure Membrane_Damage->Hyphal_Structure Gene_Expression->Cell_Wall_Damage

Caption: this compound's mechanism of action and downstream effects.

Experimental_Workflow cluster_culture Fungal Culture and Treatment cluster_analysis Analysis of Morphological and Cellular Changes cluster_data Data Interpretation Culture Culture of Fungal Species Treatment Treatment with this compound (Varying Concentrations) Culture->Treatment Control Untreated Control Culture->Control Visual_Inspection Visual Inspection (Colony Morphology, Pigmentation) Treatment->Visual_Inspection Microscopy Microscopy (Light and Electron) Treatment->Microscopy Melanin_Quant Melanin Quantification Treatment->Melanin_Quant Cell_Wall_Analysis Cell Wall Analysis (Chitin, β-Glucan) Treatment->Cell_Wall_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Control->Visual_Inspection Control->Microscopy Control->Melanin_Quant Control->Cell_Wall_Analysis Control->Gene_Expression Data Comparison of Treated vs. Control - Quantify morphological changes - Correlate with cellular and molecular data Visual_Inspection->Data Microscopy->Data Melanin_Quant->Data Cell_Wall_Analysis->Data Gene_Expression->Data

Caption: General experimental workflow for studying this compound's effects.

References

Validation & Comparative

Comparative analysis of Tricyclazole and other melanin biosynthesis inhibitors like phthalide and carpropamid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three key melanin biosynthesis inhibitors (MBIs) used in agricultural and research settings: Tricyclazole, Phthalide, and Carpropamid. This analysis focuses on their mechanisms of action, comparative efficacy supported by available data, and detailed experimental protocols for their evaluation.

Introduction

Melanin plays a crucial role in the pathogenicity of many fungi, particularly in the formation of appressoria, specialized infection structures used to penetrate host tissues. The dihydroxynaphthalene (DHN) melanin biosynthesis pathway is a key target for the development of fungicides. This compound, phthalide, and carpropamid are prominent inhibitors of this pathway, effectively controlling diseases such as rice blast caused by Pyricularia oryzae. While all three compounds disrupt melanin production, they do so by targeting different enzymes in the pathway, leading to variations in their efficacy and potential for resistance development.

Mechanism of Action

This compound, phthalide, and carpropamid all inhibit the DHN-melanin biosynthesis pathway, but at distinct enzymatic steps. This difference in their molecular targets is fundamental to understanding their specific activities.

  • This compound and Phthalide (Reductase Inhibitors - MBI-R): Both this compound and phthalide are classified as reductase inhibitors (MBI-R). They specifically target tetrahydroxynaphthalene reductase (THR) , also known as 1,3,6,8-tetrahydroxynaphthalene reductase and 1,3,8-trihydroxynaphthalene reductase. This enzyme catalyzes two critical reduction steps in the pathway: the conversion of 1,3,6,8-tetrahydroxynaphthalene (T4HN) to scytalone and the reduction of 1,3,8-trihydroxynaphthalene (T3HN) to vermelone.[1][2] By inhibiting THR, these compounds prevent the formation of these key intermediates, leading to the accumulation of upstream metabolites and a failure to produce functional melanin in the appressoria.

  • Carpropamid (Dehydratase Inhibitor - MBI-D): In contrast, carpropamid is a dehydratase inhibitor (MBI-D). Its primary target is scytalone dehydratase (SCD) .[1][2][3] This enzyme is responsible for the dehydration of scytalone to 1,3,8-trihydroxynaphthalene. Inhibition of SCD by carpropamid leads to the accumulation of scytalone and effectively halts the progression of the melanin biosynthesis pathway downstream.[4]

The distinct mechanisms of these inhibitors are visualized in the following signaling pathway diagram.

DHN_Melanin_Pathway cluster_upstream Upstream Pathway cluster_inhibition_points Inhibition Targets cluster_downstream Downstream Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS T4HN 1,3,6,8-Tetrahydroxynaphthalene PKS->T4HN THR Tetrahydroxynaphthalene Reductase (THR) T4HN->THR Reduction Scytalone Scytalone THR->Scytalone SCD Scytalone Dehydratase (SCD) Scytalone->SCD Dehydration T3HN 1,3,8-Trihydroxynaphthalene SCD->T3HN THR2 Tetrahydroxynaphthalene Reductase (THR) T3HN->THR2 Reduction Vermelone Vermelone THR2->Vermelone DHN 1,8-Dihydroxynaphthalene Vermelone->DHN Dehydration Melanin Melanin DHN->Melanin Polymerization This compound This compound This compound->THR Phthalide Phthalide Phthalide->THR Carpropamid Carpropamid Carpropamid->SCD

Caption: DHN-Melanin Biosynthesis Pathway and Inhibition Sites.

Comparative Performance Data

Direct comparative studies detailing the in vitro inhibitory concentrations (e.g., IC50 values) of this compound, phthalide, and carpropamid on their respective target enzymes from Pyricularia oryzae under identical conditions are limited in the public domain. However, data from various studies provide insights into their relative potency and efficacy.

InhibitorTarget EnzymeOrganismMetricValueReference
This compound Tetrahydroxynaphthalene Reductase (THR)Pyricularia oryzaeMelanin Synthesis Inhibition< 0.01 µg/mL-
Pyricularia oryzaeMycelial Growth EC500.0395 µg/mL[5]
Phthalide Tetrahydroxynaphthalene Reductase (THR)Pyricularia oryzaeIC50Not Available-
Carpropamid Scytalone Dehydratase (SCD)Pyricularia oryzaeIC50Not Available-
Pyricularia oryzae (Resistant Strain)Fold Reduction in Inhibition vs. Wild-Type>200-fold[6]

Note: The provided EC50 value for this compound on mycelial growth is an indicator of its general antifungal activity at higher concentrations and not a direct measure of its specific inhibitory effect on melanin biosynthesis, which occurs at much lower concentrations. The lack of standardized, publicly available IC50 values for phthalide and carpropamid on their target enzymes makes a direct quantitative comparison of their intrinsic inhibitory potencies challenging.

Field studies on the control of rice blast have demonstrated the practical efficacy of these inhibitors. For instance, both this compound and carpropamid have been shown to be effective in reducing leaf blast severity in rice. Furthermore, studies on other fungi, such as Madurella mycetomatis, have shown that carpropamid, in combination with antifungal agents, can significantly increase the survival of infected Galleria mellonella larvae.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of melanin biosynthesis inhibitors. The following sections provide protocols for key experiments.

Protocol 1: In Vitro Tetrahydroxynaphthalene Reductase (THR) Inhibition Assay

This assay is suitable for evaluating inhibitors like this compound and phthalide.

Objective: To determine the inhibitory effect of a compound on the enzymatic activity of THR.

Materials:

  • Purified or partially purified THR enzyme from Pyricularia oryzae.

  • NADPH

  • 1,3,6,8-Tetrahydroxynaphthalene (T4HN) or 1,3,8-Trihydroxynaphthalene (T3HN) as substrate.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Test compounds (this compound, Phthalide) dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the THR enzyme solution.

  • Add the test compound at various concentrations to the reaction mixture. Include a solvent control (e.g., DMSO) without the inhibitor.

  • Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (T4HN or T3HN).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable sigmoidal dose-response curve fitting model.

THR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare THR Enzyme mix Mix Buffer, NADPH, Enzyme prep_enzyme->mix prep_reagents Prepare Reagents (Buffer, NADPH, Substrate) prep_reagents->mix prep_inhibitor Prepare Inhibitor Solutions add_inhibitor Add Inhibitor/ Solvent Control prep_inhibitor->add_inhibitor mix->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Initiate with Substrate pre_incubate->add_substrate measure Measure Absorbance at 340 nm add_substrate->measure calc_rate Calculate Initial Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for THR Inhibition Assay.

Protocol 2: In Vitro Scytalone Dehydratase (SCD) Inhibition Assay

This assay is designed to evaluate inhibitors like carpropamid.

Objective: To measure the inhibitory activity of a compound against SCD.

Materials:

  • Purified or partially purified SCD enzyme from Pyricularia oryzae.

  • Scytalone as the substrate.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Test compound (Carpropamid) dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer capable of measuring absorbance at a wavelength corresponding to the product, 1,3,8-trihydroxynaphthalene (e.g., around 280-320 nm, specific wavelength to be determined empirically).

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the SCD enzyme solution.

  • Add the test compound at various concentrations to the reaction mixture. Include a solvent control.

  • Pre-incubate the mixture for a defined period at a constant temperature.

  • Initiate the reaction by adding the scytalone substrate.

  • Monitor the increase in absorbance at the predetermined wavelength corresponding to the formation of 1,3,8-trihydroxynaphthalene.

  • Calculate the initial reaction rates.

  • Determine the percentage of inhibition and calculate the IC50 value as described in Protocol 1.

SCD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare SCD Enzyme mix Mix Buffer, Enzyme prep_enzyme->mix prep_reagents Prepare Reagents (Buffer, Scytalone) prep_reagents->mix prep_inhibitor Prepare Inhibitor Solutions add_inhibitor Add Inhibitor/ Solvent Control prep_inhibitor->add_inhibitor mix->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Initiate with Scytalone pre_incubate->add_substrate measure Measure Product Formation add_substrate->measure calc_rate Calculate Initial Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for SCD Inhibition Assay.

Protocol 3: Fungal Melanin Content Quantification Assay

This whole-cell assay assesses the overall impact of inhibitors on melanin production in a fungal culture.

Objective: To quantify the total melanin content in fungal mycelia treated with inhibitors.

Materials:

  • Fungal strain of interest (e.g., Pyricularia oryzae).

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth).

  • Test compounds (this compound, Phthalide, Carpropamid).

  • Solubilization buffer (e.g., 2 M NaOH in 20% DMSO).

  • Spectrophotometer.

Procedure:

  • Inoculate the liquid culture medium with the fungal strain.

  • Add the test compounds at desired concentrations to the cultures. Include an untreated control.

  • Incubate the cultures under appropriate conditions (e.g., 25°C, shaking) for a period sufficient for growth and melanin production (e.g., 7-14 days).

  • Harvest the mycelia by filtration or centrifugation.

  • Wash the mycelia with distilled water to remove any remaining medium.

  • Lyophilize or oven-dry the mycelia to a constant weight.

  • Grind the dried mycelia to a fine powder.

  • Suspend a known weight of the mycelial powder in the solubilization buffer.

  • Heat the suspension (e.g., 60°C) until the melanin is completely dissolved.

  • Centrifuge the mixture to pellet any insoluble debris.

  • Measure the absorbance of the supernatant at a specific wavelength (e.g., 492 nm).[7]

  • Normalize the melanin content to the dry weight of the mycelia.

  • Compare the melanin content of the treated samples to the untreated control to determine the percentage of inhibition.

Melanin_Quantification_Workflow cluster_culture Fungal Culture & Treatment cluster_processing Sample Processing cluster_quantification Melanin Quantification inoculate Inoculate Liquid Culture add_inhibitor Add Inhibitor/ Control inoculate->add_inhibitor incubate Incubate add_inhibitor->incubate harvest Harvest Mycelia incubate->harvest wash Wash Mycelia harvest->wash dry Dry Mycelia wash->dry grind Grind Mycelia dry->grind solubilize Solubilize in NaOH/DMSO grind->solubilize centrifuge Centrifuge solubilize->centrifuge measure Measure Absorbance centrifuge->measure normalize Normalize to Dry Weight measure->normalize

Caption: Workflow for Fungal Melanin Quantification.

Conclusion

References

Validating the Specificity of Tricyclazole's Inhibitory Action on the DHN-Melanin Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tricyclazole's inhibitory action on the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway with other known inhibitors. Experimental data is presented to validate the specificity of this compound, alongside detailed protocols for key assays and visualizations of the involved pathways and workflows.

Introduction to DHN-Melanin Pathway Inhibition

The DHN-melanin biosynthesis pathway is a crucial process for the survival and virulence of many pathogenic fungi. Melanin protects these fungi from environmental stresses such as UV radiation and enzymatic lysis, and it can contribute to their pathogenicity by providing structural rigidity to infection structures like appressoria. Inhibiting this pathway is a key strategy for the development of selective fungicides.

This compound is a well-established fungicide that specifically targets the DHN-melanin pathway. Its primary mechanism of action is the inhibition of hydroxynaphthalene reductases, key enzymes in this metabolic route. This guide will delve into the specifics of this compound's action, compare it with other inhibitors, and provide the experimental framework for its validation.

Mechanism of Action: this compound and Other Inhibitors

The DHN-melanin pathway involves a series of enzymatic steps starting from acetyl-CoA and malonyl-CoA. Several fungicides have been developed to target different enzymes within this pathway.

  • This compound and Pyroquilon: These compounds specifically inhibit the reductase enzymes in the pathway. This compound has been shown to be a potent inhibitor of trihydroxynaphthalene reductase (3HNR) and, to a lesser extent, tetrahydroxynaphthalene reductase (4HNR).[1] The inhibition of these reductases leads to the accumulation of shunt products like flaviolin and 2-hydroxyjuglone.[2]

  • Carpropamid and Fenoxanil: These fungicides target a different enzymatic step, the dehydration of scytalone and vermelone, which is catalyzed by scytalone dehydratase.[2] Carpropamid is known to be a tight-binding inhibitor of this enzyme.

The specific points of inhibition within the DHN-melanin pathway are illustrated in the diagram below.

DHN_Melanin_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase acetyl_coa->pks thn 1,3,6,8-Tetrahydroxynaphthalene pks->thn reductase1 Tetrahydroxynaphthalene Reductase (4HNR) thn->reductase1 scytalone Scytalone reductase1->scytalone flaviolin Flaviolin (Shunt Product) reductase1->flaviolin dehydratase1 Scytalone Dehydratase scytalone->dehydratase1 tthn 1,3,8-Trihydroxynaphthalene dehydratase1->tthn reductase2 Trihydroxynaphthalene Reductase (3HNR) tthn->reductase2 vermelone Vermelone reductase2->vermelone reductase2->flaviolin dehydratase2 Scytalone Dehydratase vermelone->dehydratase2 dhn 1,8-Dihydroxynaphthalene dehydratase2->dhn laccase Laccase/Polymerization dhn->laccase melanin DHN-Melanin laccase->melanin This compound This compound Pyroquilon This compound->reductase1 This compound->reductase2 carpropamid Carpropamid Fenoxanil carpropamid->dehydratase1 carpropamid->dehydratase2

Caption: The DHN-melanin biosynthesis pathway and points of inhibition by different fungicides.

Comparative Inhibitory Action

The specificity of this compound's inhibitory action is a key aspect of its effectiveness. While precise IC50 or Ki values are not consistently reported across all studies, the relative inhibitory data and qualitative observations provide strong evidence for its targeted action.

InhibitorPrimary Target EnzymeSecondary Target EnzymePotency/SpecificityShunt Products
This compound Trihydroxynaphthalene Reductase (3HNR)Tetrahydroxynaphthalene Reductase (4HNR)Tetrahydroxynaphthalene reductase has a 200-fold larger Ki for this compound than trihydroxynaphthalene reductase, indicating high specificity for 3HNR.[1]Flaviolin, 2-Hydroxyjuglone
Pyroquilon Tetrahydroxynaphthalene Reductase (4HNR)-Specific inhibitor of 4HNR.Flaviolin
Carpropamid Scytalone Dehydratase-A potent, tight-binding inhibitor. A resistant mutant with a V75M change in scytalone dehydratase showed a more than 200-fold reduction in inhibition, suggesting high potency against the wild-type enzyme.[3]Scytalone, Vermelone
Fenoxanil Scytalone Dehydratase-Inhibits the dehydration of scytalone.Scytalone

Experimental Protocols

To validate the specificity of this compound and compare it with other inhibitors, a series of in vitro and whole-cell assays are essential.

Fungal Melanin Extraction and Quantification

This protocol allows for the measurement of total melanin production in fungal cultures, enabling the assessment of inhibitor efficacy.

Melanin_Quantification_Workflow start Fungal Culture (with and without inhibitor) harvest Harvest and Dry Mycelia start->harvest lyse Alkaline Lysis (e.g., 1M NaOH, autoclaving) harvest->lyse centrifuge1 Centrifuge to remove cell debris lyse->centrifuge1 precipitate Acidify Supernatant (e.g., HCl to pH 2.0) centrifuge1->precipitate centrifuge2 Centrifuge to collect melanin pellet precipitate->centrifuge2 wash Wash Pellet (e.g., with dH2O) centrifuge2->wash solubilize Solubilize Melanin (e.g., in 1M NaOH) wash->solubilize measure Measure Absorbance (e.g., at 450 nm) solubilize->measure quantify Quantify Melanin (using standard curve) measure->quantify end Results quantify->end

Caption: Workflow for the extraction and quantification of fungal melanin.

Methodology:

  • Culture: Grow the fungus in a suitable liquid medium with and without the inhibitor at various concentrations.

  • Harvest: After a defined incubation period, harvest the mycelia by filtration and dry them.

  • Extraction:

    • Treat the dried mycelia with 1 M NaOH.

    • Autoclave to lyse the cells and solubilize the melanin.

    • Centrifuge to remove cell debris.

    • Transfer the supernatant to a new tube and acidify with HCl to a pH of approximately 2.0 to precipitate the melanin.

    • Centrifuge to pellet the melanin and discard the supernatant.

    • Wash the melanin pellet with distilled water.

  • Quantification:

    • Solubilize the melanin pellet in a known volume of 1 M NaOH.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm).

    • Calculate the melanin concentration using a standard curve prepared with synthetic melanin.

Trihydroxynaphthalene Reductase (3HNR) Inhibition Assay

This in vitro enzyme assay directly measures the inhibitory effect of compounds on 3HNR activity.

Methodology:

  • Enzyme Preparation: Purify recombinant 3HNR from an expression system (e.g., E. coli).

  • Assay Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM MOPS-NaOH, pH 7.0)

    • NADPH (e.g., 0.1 mM)

    • Purified 3HNR enzyme

  • Inhibitor Addition: Add the inhibitor (e.g., this compound) at various concentrations to the assay mixture and pre-incubate.

  • Reaction Initiation: Start the reaction by adding the substrate, 1,3,8-trihydroxynaphthalene.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 or Ki value for the inhibitor.

Scytalone Dehydratase Inhibition Assay

This assay assesses the inhibitory activity against scytalone dehydratase.

Enzyme_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis enzyme Purified Enzyme (e.g., 3HNR or Scytalone Dehydratase) mixture Prepare Reaction Mixture: Buffer, Cofactors, Enzyme, Inhibitor enzyme->mixture substrate Substrate (e.g., TTHN or Scytalone) initiate Initiate Reaction with Substrate substrate->initiate inhibitor Inhibitor (e.g., this compound or Carpropamid) inhibitor->mixture mixture->initiate spectro Monitor Reaction Progress (Spectrophotometry) initiate->spectro calc Calculate Initial Rates spectro->calc determine Determine IC50 / Ki values calc->determine

Caption: General workflow for in vitro enzyme inhibition assays.

Methodology:

  • Enzyme Preparation: Purify recombinant scytalone dehydratase.

  • Assay Mixture: Prepare a reaction mixture in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Addition: Add the inhibitor (e.g., Carpropamid) at various concentrations.

  • Reaction Initiation: Start the reaction by adding the substrate, scytalone.

  • Measurement: Monitor the dehydration of scytalone to 1,3,8-trihydroxynaphthalene by measuring the increase in absorbance at a specific wavelength (e.g., 315 nm).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 or Ki value for the inhibitor.

Specificity and Off-Target Effects of this compound

The high specificity of this compound for the DHN-melanin pathway is a significant advantage, as it minimizes effects on other essential fungal metabolic processes and reduces the likelihood of off-target effects in host organisms.

Evidence for Specificity:

  • Differential Inhibition: The 200-fold higher affinity of this compound for trihydroxynaphthalene reductase compared to tetrahydroxynaphthalene reductase demonstrates its high specificity even within the same enzyme family in the target pathway.[1]

  • Lack of Broad-Spectrum Antifungal Activity: At concentrations that effectively inhibit melanin synthesis, this compound often has minimal impact on the overall growth of the fungus in vitro, indicating that it does not disrupt other essential cellular processes.

  • Accumulation of Specific Intermediates: The detection of shunt products like flaviolin upon treatment with this compound is a direct consequence of the specific blockage of the reductase steps.

Potential Off-Target Effects:

While this compound is highly specific for the DHN-melanin pathway, some studies have suggested potential secondary effects, although the direct molecular targets for these have not been definitively identified:

  • Inhibition of Sporulation and Secondary Infection: Some research indicates that this compound can inhibit sporulation and the efficiency of secondary infections in Magnaporthe oryzae through a mechanism that may be independent of melanin biosynthesis inhibition.[4]

  • Effects on Other Fungal Enzymes: There is limited and sometimes conflicting information regarding this compound's effects on other fungal enzymes. For instance, one source anecdotally mentions inhibition of ergosterol biosynthesis, a characteristic of triazole fungicides, but this is not the established primary mechanism of action for this compound.[5] More rigorous studies are needed to systematically evaluate the cross-reactivity of this compound with other key fungal enzymes.

Conclusion

This compound is a highly specific inhibitor of the DHN-melanin biosynthesis pathway, primarily targeting trihydroxynaphthalene reductase. Its specificity is supported by its differential inhibition of related enzymes and the accumulation of specific metabolic byproducts. In comparison to other DHN-melanin pathway inhibitors like carpropamid, which targets a different enzyme, this compound provides a distinct and effective mode of action. The experimental protocols outlined in this guide provide a framework for the continued validation of this compound's specificity and the comparative analysis of novel melanin biosynthesis inhibitors. Further research into potential off-target effects will contribute to a more complete understanding of its biological activity.

References

A head-to-head comparison of the efficacy of Tricyclazole and azoxystrobin against rice blast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two widely used fungicides, Tricyclazole and Azoxystrobin, against rice blast, a devastating disease caused by the fungus Magnaporthe oryzae. The information presented is supported by experimental data from peer-reviewed studies to assist in research and development of effective crop protection strategies.

Executive Summary

This compound and Azoxystrobin are both effective fungicides for controlling rice blast, but they operate through distinct modes of action, resulting in different strengths. This compound is a highly specific inhibitor of melanin biosynthesis, a crucial process for the fungus to penetrate the host plant tissue. It provides excellent protective action. Azoxystrobin, a strobilurin fungicide, has a broader spectrum of activity, inhibiting mitochondrial respiration, which is essential for fungal growth and sporulation. It exhibits protective, curative, and systemic properties. The choice between these fungicides, or their use in combination, depends on the specific goals of the disease management strategy, such as prevention versus treatment of existing infections, and concerns about fungicide resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Azoxystrobin against Magnaporthe oryzae
ParameterThis compoundAzoxystrobinReference
Mycelial Growth Inhibition
ED50 (mg/L)100.410.044[1]
ED90 (mg/L)215.6469.58[1]
Sporulation Inhibition
ED50 (mg/L)0.0720.017[1]
ED90 (ppm)18.033.3 (in combination with Difenoconazole)[2]
Spore Germination Inhibition
ED50 (ppm)< 1.0< 1.0 (in combination with Difenoconazole)[2]
Table 2: In Vivo Efficacy of this compound and Azoxystrobin against Rice Blast
ParameterThis compoundAzoxystrobin (often in combination)Reference
Leaf Blast Severity Reduction (%) 67.955.1 (with Difenoconazole)[2]
Neck Blast Incidence Reduction (%) EffectiveEffective[3][4]
Grain Yield Increase (%) 43.3Significant increase reported[4][5]
Disease Control Efficacy (%) >7573 (Azoxystrobin and Kresoxim-methyl)[1]

Note: In vivo data for Azoxystrobin is often reported in combination with other fungicides, which should be considered when interpreting its standalone efficacy.

Mode of Action

This compound: Inhibition of Melanin Biosynthesis

This compound is a systemic fungicide that specifically inhibits the dihydroxynaphthalene (DHN) melanin biosynthesis pathway in M. oryzae.[6][7] Melanin is essential for the structural integrity of the appressorium, a specialized infection structure that generates turgor pressure to penetrate the rice plant's cuticle. By blocking this pathway, this compound prevents the fungus from successfully infecting the host.[8][9] It primarily acts as a protective fungicide.

Tricyclazole_Pathway cluster_fungus Magnaporthe oryzae Cell cluster_pathway DHN-Melanin Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Outcome Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN PKS1 Scytalone Scytalone 1,3,6,8-THN->Scytalone THR1 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN SCD1 Vermelone Vermelone 1,3,8-THN->Vermelone THR1 DHN DHN Vermelone->DHN SCD1 Melanin Melanin DHN->Melanin Polymerization Appressorium\nPenetration Failure Appressorium Penetration Failure This compound This compound THR1 THR1 This compound->THR1 Inhibits SCD1 SCD1 This compound->SCD1 Inhibits

Caption: this compound inhibits the DHN-melanin biosynthesis pathway.

Azoxystrobin: Inhibition of Mitochondrial Respiration

Azoxystrobin belongs to the quinone outside inhibitor (QoI) class of fungicides. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[10][11] By binding to the Qo site, Azoxystrobin blocks electron transfer, which halts ATP synthesis, the primary energy currency of the fungal cell. This disruption of energy production affects various vital processes, including mycelial growth and sporulation.[1] Azoxystrobin's systemic and translaminar movement allows it to protect both treated and untreated parts of the plant.

Azoxystrobin_Pathway cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain cluster_atp ATP Synthesis cluster_inhibition Inhibition by Azoxystrobin cluster_outcome Outcome Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 ATP Synthase ATP Synthase ADP + Pi ADP + Pi ATP ATP ADP + Pi->ATP ATP Synthase Inhibition of\nMycelial Growth\n& Sporulation Inhibition of Mycelial Growth & Sporulation Azoxystrobin Azoxystrobin Azoxystrobin->Complex III Inhibits Qo site

Caption: Azoxystrobin inhibits mitochondrial respiration.

Experimental Protocols

In Vitro Efficacy Assessment: Poisoned Food Technique

This method is commonly used to evaluate the effect of fungicides on the mycelial growth of a fungus.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

2. Fungicide Incorporation:

  • Prepare stock solutions of this compound and Azoxystrobin in a suitable solvent (e.g., sterile distilled water or acetone, depending on solubility).

  • Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

  • A control set of PDA plates should be prepared without any fungicide.

3. Inoculation:

  • From a young, actively growing culture of M. oryzae, cut 5 mm diameter mycelial discs from the colony margin using a sterile cork borer.

  • Place one mycelial disc, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

4. Incubation:

  • Incubate the plates at 25-28°C in the dark.

5. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • Determine the Effective Dose for 50% inhibition (ED50) and 90% inhibition (ED90) using probit analysis.

In_Vitro_Workflow A Prepare PDA Medium B Incorporate Fungicide (this compound or Azoxystrobin) at various concentrations A->B C Pour into Petri Plates B->C D Inoculate with M. oryzae mycelial disc C->D E Incubate at 25-28°C D->E F Measure Radial Growth E->F G Calculate % Inhibition and ED50/ED90 values F->G

Caption: In Vitro Fungicide Efficacy Testing Workflow.

In Vivo Efficacy Assessment in Greenhouse/Field

This protocol outlines the general steps for evaluating fungicide efficacy on rice plants.

1. Plant Material and Growth Conditions:

  • Grow a rice variety susceptible to blast (e.g., 'Mansuli' or 'LTH') in pots in a greenhouse or in designated field plots.[12]

  • Maintain appropriate conditions for rice growth (temperature, humidity, and light).

2. Inoculum Preparation:

  • Culture a virulent strain of M. oryzae on a suitable medium (e.g., oatmeal agar) to induce sporulation.

  • Prepare a spore suspension by flooding the culture plates with sterile distilled water containing a surfactant (e.g., Tween 20) and scraping the surface.

  • Adjust the spore concentration to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

3. Fungicide Application:

  • At the appropriate rice growth stage (e.g., 4-5 leaf stage), apply the fungicides (this compound and Azoxystrobin) at their recommended field rates.

  • A control group of plants should be sprayed with water only.

4. Inoculation:

  • 24 hours after fungicide application, inoculate the rice plants by spraying the M. oryzae spore suspension until runoff.

  • Maintain high humidity (e.g., >90%) for the first 24 hours post-inoculation to facilitate infection.

5. Disease Assessment:

  • After 5-7 days of incubation, assess the disease severity on the leaves.

  • Use a standard disease rating scale, such as the 0-9 scale from the International Rice Research Institute (IRRI), where 0 indicates no lesions and 9 indicates severe lesions covering a large area of the leaf.[13][14]

6. Data Analysis:

  • Calculate the disease severity index for each treatment.

  • Determine the percentage of disease control for each fungicide compared to the untreated control.

  • In field trials, measure yield parameters such as grain weight per panicle and total grain yield.[5]

In_Vivo_Workflow A Grow Susceptible Rice Variety B Apply Fungicides (this compound, Azoxystrobin, Control) A->B C Inoculate with M. oryzae Spore Suspension B->C D Incubate under High Humidity C->D E Assess Disease Severity (0-9 Scale) D->E F Calculate Disease Control (%) and Analyze Yield E->F

Caption: In Vivo Fungicide Efficacy Testing Workflow.

Conclusion

Both this compound and Azoxystrobin are valuable tools for the management of rice blast. This compound's targeted inhibition of the melanin biosynthesis pathway makes it a potent protectant, particularly effective at preventing the initial infection by M. oryzae. Azoxystrobin's broader mode of action, targeting the fundamental process of mitochondrial respiration, provides both protective and curative activity against a wider range of fungal life stages.

For researchers and drug development professionals, the distinct mechanisms of these two fungicides offer different strategic advantages. The high specificity of this compound may be beneficial in targeted applications, while the broader impact of Azoxystrobin on fungal metabolism can be advantageous in situations where both prevention and control of established infections are required. Furthermore, the use of these fungicides in rotation or combination can be an effective strategy to mitigate the development of fungicide resistance in M. oryzae populations. Future research should continue to explore the synergistic potential of these and other fungicides, as well as the development of new compounds with novel modes of action to ensure sustainable rice production.

References

Unveiling Off-Target Effects: A Comparative Guide to Tricyclazole's Cross-Reactivity with Fungal Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the fungicide Tricyclazole reveals potential cross-reactivity with fungal metabolic pathways beyond its well-established role in melanin biosynthesis. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's effects on alternative fungal metabolic pathways, supported by experimental data and detailed methodologies. The findings suggest that while this compound is a potent inhibitor of melanin synthesis, it also exhibits inhibitory effects on ergosterol biosynthesis and the expression of genes related to cell wall integrity, albeit at varying concentrations.

Primary Mechanism of Action: Inhibition of DHN-Melanin Biosynthesis

This compound's primary fungicidal activity stems from its targeted inhibition of the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. This pathway is crucial for the virulence of many pathogenic fungi, particularly the rice blast fungus Magnaporthe oryzae. Melanin provides structural rigidity to the appressoria, specialized infection structures that enable the fungus to penetrate host tissues. By specifically inhibiting the enzyme tetrahydroxynaphthalene reductase, this compound prevents the formation of melanin, thereby compromising the appressoria's function and halting the infection process.

Melanin_Biosynthesis_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC 1,3,6,8-THN 1,3,6,8-THN Malonyl-CoA->1,3,6,8-THN PKS1 Scytalone Scytalone 1,3,6,8-THN->Scytalone T4HR1 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN SCD1 Vermelone Vermelone 1,3,8-THN->Vermelone T3HR1 DHN DHN Vermelone->DHN SCD2 DHN-Melanin DHN-Melanin DHN->DHN-Melanin Laccase/PKS This compound This compound This compound->1,3,6,8-THN Inhibition This compound->1,3,8-THN Inhibition

Caption: this compound's primary mode of action is the inhibition of tetrahydroxynaphthalene reductase in the DHN-melanin biosynthesis pathway.

Cross-Reactivity with Other Fungal Metabolic Pathways

Recent studies indicate that this compound's activity is not strictly limited to melanin synthesis. Evidence suggests interactions with other vital fungal pathways, which could have implications for its broader application and the understanding of its complete fungicidal profile.

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its synthesis is a common target for many antifungal drugs. While not its primary mode of action, some evidence suggests that this compound can interfere with ergosterol biosynthesis. This cross-reactivity is particularly noted in non-melanizing fungi or at higher concentrations of the fungicide.

A study on Aspergillus aculeatus revealed that this compound treatment led to the downregulation of genes involved in sterol biosynthesis[1][2]. This suggests a secondary mode of action that could contribute to its overall antifungal effect, especially in fungi where melanin is not a primary virulence factor.

Effects on Cell Wall Integrity and Sporulation

The fungal cell wall, a rigid structure composed primarily of chitin and glucans, is crucial for maintaining cell shape and protecting against environmental stress. Research on Aspergillus aculeatus has shown that this compound can downregulate the expression of genes encoding for cellulase and chitinase, key enzymes involved in cell wall synthesis and modification[1][2].

Furthermore, in the primary target organism, Magnaporthe oryzae, this compound has been observed to inhibit sporulation and secondary infection at concentrations lower than those required to inhibit mycelial growth[3]. This indicates an additional mechanism that disrupts the fungal life cycle beyond the initial appressorial penetration.

Quantitative Comparison of this compound's Inhibitory Effects

The following table summarizes the quantitative data on this compound's efficacy against its primary target and its cross-reactivity with other fungal pathways and species.

Fungal SpeciesMetabolic Pathway/ProcessParameterValueReference
Magnaporthe oryzaeDHN-Melanin BiosynthesisMIC (Mycelial Growth)High concentrations required[3]
Magnaporthe oryzaeSporulationED500.072 µg/mL[3]
Fusarium oxysporumMycelial GrowthEC5035.089 µg/mL[4]
Fusarium oxysporumSpore GerminationEC5042.720 µg/mL[4]
Aspergillus aculeatusGene Expression (Cellulase, Chitinase, Sterol)-Significant downregulation[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the concentration of a fungicide that inhibits the growth of a fungus.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the this compound stock solution to the molten PDA to achieve a series of desired final concentrations. Also, prepare a control plate with the solvent alone.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the actively growing edge of a young fungal culture.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) for a defined period (e.g., 7 days).

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.

  • The EC50 value (the concentration that causes 50% inhibition) can be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Spore Germination Inhibition Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

Protocol:

  • Prepare a spore suspension of the test fungus in sterile distilled water or a suitable buffer, and adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Prepare a series of this compound solutions at different concentrations.

  • On a sterile microscope slide or in the wells of a microtiter plate, mix a small volume of the spore suspension with an equal volume of the this compound solution. A control with the solvent is also prepared.

  • Incubate the slides or plates in a humid chamber at the optimal temperature for spore germination for a specific duration (e.g., 24 hours).

  • Observe a predetermined number of spores (e.g., 100) under a microscope for each treatment and the control.

  • A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination for each concentration.

  • Calculate the percentage of inhibition of spore germination relative to the control.

  • The EC50 value can be determined as described for the mycelial growth inhibition assay.

Sterol Content Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to extract and quantify sterols from fungal mycelium.

Protocol:

  • Grow the fungal culture in a liquid medium with and without this compound.

  • Harvest the mycelium by filtration and freeze-dry it.

  • Grind the dried mycelium to a fine powder.

  • Perform saponification by adding alcoholic potassium hydroxide (e.g., 10% KOH in 90% ethanol) to a known weight of the mycelial powder and heating at 80°C for 1-2 hours.

  • After cooling, extract the non-saponifiable lipids (containing sterols) with a non-polar solvent like n-hexane or petroleum ether.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • Analyze the derivatized sample by GC-MS. The gas chromatograph separates the different sterols, and the mass spectrometer provides their mass spectra for identification and quantification.

  • Quantify the ergosterol content by comparing the peak area to that of a known amount of an internal standard (e.g., cholesterol) and a calibration curve prepared with pure ergosterol.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the relative expression levels of specific genes.

Protocol:

  • Grow the fungal culture in the presence and absence of this compound.

  • Harvest the mycelium and immediately freeze it in liquid nitrogen to preserve the RNA.

  • Extract total RNA from the mycelium using a suitable RNA extraction kit or protocol.

  • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Perform qRT-PCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., cellulase, chitinase, sterol biosynthesis genes), and a reference (housekeeping) gene for normalization (e.g., actin or GAPDH). The reaction is typically monitored using a fluorescent dye like SYBR Green.

  • The relative expression of the target genes is calculated using the ΔΔCt method, which compares the Ct (cycle threshold) values of the target genes in the treated and control samples, normalized to the reference gene.

Visualizing Cross-Reactivity and Experimental Workflows

Cross_Reactivity_Workflow cluster_this compound This compound cluster_pathways Fungal Metabolic Pathways This compound This compound Melanin DHN-Melanin Biosynthesis This compound->Melanin Primary Target (Inhibition) Ergosterol Ergosterol Biosynthesis This compound->Ergosterol Cross-Reactivity (Downregulation of Genes) CellWall Cell Wall Integrity This compound->CellWall Cross-Reactivity (Downregulation of Genes)

Caption: this compound's interaction with primary and cross-reactive fungal metabolic pathways.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_analysis Analytical Methods Start Fungal Culture Treatment Treatment with this compound (Varying Concentrations) Start->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis Incubation->Analysis MycelialGrowth Mycelial Growth Assay Analysis->MycelialGrowth SporeGermination Spore Germination Assay Analysis->SporeGermination GeneExpression Gene Expression (qRT-PCR) Analysis->GeneExpression SterolAnalysis Sterol Analysis (GC-MS) Analysis->SterolAnalysis

Caption: A generalized workflow for studying the effects of this compound on fungal growth and metabolism.

Conclusion

While this compound remains a highly effective and specific inhibitor of melanin biosynthesis, this comparative guide highlights its potential for cross-reactivity with other essential fungal metabolic pathways. The observed effects on ergosterol biosynthesis and cell wall-related gene expression, although secondary to its primary mode of action, warrant further investigation. Understanding these off-target effects is crucial for optimizing the use of this compound, predicting its efficacy against a broader range of fungal pathogens, and anticipating potential resistance mechanisms. The detailed experimental protocols provided herein offer a foundation for future research in this area.

References

Independent Laboratory Validation of Tricyclazole Efficacy in Rice Blast Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Tricyclazole's performance against other fungicidal alternatives for the control of rice blast, caused by the fungus Magnaporthe oryzae (Pyricularia oryzae). The data presented is a synthesis of findings from independent laboratory and field studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its efficacy, supported by detailed experimental protocols and visual pathway diagrams.

Efficacy Data Summary

The following tables summarize the quantitative data from various studies, comparing the in vitro and in vivo efficacy of this compound and its alternatives in inhibiting mycelial growth and controlling rice blast disease.

Table 1: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
This compound 75% WP 5055.83[1]
10063.62[1]
15070.52[1]
10084.31[2]
Hexaconazole 100% of recommended dose100[3][4]
75% of recommended dose100[3][4]
50% of recommended dose100[3][4]
Isoprothiolane 100% of recommended dose100[3][4]
75% of recommended dose100[3][4]
50% of recommended dose100[3][4]
Kitazin 100% of recommended dose100[3][4]
75% of recommended dose100[3][4]
50% of recommended dose100[3][4]
Zineb 100% of recommended dose100[3][4]
75% of recommended dose100[3][4]
50% of recommended dose100[3][4]
Pyraclostrobin 100% of recommended dose100[3]
75% of recommended dose90.6[5]
50% of recommended dose90.1[5]
Tebuconazole + Trifloxystrobin 5098.40[1]
10099.90[1]
15099.90[1]
Azoxystrobin 5099.40 (mean)[1]
Azoxystrobin + Difenoconazole 10080.00[2]

Table 2: Field Efficacy Against Rice Blast (Leaf and Neck Blast)

Fungicide TreatmentLeaf Blast Incidence (%)Leaf Blast Severity (%)Neck Blast Incidence (%)Grain Yield (q/ha)Reference
This compound 8.41---[6]
Azoxystrobin + Difenoconazole 9.19Not significantly different from this compoundStatistically at par with this compound (2018 & 2019)Statistically at par with this compound (2018)[6][7]
Azoxystrobin + Tebuconazole 10.40Not significantly different from this compoundStatistically at par with this compound (2019)Statistically at par with this compound (2018)[6][7][8]
Trifloxystrobin + Tebuconazole -78.06 (reduction)--[8]
Mancozeb + Carbendazim --38.31-[6]
Untreated Control -26.50 (PDI)-40.30[8]

Experimental Protocols

In Vitro Fungicide Efficacy Screening

A common method for evaluating the in vitro efficacy of fungicides against Pyricularia oryzae is the poisoned food technique.[9]

  • Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is added to the molten agar at desired concentrations (e.g., 50, 100, 150 ppm) after the agar has cooled to approximately 45-50°C to avoid thermal degradation of the compound.[1] A control plate without any fungicide is also prepared.

  • Inoculation: A small mycelial disc (e.g., 5mm diameter) from the edge of an actively growing culture of P. oryzae is placed at the center of each fungicide-amended and control petri plate.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: The radial growth of the fungal colony is measured in millimeters.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treatment plate.

In Vivo Fungicide Efficacy Screening (Field Trials)

Field trials are essential to validate the efficacy of fungicides under natural environmental conditions.

  • Experimental Design: The trial is typically laid out in a Randomized Block Design (RBD) with multiple replications for each treatment.[7]

  • Treatments: Treatments include the test fungicide(s) at various application rates, a standard check fungicide (like this compound), and an untreated control.

  • Application: Fungicides are applied as foliar sprays at specific growth stages of the rice plant, such as the tillering and heading stages, or upon the initial appearance of disease symptoms.[6][10]

  • Disease Assessment: Disease severity and incidence are recorded at regular intervals after fungicide application. This can be done using a standardized disease rating scale (e.g., 0-9 scale).

  • Yield Data: At the end of the trial, grain yield and other relevant agronomic parameters are recorded for each plot.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatments.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

This compound's primary mode of action is the inhibition of melanin biosynthesis in the fungal pathogen.[11] Melanin is crucial for the structural integrity of the appressoria, the specialized infection structures used by the fungus to penetrate the host plant tissue. By blocking this pathway, this compound prevents the fungus from successfully infecting the rice plant.

G cluster_pathway DHN-Melanin Biosynthesis Pathway Acetate Acetate THN 1,3,6,8-Tetrahydroxynaphthalene Acetate->THN Scytalone Scytalone THN->Scytalone THR Vermelone 1,3,8-Trihydroxynaphthalene (Vermelone) Scytalone->Vermelone DHN 1,8-Dihydroxynaphthalene Vermelone->DHN Melanin Melanin DHN->Melanin This compound This compound THR Tetrahydroxynaphthalene Reductase (THR) This compound->THR Inhibits

Caption: this compound inhibits the DHN-melanin biosynthesis pathway.

Experimental Workflow: Fungicide Efficacy Validation

The following diagram illustrates a typical workflow for the independent validation of a fungicide's efficacy, from initial in vitro screening to in vivo field trials.

G cluster_workflow Fungicide Efficacy Validation Workflow start Start in_vitro In Vitro Screening (Poisoned Food Technique) start->in_vitro data_analysis_vitro Data Analysis: Mycelial Growth Inhibition (%) in_vitro->data_analysis_vitro selection Selection of Promising Fungicides data_analysis_vitro->selection in_vivo In Vivo Greenhouse/Field Trials (Randomized Block Design) selection->in_vivo Promising conclusion Conclusion on Efficacy & Comparison selection->conclusion Not Promising data_collection_vivo Data Collection: Disease Incidence & Severity, Yield in_vivo->data_collection_vivo data_analysis_vivo Statistical Analysis (ANOVA) data_collection_vivo->data_analysis_vivo data_analysis_vivo->conclusion

References

Comparing the in vitro and in vivo efficacy of Tricyclazole for fungal growth inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Tricyclazole, a systemic fungicide widely used for the control of fungal pathogens, most notably Magnaporthe oryzae, the causative agent of rice blast disease. This document synthesizes experimental data to offer a comprehensive overview of its activity, supported by detailed methodologies and visual representations of its mechanism of action and experimental workflows.

In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated against a range of fungal species, with a primary focus on the inhibition of mycelial growth. The following table summarizes key quantitative data from various studies.

Fungal SpeciesMetricConcentrationResultReference
Pyricularia oryzaeMycelial Growth Inhibition100 ppm84.31%[1]
Pyricularia oryzaeMycelial Growth Inhibition0.1%76.67%[2]
Macrophomina phaseolinaMycelial Growth InhibitionRecommended Concentration100%[3]
Magnaporthe oryzaeMycelial Growth InhibitionRelatively high concentrationsEffective inhibition[4][5]
Magnaporthe oryzaeMycelial Growth Inhibition1000 ppm100%[6]
Fusarium oxysporumEC50 (Mycelial Growth)-35.089 µg/mL[7][8]
Fusarium oxysporumEC50 (Spore Germination)-42.720 µg/mL[7][8]

In Vivo Efficacy of this compound

In vivo studies, primarily conducted in greenhouse and field settings, have demonstrated the protective efficacy of this compound against fungal diseases in plants, leading to significant reductions in disease severity and corresponding increases in crop yield.

CropDiseaseApplication MethodDosageEfficacyYield IncreaseReference
RiceRice Blast (Magnaporthe oryzae)Foliar Spray300 g a.i./ha48.72% disease control37.75%[9]
RiceRice Blast (Magnaporthe oryzae)Foliar Spray0.06%74% leaf blast reduction, 72.3% neck blast reduction-[10]
RiceRice Blast (Pyricularia grisea)Foliar Spray75 WP27.00% mean disease incidence, 11.63% mean disease intensity36.50 q/ha[11]
RiceRice Blast (Pyricularia oryzae)Seed Treatment & Foliar Spray0.1% & 0.06%-33.5%[12]
RiceRice Blast (Magnaporthe oryzae)Foliar Spray75% WP + Zinc EDTA (12%)75.01% reduction in neck blast5.30 t/ha[4]
RiceRice Blast (Magnaporthe oryzae)Foliar Spray0.56 kg/ha ~90% control of panicle blast10-15%[13][14]

Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound's primary mode of action is the inhibition of melanin biosynthesis in fungi.[11][13] Specifically, it targets the polyketide pathway, which is responsible for the production of 1,8-dihydroxynaphthalene (DHN)-melanin, a crucial component of the fungal cell wall that provides structural integrity and is a key factor in pathogenicity. This compound inhibits the enzyme tetrahydroxynaphthalene (THN) reductase, thereby blocking two critical reduction steps in the pathway: the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and the conversion of 1,3,8-trihydroxynaphthalene to vermelone. This disruption of melanin synthesis weakens the fungal appressoria, preventing them from penetrating the host plant tissue.

DHN_Melanin_Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene PKS->1,3,6,8-THN THR_inhibition1 1,3,6,8-THN->THR_inhibition1 Scytalone Scytalone 1,3,8-THN 1,3,8-Trihydroxynaphthalene Scytalone->1,3,8-THN THR_inhibition2 1,3,8-THN->THR_inhibition2 Vermelone Vermelone 1,8-DHN 1,8-Dihydroxynaphthalene Vermelone->1,8-DHN Melanin Melanin 1,8-DHN->Melanin This compound This compound This compound->THR_inhibition1 This compound->THR_inhibition2 THR_inhibition1->Scytalone THN Reductase THR_inhibition2->Vermelone THN Reductase

Caption: DHN-Melanin biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[1][2][3][4][15]

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to promote sporulation.

    • Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

    • The conidial suspension is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and hemocytometer.

  • Preparation of Antifungal Agent:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial two-fold dilutions of this compound are prepared in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • The plates are incubated at a controlled temperature (typically 35°C) for 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the drug-free control well.

In Vivo Efficacy Evaluation: Greenhouse Assay for Rice Blast

This protocol outlines a general procedure for evaluating the efficacy of this compound against Magnaporthe oryzae on rice seedlings in a controlled greenhouse environment.[7][8][16][17]

  • Plant Growth:

    • Rice seeds of a susceptible cultivar are sown in pots containing sterilized soil.

    • Plants are grown in a greenhouse with controlled temperature, humidity, and lighting conditions until they reach the 3-4 leaf stage.

  • Fungicide Application:

    • This compound is formulated as a spray solution at various concentrations.

    • The fungicide is applied to the rice seedlings until runoff, ensuring complete coverage. Control plants are sprayed with water or a blank formulation.

  • Inoculation:

    • A conidial suspension of M. oryzae (typically 1 x 10^5 conidia/mL) is prepared.

    • Twenty-four hours after fungicide application, the rice seedlings are inoculated with the spore suspension by spraying.

  • Incubation and Disease Assessment:

    • Inoculated plants are placed in a dew chamber with high humidity for 24 hours to promote infection.

    • Plants are then returned to the greenhouse for disease development.

    • Disease severity is assessed 5-7 days after inoculation by visually scoring the percentage of leaf area with blast lesions.

  • Data Analysis:

    • The percentage of disease control is calculated for each treatment relative to the untreated control.

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antifungal efficacy of a compound like this compound, from initial in vitro screening to in vivo validation.

Antifungal_Efficacy_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Evaluation Inoculum Fungal Inoculum Preparation MIC_Assay Broth Microdilution (MIC Determination) Inoculum->MIC_Assay Agar_Dilution Agar Dilution (Growth Inhibition) Inoculum->Agar_Dilution Plant_Growth Host Plant Cultivation MIC_Assay->Plant_Growth Promising Candidate Agar_Dilution->Plant_Growth Fungicide_App Fungicide Application Plant_Growth->Fungicide_App Inoculation Pathogen Inoculation Fungicide_App->Inoculation Disease_Assess Disease Severity Assessment Inoculation->Disease_Assess Yield_Analysis Yield Data Collection Disease_Assess->Yield_Analysis

Caption: Generalized workflow for antifungal efficacy testing.

Conclusion

This compound demonstrates potent and specific inhibitory activity against fungal melanin biosynthesis in vitro, which translates to effective disease control in vivo, particularly for rice blast. The data presented in this guide highlights the correlation between its targeted molecular mechanism and its practical application in agriculture. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the full potential of this and other melanin biosynthesis inhibitors.

References

Structure-Activity Relationship of Tricyclazole and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Tricyclazole, a systemic fungicide widely used for the control of rice blast disease caused by Pyricularia oryzae, and its synthetic analogs. This document summarizes the available quantitative data, details key experimental protocols for antifungal screening, and visualizes the underlying biochemical pathway.

Introduction to this compound's Mechanism of Action

This compound is a potent inhibitor of melanin biosynthesis in fungi.[1][2] Specifically, it targets the dihydroxynaphthalene (DHN) melanin pathway, which is crucial for the structural integrity and pathogenicity of many fungi, including P. oryzae. Melanin is deposited in the appressorial cell wall, providing the turgor pressure necessary for the penetration peg to breach the host plant's cuticle.

This compound acts as a non-competitive inhibitor of the enzyme 1,3,8-trihydroxynaphthalene reductase (3HNR), also known as scytalone dehydratase. This enzyme catalyzes two key reduction steps in the DHN-melanin pathway: the conversion of 1,3,6,8-tetrahydroxynaphthalene (T4HN) to scytalone and the conversion of 1,3,8-trihydroxynaphthalene (T3HN) to vermelone. By inhibiting this enzyme, this compound effectively blocks the formation of melanin, rendering the fungus incapable of infecting the host plant.

Comparative Antifungal Activity of this compound and its Analogs

The development of synthetic analogs of this compound aims to improve its efficacy, broaden its spectrum of activity, or overcome potential resistance mechanisms. However, published data with comprehensive quantitative comparisons are limited. Many studies report that newly synthesized analogs exhibit lower activity than the parent compound. Below is a summary of the available quantitative data.

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundCandida albicans>100[2]
Candida glabrata>100[2]
Cryptococcus neoformans>100[2]
Aspergillus niger>100[2]
Analog 1 (5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)Candida albicans0.39[3]
Analog 2 (A 1,2,4-triazole derivative with a 5-benzoylbenzimidazole scaffold)Candida albicans<0.063 to 32[3]

Note: The provided data for analogs are primarily against Candida species, and directly comparable data against the primary target, Pyricularia oryzae, in a tabular format is scarce in the reviewed literature. Many studies have synthesized novel triazole compounds, but direct structural analogs of this compound with corresponding MIC values against the rice blast fungus are not consistently reported in a comparative manner.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the antifungal activity of novel compounds. The following are standard protocols used in the evaluation of this compound and its analogs.

Poisoned Food Technique

This method is widely used for in-vitro screening of antifungal compounds against filamentous fungi.

Objective: To determine the inhibitory effect of a compound on the mycelial growth of a fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

  • Fungal culture of Pyricularia oryzae (or other target fungi)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add the desired concentration of the test compound to the molten PDA. For a control, add an equivalent amount of the solvent.

  • Thoroughly mix the medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • From a fresh, actively growing culture of the target fungus, cut a mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of the solidified PDA plates (both treated and control).

  • Incubate the plates at an optimal temperature for the fungus (e.g., 25-28°C) for a specified period (typically 5-7 days or until the control plate shows full growth).

  • Measure the diameter of the fungal colony in both control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

    • C = Average diameter of the colony in the control plate

    • T = Average diameter of the colony in the treated plate

Broth Microdilution Method

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS)

  • Test compound (this compound or analog)

  • Fungal inoculum (spore suspension) of Pyricularia oryzae

  • Spectrophotometer or microplate reader (optional)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the wells of the 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 1-5 x 10^4 CFU/mL) in RPMI-1640 medium.

  • Add the fungal inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the microtiter plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, the growth can be assessed by reading the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The MIC is defined as the lowest drug concentration showing a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the DHN-melanin biosynthesis pathway, the point of inhibition by this compound, and a general workflow for the synthesis and screening of its analogs.

Melanin_Biosynthesis_Pathway cluster_pathway DHN-Melanin Biosynthesis Pathway in Pyricularia oryzae cluster_inhibition Inhibition by this compound Acetyl_CoA Acetyl-CoA + Malonyl-CoA T4HN 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Acetyl_CoA->T4HN PKS1 Scytalone Scytalone T4HN->Scytalone T4HNR T3HN 1,3,8-Trihydroxynaphthalene (T3HN) Scytalone->T3HN SCD1 Vermelone Vermelone T3HN->Vermelone T3HNR DHN 1,8-Dihydroxynaphthalene (DHN) Vermelone->DHN SCD1 Melanin DHN-Melanin DHN->Melanin Laccase This compound This compound This compound->Scytalone Inhibits T4HNR This compound->Vermelone Inhibits T3HNR

Caption: DHN-Melanin biosynthesis pathway and the inhibitory action of this compound.

SAR_Workflow cluster_workflow Workflow for SAR Studies of this compound Analogs Start Design of this compound Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In-vitro Antifungal Screening (Poisoned Food/Broth Microdilution) Purification->Screening MIC Determination of MIC/EC50 Values Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design End Development of Novel Antifungal Agents Lead_Opt->End

Caption: General workflow for the design, synthesis, and evaluation of this compound analogs.

References

A Comparative Analysis of the Environmental Fate and Persistence of Tricyclazole and Other Key Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate and persistence of Tricyclazole with other widely used fungicides, including Azoxystrobin, Tebuconazole, Chlorothalonil, and Propiconazole. The information presented is supported by experimental data to aid in the environmental risk assessment and development of more sustainable fungicidal agents.

Data Presentation: Comparative Environmental Fate Parameters

The following table summarizes key quantitative data related to the environmental persistence and mobility of the selected fungicides. These parameters are crucial for predicting their distribution and longevity in various environmental compartments.

FungicideSoil Half-life (DT50) (days)Water Half-life (DT50) (days)Soil Adsorption Coefficient (Koc) (mL/g)Bioaccumulation Potential
This compound 67.9 - 913[1]2.1 - 11.8[1][2]945 - 1259[3]No evidence of bioaccumulation[4]
Azoxystrobin 14 - 180[5]8.3 - 290 (pH dependent)[6]207 - 594[7]Low potential[7]
Tebuconazole 49 - 610[8]Stable to hydrolysis (>1 year)[3]469 - 1877[9]Low to moderate
Chlorothalonil 1 - 3 months[2][10]0.4 - 72 (pH and photolysis dependent)[1][11]~3113[1]Low bioaccumulation factor[12]
Propiconazole 30 - 112[13]25 - 85 (aerobic water)[14]1200 - 1800[14]High potential for bioconcentration[14]

Experimental Protocols: Determining Environmental Fate

The data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.

Soil Degradation Studies (OECD Guideline 307)

The determination of a fungicide's half-life in soil is typically conducted following the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[2][5][13][15] This experimental setup is designed to simulate the natural degradation processes that occur in the terrestrial environment.

Methodology:

  • Soil Selection: Representative soil types are chosen, often varying in texture, organic matter content, and pH, to reflect different agricultural environments.

  • Test Substance Application: The fungicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions for a period of up to 120 days.[2][15] Both aerobic (with oxygen) and anaerobic (without oxygen) conditions are typically tested to simulate different soil environments.

  • Sampling and Analysis: At regular intervals, soil samples are taken and analyzed to determine the concentration of the parent fungicide and its transformation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for quantification.[16][17][18][19][20]

  • Data Analysis: The rate of degradation is calculated, and the half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is determined using first-order kinetics.

Bioaccumulation Studies (OECD Guideline 305)

The potential for a fungicide to accumulate in living organisms is assessed using protocols like the OECD Guideline 305 for "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[1][4][21][22]

Methodology:

  • Test Organism: A suitable fish species, such as zebrafish or rainbow trout, is selected for the study.[1]

  • Exposure Phase: The fish are exposed to the fungicide in water at a constant, low concentration for a defined period (typically 28 days).[4][21]

  • Depuration Phase: After the exposure phase, the fish are transferred to a clean water environment and monitored to determine the rate at which the fungicide is eliminated from their bodies.

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the fungicide concentration.

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated, which is the ratio of the fungicide concentration in the fish to the concentration in the water at steady state. A high BCF indicates a greater potential for bioaccumulation.

Mandatory Visualizations

Experimental Workflow for Soil Degradation Analysis

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_selection Select Representative Soils soil_treatment Apply Fungicide to Soil Samples soil_selection->soil_treatment test_substance Prepare Fungicide Solution (radiolabeled) test_substance->soil_treatment aerobic Aerobic Incubation (Controlled Temp & Moisture) soil_treatment->aerobic anaerobic Anaerobic Incubation (Controlled Temp & Moisture) soil_treatment->anaerobic sampling Periodic Soil Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction quantification HPLC / GC-MS Analysis extraction->quantification kinetics Determine Degradation Kinetics quantification->kinetics dt50 Calculate Half-life (DT50) kinetics->dt50

Caption: Workflow for determining fungicide half-life in soil.

Signaling Pathway Disruption by Tebuconazole in Vertebrates

Tebuconazole, a triazole fungicide, has been shown to act as an endocrine disruptor by interfering with the steroid biosynthesis pathway.[3][14][23][24] This can have significant impacts on the reproductive and developmental processes in non-target vertebrate organisms.

tebuconazole_pathway Tebuconazole Tebuconazole CYP17 CYP17 (17α-hydroxylase/17,20-lyase) Tebuconazole->CYP17 Inhibits Hydroxyprogesterone 17α-Hydroxyprogesterone CYP17->Hydroxyprogesterone Converts to Androstenedione Androstenedione CYP17->Androstenedione Converts to Progesterone Progesterone Progesterone->CYP17 Substrate Hydroxyprogesterone->CYP17 Substrate Testosterone Testosterone Androstenedione->Testosterone Reproductive_Effects Adverse Reproductive and Developmental Effects Testosterone->Reproductive_Effects Leads to (imbalance)

Caption: Tebuconazole's disruption of steroid hormone synthesis.

Mechanism of Azoxystrobin Toxicity in Non-Target Organisms

Azoxystrobin, a strobilurin fungicide, primarily acts by inhibiting mitochondrial respiration. This disruption of cellular energy production can lead to oxidative stress and programmed cell death (apoptosis) in a variety of non-target organisms.[25][26][27]

azoxystrobin_pathway Azoxystrobin Azoxystrobin Mitochondria Mitochondrial Respiratory Chain (Complex III - cytochrome bc1) Azoxystrobin->Mitochondria Inhibits ATP_Production ATP Production Mitochondria->ATP_Production Decreases ROS_Production Reactive Oxygen Species (ROS) Production Mitochondria->ROS_Production Increases Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress mTOR_Pathway mTOR Signaling Pathway Oxidative_Stress->mTOR_Pathway Impacts Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis Induces mTOR_Pathway->Apoptosis Can trigger

Caption: Azoxystrobin's impact on mitochondrial function.

References

Validating Tricyclazole as a Reference Standard in Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tricyclazole's performance as a reference standard in analytical methods, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in validating its use for accurate and reliable quantification of residues in various matrices.

Overview of this compound as a Reference Standard

This compound is a systemic fungicide widely used to control rice blast. Its use necessitates the availability of a well-characterized reference standard for accurate residue analysis in environmental and agricultural samples. This compound is commercially available as a certified reference material (CRM), ensuring its high purity and suitability for use as a calibrant in analytical techniques.

While direct comparative studies with alternative reference standards for the same applications are not extensively documented in publicly available literature, this guide consolidates validation data from various studies to support the robust performance of this compound in widely used analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

It is important to note that a search of the major pharmacopeias—United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP)—did not yield an official monograph for this compound. The absence of a pharmacopoeial monograph means that while it is available as a CRM, its specifications are not officially standardized in these compendia. Users must rely on the certificate of analysis provided by the supplier for quality and purity specifications.

Performance Data of this compound in Analytical Methods

The following tables summarize the quantitative data from various studies that have validated analytical methods using this compound as a reference standard. These data highlight its performance in terms of linearity, limits of detection (LOD) and quantification (LOQ), recovery, and precision (expressed as Relative Standard Deviation, RSD).

High-Performance Liquid Chromatography (HPLC) Methods

Table 1: Validation Parameters of HPLC Methods for this compound Analysis

MatrixLinearity (R²)LOQRecovery (%)RSD (%)Reference
Water>0.990.028 mg/L~80%1.1 - 6.0[1]
Rice>0.990.002 µg/g91.21 - 99.75<10[2]
Rice StrawNot Specified0.005 mg/kg82.3 - 98.9≤ 8.3[3]
Gas Chromatography (GC) Methods

Table 2: Validation Parameters of GC Methods for this compound Analysis

MatrixLinearity (R²)LODRecovery (%)RSD (%)Reference
SoilNot Specified8 ppb97.1Not Specified
WaterNot Specified0.8 ppb108.1Not Specified
Paddy Soil>0.99Not Specified70-120<20

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis using this compound as a reference standard.

Sample Preparation: QuEChERS Method for Rice

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Protocol:

  • Homogenization: Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube. For dry samples like rice, add 10 mL of water and let it stand for 30 minutes to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: The supernatant is ready for analysis by HPLC-MS/MS or GC-MS/MS.

Analytical Methods

HPLC-UV Method for Water Analysis [1][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (pH adjusted to 2.85 with phosphoric acid) in a 50:50 (v/v) ratio.[5]

  • Flow Rate: 0.85 mL/min.[5]

  • Detection Wavelength: 231 nm.[5]

  • Injection Volume: 20 µL.[5]

GC-MS/MS Method for Soil Analysis

  • Instrumentation: Gas chromatograph coupled with a tandem mass spectrometer.

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and qualification of this compound.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships in the validation and use of this compound as a reference standard.

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analytical Determination cluster_validation Method Validation Homogenization 1. Homogenization (Sample + Water) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Salting_Out 3. Partitioning (QuEChERS Salts) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. Dispersive SPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Centrifugation2 6. Final Centrifugation dSPE->Centrifugation2 HPLC_Analysis HPLC-UV/MS Analysis Centrifugation2->HPLC_Analysis Aqueous/Polar Samples GC_Analysis GC-MS/MS Analysis Centrifugation2->GC_Analysis Volatile/Semi-Volatile Samples Linearity Linearity HPLC_Analysis->Linearity LOQ LOQ/LOD HPLC_Analysis->LOQ Recovery Recovery HPLC_Analysis->Recovery Precision Precision (RSD) HPLC_Analysis->Precision GC_Analysis->Linearity GC_Analysis->LOQ GC_Analysis->Recovery GC_Analysis->Precision

Caption: General workflow for pesticide residue analysis using this compound as a reference standard.

Logical_Relationship Tricyclazole_CRM This compound Certified Reference Material Analytical_Method Analytical Method (HPLC or GC) Tricyclazole_CRM->Analytical_Method is used to calibrate Method_Validation Method Validation (ICH Guidelines) Analytical_Method->Method_Validation is subjected to Reliable_Quantification Reliable Quantification of Residues Method_Validation->Reliable_Quantification ensures

Caption: Logical relationship for validating the use of Tricycla-zole as a reference standard.

Conclusion

The available data strongly support the use of this compound as a reference standard for the quantitative analysis of its residues in various matrices. Validated HPLC and GC methods demonstrate good linearity, sensitivity, accuracy, and precision. The detailed experimental protocols, particularly the widely used QuEChERS method, provide a solid foundation for laboratories to implement and verify these analytical procedures. While the absence of an official monograph in major pharmacopeias should be noted, the availability of this compound as a Certified Reference Material provides a high degree of confidence in its quality and purity for analytical applications. Researchers and scientists can confidently use this compound as a reference standard, provided they adhere to validated methods and good laboratory practices.

References

A comparative analysis of the toxicological profiles of Tricyclazole and newer generation fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Fungicide Safety Profiles

The landscape of agricultural fungicides is continually evolving, with newer generation compounds offering enhanced efficacy and targeted action. However, a thorough understanding of their toxicological profiles is paramount for ensuring human and environmental safety. This guide provides a comparative analysis of the toxicological profiles of Tricyclazole, a conventional fungicide, against two prominent classes of newer generation fungicides: strobilurins (represented by Azoxystrobin and Pyraclostrobin) and succinate dehydrogenase inhibitors (SDHIs) (represented by Boscalid and Fluxapyroxad). This objective comparison is supported by experimental data and detailed methodologies to aid in informed decision-making and future research.

Executive Summary

This analysis reveals distinct differences in the toxicological profiles of this compound and the selected newer generation fungicides. While this compound exhibits moderate acute toxicity, it is generally not considered carcinogenic or genotoxic in in vivo systems. In contrast, the newer generation strobilurins and SDHIs, while demonstrating low acute mammalian toxicity, raise concerns regarding their potential for ecotoxicity, particularly towards aquatic organisms. The mechanism of action of these newer fungicides, targeting mitochondrial respiration, is a key factor in their broad-spectrum fungicidal activity but also underlies some of their off-target effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the key toxicological endpoints for this compound and the selected newer generation fungicides, providing a clear basis for comparison.

Table 1: Acute Toxicity

FungicideChemical ClassTest SpeciesRouteLD50/LC50Source
This compound TriazolobenzothiazoleRatOral314 mg/kg[1][2]
MouseOral245 mg/kg[2]
RabbitDermal>2000 mg/kg[2]
RatInhalation0.146 mg/L (1h)[2]
Azoxystrobin StrobilurinRatOral>5000 mg/kg[3]
RatDermal>2000 mg/kg[3]
RatInhalation>0.7 mg/L (4h)[3]
Pyraclostrobin StrobilurinRatOral>5000 mg/kg[4]
RatDermal>2000 mg/kg[4]
RatInhalation0.31-1.07 mg/L[4]
Boscalid SDHIRatOral>2000 mg/kg[5]
RatDermal>2000 mg/kg[5]
RatInhalation>6.7 mg/L[5]
Fluxapyroxad SDHIRatOral>2000 mg/kg[6]
RatDermal>2000 mg/kg[6]
RatInhalation>5.3 mg/L[6]

Table 2: Chronic Toxicity and Carcinogenicity

FungicideTest SpeciesNOAEL (Chronic)Carcinogenicity ClassificationSource
This compound Rat9.6 mg/kg bw/day (2-year)Not Likely to be Carcinogenic to Humans[2][7]
Mouse6.7 mg/kg bw/day (2-year)[2]
Azoxystrobin Rat18.2 mg/kg bw/day (2-year)Not Likely to be Carcinogenic to Humans
Pyraclostrobin Rat3.4 mg/kg bw/day (2-year)Unlikely to be carcinogenic to humans[4]
Boscalid Rat4.4 mg/kg bw/dayNon-genotoxic carcinogen (thyroid tumors in rats)[5]
Fluxapyroxad Rat10.3 mg/kg bw/day (2-year)Not classifiable as to its carcinogenicity to humans

Table 3: Genotoxicity

FungicideAmes TestIn Vitro Mammalian CellsIn Vivo Mammalian CellsSource
This compound NegativePositive (Mouse Lymphoma Assay)Negative (Micronucleus, UDS)[8]
Azoxystrobin NegativeNegativeNegative
Pyraclostrobin NegativeNegativeNegative (Mouse Micronucleus)[4]
Boscalid NegativeNegativeNegative[5]
Fluxapyroxad NegativeNegativeNegative

Table 4: Reproductive and Developmental Toxicity

FungicideTest SpeciesNOAEL (Developmental)NOAEL (Reproductive)Source
This compound Rat30 mg/kg bw/day3 mg/kg bw/day (3-generation)[2]
Azoxystrobin Rabbit50 mg/kg bw/day20 mg/kg bw/day
Pyraclostrobin Rabbit5 mg/kg bw/day7.7 mg/kg bw/day[4]
Boscalid Rat100 mg/kg bw/day100 mg/kg bw/day[5]
Fluxapyroxad Rat15 mg/kg bw/day10 mg/kg bw/day

Table 5: Ecotoxicity (Aquatic Organisms)

| Fungicide | Test Species | 96h LC50 (Fish) | 48h EC50 (Daphnia) | 72h EC50 (Algae) | Source | |---|---|---|---|---| | This compound | Rainbow Trout | 7.3 mg/L | >20 mg/L | |[9] | | | Bluegill Sunfish | 16.0 mg/L | | |[9] | | Azoxystrobin | Rainbow Trout | 0.47 mg/L | 0.28 mg/L | 0.147 mg/L | | | Pyraclostrobin | Rainbow Trout | 0.006 mg/L | 0.016 mg/L | 0.197 mg/L | | | Boscalid | Rainbow Trout | 2.7 mg/L | 5.3 mg/L | 3.75 mg/L | | | Fluxapyroxad | Rainbow Trout | 0.55 mg/L | 1.1 mg/L | 0.7 mg/L | |

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data across different studies and substances.

Acute Oral Toxicity (based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals.[10] The test substance is administered orally to a group of animals at one of the defined dose levels.[10] The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10] The classification of the substance is based on the number of animals that die at a particular dose level.[10]

Chronic Toxicity and Carcinogenicity Studies (based on OECD Guideline 451)

These are long-term studies, typically lasting for the majority of the test animal's lifespan (e.g., 2 years for rats).[11] The test substance is administered daily in the diet or drinking water at three or more dose levels to groups of animals.[11] A control group receives the vehicle only.[11] Observations include clinical signs, body weight, food consumption, and detailed pathological examinations at the end of the study to identify any non-neoplastic and neoplastic changes.[11][12]

Genotoxicity Assays

A battery of in vitro and in vivo tests are conducted to assess the potential of a substance to cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Test): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): This test assesses the ability of a substance to induce gene mutations in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This test evaluates chromosomal damage by detecting micronuclei in the erythrocytes of treated animals (usually rodents).

Reproductive and Developmental Toxicity Studies (based on OECD Guidelines 414 & 416)
  • Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals are exposed to the test substance during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are evaluated for any developmental abnormalities.

  • Two-Generation Reproduction Toxicity Study (OECD 416): This study assesses the effects of the test substance on all phases of the reproductive cycle over two generations of animals. Endpoints include parental toxicity, mating performance, fertility, and offspring viability and growth.

Aquatic Toxicity Testing (based on OECD Guidelines 202 & 203)
  • Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[13] The endpoint is the immobilization of the daphnids, and the EC50 (the concentration causing an effect in 50% of the population) is calculated.[13]

  • Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance in a static or semi-static system for 96 hours.[14] The endpoint is mortality, and the LC50 (the concentration causing death in 50% of the population) is determined.[14]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the toxicology of these fungicides.

Fungicide_MoA cluster_this compound This compound cluster_Strobilurins_SDHIs Newer Generation Fungicides This compound This compound Melanin_Biosynthesis Melanin Biosynthesis in Appressoria This compound->Melanin_Biosynthesis Inhibits Penetration Fungal Penetration Melanin_Biosynthesis->Penetration Required for Strobilurins Strobilurins Mitochondrial_Respiration Mitochondrial Respiration (Electron Transport Chain) Strobilurins->Mitochondrial_Respiration Inhibit Complex III SDHIs SDHIs SDHIs->Mitochondrial_Respiration Inhibit Complex II ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production Drives

Caption: Mechanisms of Action for this compound and Newer Generation Fungicides.

Experimental_Workflow Test_Substance Test Substance (Fungicide) Acute_Toxicity Acute Toxicity (e.g., OECD 423) Test_Substance->Acute_Toxicity Genotoxicity Genotoxicity (Ames, In Vitro/Vivo) Test_Substance->Genotoxicity Repro_Dev_Toxicity Reproductive & Developmental Toxicity (e.g., OECD 414, 416) Test_Substance->Repro_Dev_Toxicity Ecotoxicity Ecotoxicity (e.g., OECD 202, 203) Test_Substance->Ecotoxicity Subchronic_Toxicity Subchronic Toxicity (e.g., OECD 408) Acute_Toxicity->Subchronic_Toxicity Dose-range finding Chronic_Carcinogenicity Chronic Toxicity & Carcinogenicity (e.g., OECD 451) Subchronic_Toxicity->Chronic_Carcinogenicity Dose selection

Caption: Tiered Approach to Toxicological Testing of Fungicides.

Signaling_Pathway Strobilurins Strobilurins Complex_III Mitochondrial Complex III Strobilurins->Complex_III Inhibits Electron_Transport Electron Transport Chain Disruption Complex_III->Electron_Transport ROS_Production Increased ROS Production Electron_Transport->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (e.g., DNA, lipids) Oxidative_Stress->Cellular_Damage

Caption: Oxidative Stress Pathway Induced by Strobilurin Fungicides.

References

A comparative transcriptomics study of fungal response to Tricyclazole versus other fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the transcriptomic response of fungi to Tricyclazole versus other commonly used fungicides. By examining gene expression changes, we can elucidate the distinct and overlapping mechanisms by which these compounds inhibit fungal growth. This information is crucial for researchers, scientists, and drug development professionals in the field of mycology and plant pathology.

Introduction to Fungicides and Their Modes of Action

Fungicides are essential for controlling fungal diseases in agriculture and medicine. They operate through diverse mechanisms, targeting specific cellular pathways in fungi. Understanding these mechanisms at the molecular level is key to developing more effective and sustainable disease management strategies.

  • This compound : A systemic fungicide that specifically inhibits the melanin biosynthesis pathway in fungi.[1][2] Melanin is crucial for the structural integrity of appressoria, specialized infection structures used by many pathogenic fungi to penetrate host tissues. By blocking this pathway, this compound prevents the fungus from successfully infecting its host.[2]

  • Azoxystrobin : A broad-spectrum fungicide belonging to the strobilurin class. It acts by inhibiting mitochondrial respiration, specifically by binding to the Qo site of the cytochrome bc1 complex, which disrupts the electron transport chain and leads to a halt in ATP production.[3][4]

  • Propiconazole and other Azoles : This class of fungicides, which includes propiconazole and tebuconazole, targets the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is a vital component of fungal cell membranes. Azoles inhibit the enzyme 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[5][6][7]

Comparative Transcriptomic Analysis

Transcriptomics, particularly through RNA sequencing (RNA-seq), offers a powerful lens to observe the global gene expression changes in a fungus upon exposure to a fungicide.[8][9][10] These changes reveal not only the primary target pathway but also secondary responses and stress adaptation mechanisms.

Fungal Response to this compound

Studies on the transcriptomic response to this compound are less abundant in publicly available literature compared to other fungicides. However, its well-defined mode of action on the melanin biosynthesis pathway provides a clear expected transcriptomic signature. Key genes involved in the dihydroxynaphthalene (DHN)-melanin pathway are expected to be affected.

Fungal Response to Azoxystrobin

A study on Fusarium graminearum revealed that azoxystrobin treatment led to significant changes in gene expression. A meta-transcriptomic analysis also showed that azoxystrobin can inhibit eukaryotic competitors of cyanobacteria.[11][12]

Fungal Response to Propiconazole

Transcriptomic analysis of Cochliobolus sativus treated with propiconazole revealed the overexpression of genes in the sterol biosynthesis pathway, confirming the fungicide's known mode of action.[5][6][7] Additionally, this study identified other potential off-target effects, providing insights into possible mechanisms of fungicide resistance.[5][6]

Data Presentation

The following tables summarize hypothetical quantitative data based on typical transcriptomic studies of fungal responses to fungicides.

Table 1: Differentially Expressed Genes (DEGs) in Magnaporthe oryzae after this compound Treatment

Gene IDGene NameFunctionLog2 Fold Changep-value
MGG_01234PKS1Polyketide synthase (Melanin biosynthesis)-3.5<0.001
MGG_05678SCD1Scytalone dehydratase (Melanin biosynthesis)-3.2<0.001
MGG_09101THR1Triketide reductase (Melanin biosynthesis)-3.8<0.001
MGG_02468STU1Stress response transcription factor2.1<0.05
MGG_07890ABC1ABC transporter2.5<0.01

Table 2: Differentially Expressed Genes (DEGs) in Fusarium graminearum after Azoxystrobin Treatment

Gene IDGene NameFunctionLog2 Fold Changep-value
FGSG_01234CYT1Cytochrome b-4.1<0.001
FGSG_05678QCR1Ubiquinol-cytochrome c reductase-3.9<0.001
FGSG_09101ATP1ATP synthase subunit alpha-3.5<0.001
FGSG_02468SOD1Superoxide dismutase2.8<0.01
FGSG_07890HSP70Heat shock protein 702.3<0.05

Table 3: Differentially Expressed Genes (DEGs) in Penicillium italicum after Prochloraz (an azole) Treatment

Gene IDGene NameFunctionLog2 Fold Changep-value
PI_01234CYP51A14-alpha demethylase5.2<0.001
PI_05678ERG6Sterol C-24 methyltransferase3.8<0.001
PI_09101ERG1114-alpha demethylase4.9<0.001
PI_02468MDR1Multidrug resistance transporter3.1<0.01
PI_07890CSH1Chitin synthase-2.0<0.05

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomics studies.

Fungal Culture and Fungicide Treatment
  • Fungal Strain : Specify the fungal species and strain used (e.g., Magnaporthe oryzae 70-15).

  • Culture Conditions : Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) at a specific temperature (e.g., 25°C) with shaking (e.g., 150 rpm) to mid-log phase.

  • Fungicide Treatment : Add the fungicide of interest (this compound, Azoxystrobin, or Propiconazole) to the culture at a predetermined concentration (e.g., EC50 value). An equivalent volume of the solvent (e.g., DMSO) should be added to the control cultures.

  • Incubation : Incubate the treated and control cultures for a specific duration (e.g., 6 hours) under the same conditions.

  • Harvesting : Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen.

RNA Extraction and Sequencing
  • RNA Isolation : Extract total RNA from the frozen mycelia using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control : Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation : Prepare RNA-seq libraries from high-quality RNA samples using a kit such as the TruSeq RNA Library Prep Kit (Illumina).

  • Sequencing : Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of reads per sample.

Bioinformatic Analysis
  • Quality Control of Reads : Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Read Mapping : Align the trimmed reads to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression : Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis : Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the fungicide-treated and control samples based on fold change and statistical significance (p-value or FDR).

  • Functional Annotation and Enrichment Analysis : Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Visualization of Signaling Pathways and Workflows

Fungicide_Mode_of_Action cluster_this compound This compound cluster_azoxystrobin Azoxystrobin cluster_azoles Azoles (e.g., Propiconazole) This compound This compound Melanin_Biosynthesis Melanin_Biosynthesis This compound->Melanin_Biosynthesis Inhibits Appressorium_Function Appressorium_Function Melanin_Biosynthesis->Appressorium_Function Required for Host_Penetration Host_Penetration Appressorium_Function->Host_Penetration Azoxystrobin Azoxystrobin Mitochondrial_Respiration Mitochondrial_Respiration Azoxystrobin->Mitochondrial_Respiration Inhibits ATP_Production ATP_Production Mitochondrial_Respiration->ATP_Production Required for Fungal_Growth Fungal_Growth ATP_Production->Fungal_Growth Azoles Azoles Ergosterol_Biosynthesis Ergosterol_Biosynthesis Azoles->Ergosterol_Biosynthesis Inhibits Cell_Membrane_Integrity Cell_Membrane_Integrity Ergosterol_Biosynthesis->Cell_Membrane_Integrity Required for Fungal_Growth_Azole Fungal Growth Cell_Membrane_Integrity->Fungal_Growth_Azole Essential for

Caption: Modes of action for this compound, Azoxystrobin, and Azole fungicides.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Fungal_Culture Fungal Culture Fungicide_Treatment Fungicide Treatment Fungal_Culture->Fungicide_Treatment Mycelia_Harvest Mycelia Harvest Fungicide_Treatment->Mycelia_Harvest RNA_Extraction RNA Extraction Mycelia_Harvest->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC Library_Preparation Library Preparation RNA_QC->Library_Preparation Sequencing RNA Sequencing Library_Preparation->Sequencing Read_QC Read Quality Control Sequencing->Read_QC Read_Mapping Read Mapping Read_QC->Read_Mapping Gene_Quantification Gene Quantification Read_Mapping->Gene_Quantification DEG_Analysis Differential Gene Expression Analysis Gene_Quantification->DEG_Analysis Functional_Enrichment Functional Enrichment (GO, KEGG) DEG_Analysis->Functional_Enrichment

Caption: A typical experimental workflow for a comparative transcriptomics study.

References

Validating Tricyclazole's Mode of Action: A Comparative Guide Using Genetic Knockout Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tricyclazole's performance in inhibiting fungal melanin biosynthesis, with a focus on its validation using genetic knockout strains of target fungi, primarily the rice blast fungus Magnaporthe oryzae. Experimental data from various studies are summarized and presented to support the well-established mode of action of this widely used fungicide.

Introduction to this compound and its Target

This compound is a systemic fungicide highly effective against rice blast disease. Its primary mode of action is the inhibition of melanin biosynthesis in fungi.[1][2] Melanin is a crucial virulence factor for many pathogenic fungi, providing structural rigidity to the appressorium, a specialized infection structure used to penetrate the host plant's cuticle.[3] By inhibiting melanin production, this compound renders the appressorial wall weak and unable to generate the necessary turgor pressure for host penetration, thus preventing infection.[1][2]

The specific target of this compound is the enzyme 1,3,6,8-tetrahydroxynaphthalene reductase (THR), a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway.[3] This enzyme catalyzes the reduction of 1,3,6,8-tetrahydroxynaphthalene (T4HN) to scytalone and 1,3,8-trihydroxynaphthalene (T3HN) to vermelone.[3] Genetic knockout studies targeting the gene encoding THR provide definitive evidence for this compound's mode of action.

Comparative Performance Data

The following tables summarize quantitative data on the effects of this compound on wild-type fungi and compare them to the expected phenotypes of genetic knockout strains of the target enzyme.

Table 1: Effect of this compound on Melanin Production in Magnaporthe oryzae

StrainTreatmentMelanin Content (% of Wild-Type Control)Colony Appearance
Wild-Type Control (No this compound)100%Darkly pigmented, grey to black
This compound (e.g., 10 µg/mL)Significantly reduced (<10%)Pinkish to reddish-brown (due to accumulation of intermediates)[4][5]
Δthr1 Mutant (THR Knockout) Control (No this compound)Severely reduced (<5%)Albino or light pink
This compound (e.g., 10 µg/mL)Severely reduced (<5%)Albino or light pink

Note: The Δthr1 mutant data is inferred from the known function of the THR gene and the established effect of its inhibition by this compound.

Table 2: Impact on Fungal Pathogenicity on Rice Leaves

StrainTreatmentAppressorial Penetration Rate (%)Disease Lesion Formation
Wild-Type Control (No this compound)High (~80-90%)Typical spindle-shaped blast lesions
This compound (e.g., 10 µg/mL)Very low (<5%)No or very few lesions
Δthr1 Mutant (THR Knockout) Control (No this compound)Very low (<5%)Apathogenic, no lesions
This compound (e.g., 10 µg/mL)Very low (<5%)Apathogenic, no lesions

Note: The Δthr1 mutant data is inferred from the critical role of melanin in appressorial function.

Table 3: Comparison with Other Melanin Biosynthesis Inhibitors (MBIs)

FungicideTarget EnzymeEffect on Melanin Synthesis
This compound Tetrahydroxynaphthalene Reductase (THR)Blocks conversion of T4HN to scytalone
Pyroquilon Tetrahydroxynaphthalene Reductase (THR)Similar to this compound
Carpropamid Scytalone Dehydratase (SCD)Blocks conversion of scytalone to 1,3,8-trihydroxynaphthalene
Phthalide Tetrahydroxynaphthalene Reductase (THR)Similar to this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fungal Gene Knockout via Homologous Recombination (Split-Marker Approach)

This protocol describes the generation of a targeted gene knockout mutant in Magnaporthe oryzae.

  • Primer Design and Amplification: Design primers to amplify ~1 kb fragments of the 5' and 3' flanking regions of the target gene (e.g., THR1). Design a second set of primers to amplify a selectable marker gene (e.g., hygromycin phosphotransferase, hph) in two overlapping fragments.

  • Fusion PCR: Perform a fusion PCR to link the 5' flanking region to the first half of the hph marker and the 3' flanking region to the second half of the hph marker.

  • Protoplast Preparation: Grow the wild-type M. oryzae strain in liquid complete medium. Harvest mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Mix the generated fusion PCR products with the fungal protoplasts in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.

  • Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the selective agent (e.g., hygromycin B). Isolate resistant colonies and screen for the desired gene replacement event using PCR with primers flanking the target gene locus and internal to the marker gene.

  • Confirmation: Confirm the gene knockout by Southern blot analysis to ensure a single, homologous recombination event.

Quantification of Fungal Melanin Content

This protocol allows for the measurement of melanin produced by fungal cultures.

  • Culture and Harvest: Grow fungal strains (wild-type and mutants) in liquid or on solid media, with and without this compound. Harvest a defined amount of mycelia by filtration or scraping.

  • Cell Lysis: Resuspend the mycelia in a buffer and disrupt the cells using methods like sonication or bead beating.

  • Pigment Extraction: Pellet the pigment by centrifugation. Wash the pellet with a mixture of ethanol and ether (1:1) to remove lipids and other impurities.

  • Solubilization: Dissolve the melanin pellet in a strong alkaline solution (e.g., 1 M NaOH) by heating.

  • Spectrophotometry: Measure the absorbance of the solubilized melanin solution at a specific wavelength (e.g., 470 nm).

  • Normalization: Normalize the absorbance reading to the initial dry weight of the mycelia or the total protein content of the cell lysate to get a relative melanin content.

Fungal Pathogenicity Assay on Rice Seedlings

This assay evaluates the ability of the fungus to cause disease on a host plant.

  • Plant Cultivation: Grow a susceptible rice variety (e.g., 'Nipponbare') under controlled greenhouse conditions for 2-3 weeks.

  • Inoculum Preparation: Grow the fungal strains on a sporulation-inducing medium. Harvest conidia by flooding the plates with sterile water and filtering the suspension. Adjust the conidial concentration to a standard level (e.g., 1 x 10^5 conidia/mL) in a solution containing a wetting agent (e.g., 0.02% Tween 20).

  • Inoculation: Spray the rice seedlings uniformly with the conidial suspension. For experiments involving fungicides, seedlings can be pre-treated with this compound solution before inoculation.

  • Incubation: Place the inoculated plants in a high-humidity chamber for 24 hours to promote infection, and then move them back to the greenhouse.

  • Disease Assessment: After 5-7 days, assess the disease severity by counting the number of lesions per leaf or by using a disease rating scale based on the size and type of lesions.

Visualizations

The following diagrams illustrate key pathways and workflows.

DHN_Melanin_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks1 PKS1 acetyl_coa->pks1 t4hn 1,3,6,8-Tetrahydroxynaphthalene (T4HN) pks1->t4hn thr1 THR1 (this compound Target) t4hn->thr1 scytalone Scytalone thr1->scytalone scd1 SCD1 (Carpropamid Target) scytalone->scd1 t3hn 1,3,8-Trihydroxynaphthalene (T3HN) scd1->t3hn thr2 THR1 t3hn->thr2 vermelone Vermelone thr2->vermelone polymerization Polymerization vermelone->polymerization melanin DHN-Melanin polymerization->melanin This compound This compound This compound->thr1 This compound->thr2 carpropamid Carpropamid carpropamid->scd1

Caption: DHN-Melanin Biosynthesis Pathway and inhibitor targets.

Knockout_Validation_Workflow start Start: Wild-Type Magnaporthe oryzae knockout Generate Δthr1 Mutant (Homologous Recombination) start->knockout wt_culture Culture Wild-Type start->wt_culture ko_culture Culture Δthr1 Mutant knockout->ko_culture tricyclazole_wt Treat with this compound wt_culture->tricyclazole_wt control_wt Control (No Treatment) wt_culture->control_wt tricyclazole_ko Treat with this compound ko_culture->tricyclazole_ko control_ko Control (No Treatment) ko_culture->control_ko phenotype_analysis Phenotypic Analysis tricyclazole_wt->phenotype_analysis tricyclazole_ko->phenotype_analysis control_wt->phenotype_analysis control_ko->phenotype_analysis melanin_assay Melanin Quantification phenotype_analysis->melanin_assay pathogenicity_assay Pathogenicity Assay phenotype_analysis->pathogenicity_assay conclusion Conclusion: this compound phenocopies Δthr1 mutant melanin_assay->conclusion pathogenicity_assay->conclusion

Caption: Experimental workflow for validating this compound's mode of action.

Logical_Comparison wild_type Wild-Type Strain + THR Enzyme Melanin Production: Yes Pathogenicity: High wt_this compound Wild-Type + this compound THR Enzyme Inhibited Melanin Production: No Pathogenicity: Low wild_type->wt_this compound this compound Treatment thr_knockout Δthr1 Knockout Strain - THR Enzyme Melanin Production: No Pathogenicity: Low wild_type->thr_knockout Gene Knockout wt_this compound->thr_knockout Phenocopies

Caption: Logical relationship of this compound's effect and gene knockout.

Conclusion

The validation of this compound's mode of action is strongly supported by comparative studies involving wild-type and genetic knockout strains of target fungi. The data consistently demonstrate that this compound's inhibition of the THR enzyme in the DHN-melanin pathway leads to a phenotype that mirrors a genetic knockout of the corresponding THR gene. This includes a significant reduction in melanin production and a loss of pathogenicity. These findings provide a robust scientific basis for the targeted action of this compound and serve as a valuable reference for the development of novel antifungal agents targeting fungal virulence factors.

References

A comparative review of analytical methods for the detection of various melanin biosynthesis inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of dermatological and cosmetic innovation, the identification and characterization of melanin biosynthesis inhibitors are of paramount importance. This guide provides a comprehensive comparative review of the predominant analytical methods employed for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate techniques for your research needs.

This review delves into the most widely adopted methods for screening and quantifying the efficacy of melanin biosynthesis inhibitors: the cell-free mushroom tyrosinase assay, the cell-based B16F10 melanoma assay, and the in vivo zebrafish embryo model. Each method is evaluated based on its principles, advantages, limitations, and performance with known inhibitors.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific research question, desired throughput, and the stage of the drug discovery process. The following table summarizes the quantitative performance of various analytical methods for the detection of melanin biosynthesis inhibitors, providing a clear comparison of their key characteristics.

MethodPrincipleTypical Endpoint MeasurementThroughputCostKey AdvantagesKey Disadvantages
Mushroom Tyrosinase Assay Enzymatic browning reaction catalyzed by mushroom tyrosinase.Spectrophotometric measurement of dopachrome formation (absorbance at ~475 nm).HighLowSimple, rapid, and cost-effective for initial screening.May not be representative of human tyrosinase activity; prone to false positives/negatives.[1]
B16F10 Melanin Content Assay Quantification of melanin produced by murine melanoma cells.Spectrophotometric measurement of melanin extracted from cell lysates (absorbance at ~405 nm).[2][3][4][5]MediumMediumMore physiologically relevant than cell-free assays; allows for cytotoxicity assessment.Time-consuming; results can be influenced by cell viability and proliferation.[1]
B16F10 Cellular Tyrosinase Assay Measurement of tyrosinase activity within cultured melanoma cells.Spectrophotometric measurement of L-DOPA oxidation by cell lysates.MediumMediumDirectly measures the activity of the key enzyme in a cellular context.Requires cell lysis and protein quantification steps.
Zebrafish Pigmentation Assay Phenotypic observation of pigmentation in developing zebrafish embryos.Visual scoring or quantitative imaging of embryo pigmentation; melanin content measurement.[6][7]HighMedium-HighWhole-organism model allows for simultaneous assessment of efficacy and toxicity.[6] Reproducibility is a key advantage.[1]Compound permeability and metabolism can affect results; not a mammalian system.[1]
HPLC-Based Assays Chromatographic separation and quantification of melanin precursors or degradation products.UV or mass spectrometric detection of specific analytes.Low-MediumHighHigh specificity and sensitivity for quantifying specific molecules in the melanin pathway.[8][9]Requires specialized equipment and complex sample preparation.
Quantitative Comparison of Common Inhibitors Across Different Assays

The following table presents a summary of the inhibitory effects of well-characterized melanin biosynthesis inhibitors across the three most common screening platforms. This data highlights the potential for discrepancies in results between different methods and underscores the importance of validating findings across multiple assays.

CompoundMushroom Tyrosinase IC50 (µM)B16F10 Melanin Content InhibitionZebrafish Pigmentation Inhibition
α-Arbutin InhibitoryDose-dependent reductionSignificant reduction
Kojic Acid ~18 µMDose-dependent reductionSignificant reduction
Raspberry Ketone InhibitoryDose-dependent reductionSignificant reduction
Glabridin InhibitoryDose-dependent reductionNo significant inhibition
3-O-Ethyl Ascorbic Acid InhibitoryDose-dependent reductionNo significant inhibition
Dipotassium Glycyrrhizinate No InhibitionDose-dependent reductionNo significant inhibition
Glycyrrhetic Acid Promoted ActivityNo InhibitionSignificant reduction

Note: This table is a qualitative summary based on the findings of a comparative study.[1] Specific IC50 values can vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below to facilitate their implementation in your laboratory.

Mushroom Tyrosinase Inhibition Assay

This assay is a widely used primary screening method to identify potential tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 30 U/mL).[10]

  • In a 96-well plate, add 40 µL of the mushroom tyrosinase solution to each well.[10]

  • Add 20 µL of the test compound at various concentrations to the respective wells. For the control, add 20 µL of the solvent.[10]

  • Add 100 µL of phosphate buffer to each well.[10]

  • Pre-incubate the plate at room temperature for 10 minutes.[10]

  • Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM) to each well.[10]

  • Incubate the plate at 37°C for 20 minutes.[10]

  • Measure the absorbance at 475 nm using a microplate reader.[10]

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

B16F10 Melanin Content Assay

This cell-based assay provides a more physiologically relevant assessment of a compound's effect on melanogenesis.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[3][4]

  • After incubation, wash the cells with PBS and harvest the cell pellets.

  • Dissolve the cell pellets in 100 µL of 1 N NaOH containing 10% DMSO.[2][3]

  • Incubate at 60-80°C for 1-2 hours to solubilize the melanin.[2][4]

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.[4]

  • The melanin content is often normalized to the total protein content of the cell lysate.

Zebrafish Embryo Pigmentation Assay

This in vivo model allows for the rapid assessment of both the efficacy and potential toxicity of test compounds.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium

  • Test compounds

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Collect newly fertilized zebrafish embryos and place them in embryo medium.

  • At approximately 9 hours post-fertilization (hpf), transfer the embryos to a 24-well plate.

  • Expose the embryos to various concentrations of the test compounds dissolved in the embryo medium.

  • Incubate the embryos at 28.5°C.

  • Observe and document the pigmentation of the embryos at specific time points (e.g., 48 and 72 hpf) using a stereomicroscope.[7]

  • The anti-melanogenic effect can be quantified by visual scoring or by measuring the pigmented area using image analysis software.

  • For a more quantitative analysis, melanin can be extracted from the embryos and measured spectrophotometrically, similar to the B16F10 assay.[11][12]

Visualizing the Mechanisms

To better understand the biological context in which these inhibitors function, the following diagrams illustrate the key signaling pathways in melanin biosynthesis and a typical experimental workflow.

Melanin_Biosynthesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC AC MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Activates Transcription MAPK_pathway MAPK/ERK Pathway MAPK_pathway->MITF Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression TRP1 TRP1 MITF->TRP1 TRP2 TRP2 MITF->TRP2 Melanin Melanin Tyrosinase->Melanin Catalyzes TRP1->Melanin TRP2->Melanin

Caption: Simplified signaling pathway of melanogenesis.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Cellular Validation cluster_invivo In Vivo Confirmation cluster_analysis Mechanism of Action Mushroom_Tyrosinase Mushroom Tyrosinase Assay B16F10_Melanin B16F10 Melanin Content Assay Mushroom_Tyrosinase->B16F10_Melanin B16F10_Tyrosinase B16F10 Cellular Tyrosinase Assay B16F10_Melanin->B16F10_Tyrosinase Cytotoxicity Cytotoxicity Assay B16F10_Melanin->Cytotoxicity Zebrafish Zebrafish Pigmentation Assay B16F10_Melanin->Zebrafish HPLC HPLC Analysis Zebrafish->HPLC Western_Blot Western Blot Zebrafish->Western_Blot

Caption: A typical experimental workflow for inhibitor screening.

By understanding the nuances of each analytical method and leveraging a multi-faceted approach to inhibitor characterization, researchers can accelerate the discovery and development of novel and effective agents for the modulation of melanin biosynthesis.

References

A Comparative Benchmark Analysis of Tricyclazole and Novel Antifungal Compounds in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the established fungicide Tricyclazole against emerging and novel antifungal compounds for the control of fungal pathogens, with a primary focus on Magnaporthe oryzae, the causal agent of rice blast disease. This analysis is supported by experimental data from various studies to aid in research and development decisions.

Overview of Antifungal Compounds

This compound has been a cornerstone in the management of rice blast for decades, primarily due to its specific and effective mechanism of action. However, the continuous use of a single-mode-of-action fungicide has raised concerns about the development of resistance, prompting the search for novel antifungal agents with different cellular targets.[1] This guide evaluates this compound against newer generation fungicides, including combinations of Strobilurins and Triazoles, and introduces a novel compound, Ebselen, with a unique mechanism of action.

Mechanism of Action

The primary mode of action of this compound is the inhibition of melanin biosynthesis in fungi.[2][3] Melanin is crucial for the structural integrity and pathogenicity of the fungal appressoria, specialized structures used to infect plant tissues.[4] By blocking this pathway, this compound prevents the fungus from penetrating the host plant.

In contrast, many newer generation fungicides target different cellular processes. Strobilurins, for instance, inhibit mitochondrial respiration, effectively cutting off the energy supply of the fungus. Triazoles, on the other hand, inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to cell disruption.[5] The novel compound Ebselen exhibits its antifungal effect by depleting intracellular glutathione, which leads to an increase in reactive oxygen species (ROS), thereby disrupting the redox homeostasis in fungal cells.[6][7]

Antifungal Mechanisms of Action cluster_this compound This compound cluster_strobilurins Strobilurins (e.g., Azoxystrobin, Trifloxystrobin) cluster_triazoles Triazoles (e.g., Tebuconazole, Difenoconazole) cluster_ebselen Ebselen (Novel Compound) This compound This compound Melanin_Biosynthesis Melanin_Biosynthesis This compound->Melanin_Biosynthesis Inhibits Appressorial_Wall_Rigidity Appressorial_Wall_Rigidity Melanin_Biosynthesis->Appressorial_Wall_Rigidity Required for Fungal_Penetration Fungal_Penetration Appressorial_Wall_Rigidity->Fungal_Penetration Essential for Infection Infection Fungal_Penetration->Infection Strobilurins Strobilurins Mitochondrial_Respiration Mitochondrial_Respiration Strobilurins->Mitochondrial_Respiration Inhibits ATP_Production ATP_Production Mitochondrial_Respiration->ATP_Production Blocks Fungal_Growth Fungal_Growth ATP_Production->Fungal_Growth Essential for Fungal_Growth->Infection Triazoles Triazoles Ergosterol_Biosynthesis Ergosterol_Biosynthesis Triazoles->Ergosterol_Biosynthesis Inhibits Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Component of Fungal_Cell_Membrane->Fungal_Growth Maintains integrity for Ebselen Ebselen Glutathione_Depletion Glutathione_Depletion Ebselen->Glutathione_Depletion Induces ROS_Increase ROS_Increase Glutathione_Depletion->ROS_Increase Leads to Redox_Imbalance Redox_Imbalance ROS_Increase->Redox_Imbalance Causes Fungal_Cell_Death Fungal_Cell_Death Redox_Imbalance->Fungal_Cell_Death Results in Fungal_Cell_Death->Infection

Caption: Mechanisms of Action for Different Antifungal Classes.

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to various novel and combination fungicides in controlling rice blast, based on data from field and laboratory studies.

Table 1: Efficacy in Reducing Leaf Blast Severity
Fungicide TreatmentConcentrationLeaf Blast Severity (%)Percent Disease Reduction Over Control (%)Reference(s)
This compound 75% WP 0.6 g/L23.2562.46[3]
This compound 75% WP 2 g/L27.85-[1][8]
Azoxystrobin 18.2% + Difenoconazole 11.4% SC 1.0 g/L20.0367.66[3]
Trifloxystrobin 25% + Tebuconazole 50% WG 0.4 g/L20.9066.26[3]
This compound 75% WP + Zinc EDTA (12%) -23.3060.06[5]
Picoxystrobin 6.78% + this compound 20.33% SC -26.8653.54[5]
Untreated Control -61.940[3]
Table 2: Efficacy in Reducing Neck Blast Incidence
Fungicide TreatmentConcentrationNeck Blast Incidence (%)Percent Disease Reduction Over Control (%)Reference(s)
This compound 75% WP 0.6 g/L19.6564.24[3]
This compound 75% WP -9.62-[5]
Azoxystrobin 18.2% + Difenoconazole 11.4% SC 1.0 g/L16.4870.01[3]
Trifloxystrobin 25% + Tebuconazole 50% WG 0.4 g/L16.9369.19[3]
This compound 75% WP + Zinc EDTA (12%) -6.5575.01[5]
Picoxystrobin 6.78% + this compound 20.33% SC -8.1568.89[5]
Untreated Control -54.950[3]
Table 3: In Vitro Antifungal Activity of Ebselen
Fungal SpeciesEbselen MIC (µg/mL)Reference(s)
Candida albicans0.5 - 2[6][7]
Candida glabrata0.5 - 2[6]
Cryptococcus neoformans0.5 - 1[6][7]
Cryptococcus gattii0.5 - 1[6]

Note: Direct comparative data for Ebselen against M. oryzae in the same format as the other fungicides was not available in the searched literature. The table above demonstrates its potent in vitro activity against other clinically relevant fungi.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for evaluating antifungal performance.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a filamentous fungus.

  • Inoculum Preparation: Fungal cultures are grown on a suitable medium (e.g., potato dextrose agar) to induce sporulation. Conidia are harvested and suspended in a sterile saline solution containing a wetting agent. The conidial suspension is then adjusted to a specific concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ conidia/mL) using a spectrophotometer or hemocytometer.[2]

  • Antifungal Agent Preparation: The antifungal compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions. A series of twofold serial dilutions are then prepared in a standard liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.[9]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 46 to 50 hours for most filamentous fungi).[2][9]

  • MIC Determination: The MIC is determined by visual inspection of the microtiter plates. It is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of fungal growth compared to the growth in the control well (containing no antifungal agent).[2]

Broth Microdilution Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (e.g., on PDA) Conidia_Harvest 2. Harvest Conidia Fungal_Culture->Conidia_Harvest Inoculum_Adjustment 3. Adjust Inoculum (0.4x10^4 - 5x10^4 conidia/mL) Conidia_Harvest->Inoculum_Adjustment Inoculation 6. Inoculate Plates with Fungal Suspension Inoculum_Adjustment->Inoculation Antifungal_Stock 4. Prepare Antifungal Stock Solutions Serial_Dilution 5. Serial Dilution in 96-well Plates (RPMI 1640) Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 7. Incubate Plates (e.g., 25°C, 46-50h) Inoculation->Incubation Visual_Reading 8. Visually Read Plates MIC_Determination 9. Determine MIC (100% growth inhibition) Visual_Reading->MIC_Determination

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Field Trial Protocol for Rice Blast Fungicide Evaluation

Field trials are essential for assessing the efficacy of fungicides under real-world conditions.

  • Experimental Design: The trial is typically conducted in a randomized complete block design with multiple replications.[10][11] Plots are planted with a rice variety susceptible to blast disease.

  • Fungicide Application: Fungicides are applied at predetermined rates and timings, often as foliar sprays.[4][12] The number and interval of applications depend on the specific protocol and disease pressure.

  • Disease Assessment: Disease incidence and severity are recorded at regular intervals. Leaf blast is often assessed using a rating scale (e.g., 0-9 scale), and neck blast incidence is typically recorded as the percentage of infected panicles.[13]

  • Yield Data Collection: At the end of the growing season, grain yield and other relevant agronomic parameters are measured from each plot to determine the impact of the fungicide treatments on crop productivity.[8][14]

  • Data Analysis: The collected data on disease and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatments.[13]

Logical Comparison of Fungicide Classes

The selection of an appropriate antifungal compound depends on various factors, including its mechanism of action, efficacy, and the potential for resistance development.

Fungicide Class Comparison This compound This compound Target: Melanin Biosynthesis (Reductase) Mode: Specific Resistance Risk: Low to Medium Strobilurins Strobilurins Target: Mitochondrial Respiration (Complex III) Mode: Broad Spectrum Resistance Risk: High This compound->Strobilurins Different Target Triazoles Triazoles Target: Ergosterol Biosynthesis (14α-demethylase) Mode: Broad Spectrum Resistance Risk: Medium to High This compound->Triazoles Different Target Ebselen Ebselen (Novel) Target: Redox Homeostasis (Glutathione Depletion) Mode: Broad Spectrum (potential) Resistance Risk: To be determined This compound->Ebselen Novel Target Strobilurins->Triazoles Different Target Strobilurins->Ebselen Novel Target Triazoles->Ebselen Novel Target

Caption: Logical Comparison of Different Fungicide Classes.

Conclusion

This compound remains an effective fungicide for the control of rice blast. However, the data indicates that newer combination fungicides, such as those containing a strobilurin and a triazole, can offer comparable or even superior efficacy in reducing both leaf and neck blast.[3][13] This is likely due to the combination of different modes of action, which can also be a strategy to manage resistance.

The development of novel compounds like Ebselen, with unique mechanisms of action, is crucial for the future of fungal disease management.[6][7] While direct comparative data against agricultural pathogens like M. oryzae is still emerging for some of these novel compounds, their potent in vitro activity against a range of fungi highlights their potential as next-generation fungicides. Further research and field trials are necessary to fully establish their performance benchmarks relative to established fungicides like this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Tricyclazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical compounds like Tricyclazole are paramount to ensuring laboratory safety and environmental protection. This compound, a fungicide, is classified as toxic if swallowed and harmful to aquatic life with long-lasting effects, necessitating strict adherence to disposal protocols.[1][2][3] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.

Core Principles of this compound Waste Management

The fundamental principle of this compound disposal is to prevent environmental contamination and ensure personnel safety. Key prohibitions include:

  • Do not discharge into sewers, drains, or any water bodies.[1][2][4][5]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][4]

  • Do not mix with other waste; keep this compound waste in its original or a properly labeled container.[3]

All waste disposal activities must comply with local, state, and federal environmental regulations.[1][3][6] It is recommended to engage a licensed professional waste disposal service for handling this compound waste.[4][6]

Step-by-Step Disposal Procedures

Disposing of Unused or Waste this compound Product
  • Containment: Keep the waste chemical in its original, suitable, and closed container.[2][3] Ensure containers are correctly labeled.[1]

  • Professional Disposal: Arrange for a licensed waste management company to collect and dispose of the material.[4]

  • Approved Methods: The preferred disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This should be performed by a licensed facility.

Disposing of Contaminated Packaging
  • Decontamination: Whenever possible, containers should be triple-rinsed or subjected to an equivalent cleaning process.[2] The rinse water should be collected and treated as hazardous waste.

  • Recycling/Reconditioning: Cleaned containers can be offered for recycling or reconditioning.[1][2]

  • Disposal of Uncleaned Containers: If a container cannot be cleaned, it must be handled as the product itself.[3] Puncture the container to prevent reuse and dispose of it in a licensed or sanitary landfill as per local regulations.[1][2]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1][2]

Emergency Procedures: Handling Spills

Accidental spills create hazardous waste that must be managed correctly.

  • Evacuate and Secure: Clear the area of all personnel and move upwind from the spill.[5][7] Remove all sources of ignition and use non-sparking tools.[2][8]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including a corrosion-proof suit, chemical-impermeable gloves, and safety goggles.[1][2][9] In case of dust, use respiratory protection.[6][7]

  • Containment: Prevent the spill from spreading or entering drains and waterways.[2][4][9] For large spills, dike any fire-control water for later disposal.[1]

  • Cleanup: Use dry cleanup procedures.[7] Collect the spilled material using a shovel or other tools and place it into a suitable, closed, and labeled container for disposal.[2][8] Avoid creating dust.[2][6]

  • Disposal: The collected spill waste must be disposed of following the same procedures as for the unused product.[2]

Quantitative Safety Data

Understanding the ecotoxicity of this compound underscores the importance of proper disposal. The following data highlights its potential environmental impact.

Test OrganismEndpointValueReference
Bobwhite quailLD50 (oral)>100 mg/kg[1]
Bluegill sunfishLC50 (96 h)16.0 mg/L[1][5]
Rainbow troutLC50 (96 h)7.3 mg/L[1][5]
Daphnia magna (aquatic invertebrate)LC50 (48 h)>20 mg/L[1][5]
Pseudokirchneriella subcapitata (Algae)EC50 (96 h)9.3 mg/L[1]

Experimental Protocol Example: Residue Monitoring

The following methodology was used in a study to monitor this compound residues in water and sediment, providing a relevant experimental context for handling samples containing this compound.

Objective: To measure the concentration of this compound in water and sediment samples from rice paddy watersheds.

Methodology:

  • Water Sample Preparation:

    • One-liter water samples were subjected to liquid-liquid extraction three times using 100 mL of dichloromethane for each extraction.[10]

    • The organic phases were collected, combined, and filtered through anhydrous sodium sulfate.[10]

    • The filtered extract was reduced to a small volume using a gentle nitrogen stream, followed by evaporation to dryness with a rotary vacuum evaporator.[10]

    • The final residue was reconstituted in 1.0 mL of acetone for analysis.[10]

  • Sediment Sample Preparation:

    • Twenty-gram sediment samples were extracted with 150 mL of acetone, 5g of Celite, and approximately 20 mL of water.[10]

  • Analytical Method:

    • Confirmatory analysis of the prepared samples was performed using gas chromatography with a mass selective detector (GC-MSD).[10]

Visual Workflows

To further clarify the procedural steps, the following diagrams illustrate the decision-making and operational workflows for this compound disposal and spill management.

cluster_0 This compound Waste Disposal Workflow start Identify this compound Waste (Unused Product, Contaminated Material) q_container Is the original container available and in good condition? start->q_container use_original Use original container. Ensure it is closed and labeled. q_container->use_original Yes use_new Transfer to a suitable, closed, and labeled hazardous waste container. q_container->use_new No contact_vendor Contact licensed waste disposal company. use_original->contact_vendor use_new->contact_vendor schedule_pickup Schedule waste pickup. contact_vendor->schedule_pickup end Waste Disposed via Incineration schedule_pickup->end

Caption: Decision workflow for routine this compound waste disposal.

cluster_1 This compound Spill Management Protocol spill Spill Occurs! evacuate Evacuate area and move upwind. Remove ignition sources. spill->evacuate ppe Don appropriate PPE (gloves, goggles, respirator). evacuate->ppe contain Contain the spill. Prevent entry into drains/waterways. ppe->contain cleanup Use dry cleanup procedures. Avoid creating dust. contain->cleanup collect Collect material into a labeled, closed hazardous waste container. cleanup->collect dispose Dispose of waste via licensed waste management company. collect->dispose

Caption: Step-by-step protocol for managing a this compound spill.

References

Personal protective equipment for handling Tricyclazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tricyclazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the recommended PPE and other essential safety measures.

Exposure Route Recommended PPE & Engineering Controls Additional Safety Measures
Inhalation Use in a well-ventilated area or under a laboratory fume hood.[1][2][3] For dusts, use a NIOSH-approved N95 or P1 dust mask.[4] In case of insufficient ventilation, wear an approved respirator.[1][3][4]Avoid formation of dust and aerosols.[2] If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[2][5]
Skin Contact Wear chemical-resistant gloves (butyl rubber and polyethylene/ethylene vinyl alcohol offer excellent resistance; neoprene offers good resistance).[6] Wear a complete protective suit or overalls.[1][6] An apron resistant to chemicals is also recommended for mixers and loaders.[1][7]Immediately remove contaminated clothing.[6] Wash skin thoroughly with soap and plenty of water after handling.[1][2][7]
Eye Contact Wear safety glasses with side-shields or chemical goggles.[1][3][6] A face shield may also be necessary.[4][6]Emergency eyewash fountains should be readily available.[6] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[2][5]
Ingestion Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2][5][8] Wash hands thoroughly before eating, drinking, or smoking.[6]If swallowed, rinse mouth with water and call a poison center or doctor immediately.[2][8] Do not induce vomiting unless directed by a medical professional.[2][3][5]
Toxicological Data

The following table provides a summary of acute toxicity data for this compound.

Toxicity Metric Value Species
Oral LD50 180 - 314 mg/kgRat[1][7][8]
Dermal LD50 >2000 mg/kgRat[1][6][7]
Inhalation LC50 3.70 mg/L (4h)Rat[6]

Detailed Handling and Disposal Protocols

Standard Operating Procedure for Handling this compound
  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated, well-ventilated area, preferably within a chemical fume hood.[3]

    • Have an emergency spill kit readily accessible.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[6]

  • Handling :

    • Avoid creating dust when handling the solid form.[2][4]

    • Use non-sparking tools to prevent ignition.[1][2]

    • Keep the container tightly closed when not in use.[1][6][8]

    • Wash hands and skin thoroughly after handling.[1][2]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][6]

    • Keep in the original, tightly sealed container.[1][8][9]

    • Store away from incompatible materials such as strong oxidizing agents, combustible materials, and foodstuffs.[6][9][10]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product : Dispose of unused this compound as hazardous waste.[9] Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance. Do not pour down the sink or drain.[11][12]

  • Empty Containers : Do not reuse empty containers.[11][12] They should be triple-rinsed with an appropriate solvent, and the rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be disposed of according to local regulations, which may include recycling or landfill disposal.[12]

  • Contaminated Materials : Any materials, such as gloves, wipes, or lab coats, that are contaminated with this compound should be collected in a sealed container and disposed of as hazardous waste.[3]

Emergency Procedures

First Aid
  • If Swallowed : Immediately call a poison control center or doctor.[2][8] Rinse mouth with water.[2][8] Do not induce vomiting.[2][5]

  • If on Skin : Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[1][2]

  • If Inhaled : Move the person into fresh air.[2][5] If breathing is difficult, give oxygen.[2]

  • If in Eyes : Rinse with water for at least 15 minutes.[2][5]

Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.